Prizidilol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONODUKOFNSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866727 | |
| Record name | Prizidilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59010-44-5 | |
| Record name | Prizidilol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059010445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prizidilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRIZIDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29795CN0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prizidilol: A Technical Analysis of its Dual Antihypertensive Mechanism
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
Prizidilol (SK&F 92657) is a hydrazinopyridazine derivative that exhibits a dual mechanism of action for the management of hypertension. It functions as both a direct-acting precapillary vasodilator and a non-selective β-adrenoceptor antagonist.[1] The primary antihypertensive effect is derived from its potent vasodilatory action, which reduces total peripheral resistance.[2][3] Concurrently, its β-blocking properties mitigate the reflex tachycardia that typically accompanies potent vasodilation.[4] Developed by Smith, Kline & French, this compound demonstrated significant efficacy in lowering blood pressure but was ultimately withdrawn due to side effects.[2][5] This guide provides a detailed technical overview of its mechanism of action, supported by available quantitative data, hypothesized signaling pathways, and representative experimental methodologies.
Core Pharmacological Profile
This compound's antihypertensive effect is a composite of two distinct pharmacological actions:
-
Direct Arterial Vasodilation: As a member of the hydrazinopyridazine class, similar to hydralazine (B1673433), this compound directly relaxes arteriolar smooth muscle.[4][6] This action is independent of α- or β-adrenoceptor stimulation, as its effects are not attenuated by propranolol (B1214883).[7] This leads to a significant decrease in peripheral vascular resistance, a key factor in its blood pressure-lowering capability.[2]
-
Non-Selective β-Adrenoceptor Blockade: this compound competitively antagonizes β-1 and β-2 adrenoceptors. This action is responsible for reducing heart rate, particularly during exercise, and blunting the baroreceptor-mediated reflex tachycardia that would otherwise result from its potent vasodilator effect.[8] Clinical observations reveal a biphasic effect on heart rate, with an initial decrease attributed to the dominance of β-blockade, followed by a potential slight increase as the vasodilation becomes more pronounced.[4]
The interplay of these two mechanisms is illustrated in the diagram below.
Figure 1: Dual mechanism of action for this compound.
Signaling Pathway of Vasodilation
While the precise intracellular signaling cascade for this compound is not definitively established in the available literature, a likely mechanism can be hypothesized based on its structural relationship to hydralazine and the known pathways of direct-acting arterial vasodilators. The proposed pathway involves the modulation of intracellular calcium levels, a critical determinant of smooth muscle contraction.
One plausible mechanism is the opening of ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle cell membrane.[9] This leads to potassium efflux, hyperpolarizing the cell and subsequently causing the closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[9] Additionally, as a hydrazine (B178648) derivative, this compound may, like hydralazine, inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[10]
Figure 2: Hypothesized signaling pathway for this compound-induced vasodilation.
Quantitative Pharmacological Data
Table 1: Hemodynamic Effects of this compound
| Parameter | Species/Study Group | Dose/Regimen | Result | Citation(s) |
| Vasodilator Potency (ED50) | Anesthetized Dogs | Intra-arterial Injection | 331 µg (to increase hindlimb blood flow by 50 ml/min) | [7] |
| Blood Pressure (Supine) | Hypertensive Patients | Mean 410 mg/day | ↓ 24/12 mmHg (from 168/106 to 144/94 mmHg) | [11] |
| Blood Pressure (Supine) | Hypertensive Patients | 6.0 mg/kg (single dose) | ↓ 20/13 mmHg (max effect at 4-5 hours) | [12] |
| Heart Rate | Hypertensive Patients | Intermediate to high doses | Biphasic: Initial slight reduction, followed by a slight rise | [12] |
| Plasma Norepinephrine | Hypertensive Patients | 600 mg (single dose) | ↑ 173% of control | |
| Cardiac Output | Hypertensive Patients | Long-term treatment | Unchanged or slightly increased | [2] |
Experimental Protocols
Detailed protocols for the specific experiments that characterized this compound are not fully available. The following sections describe generalized, representative methodologies that are standard for evaluating compounds with a dual vasodilator and β-blocker profile.
Protocol: Radioligand Binding Assay for β-Adrenoceptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for β-1 and β-2 adrenoceptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing a high density of β-1 (e.g., CHO-β1AR cells) or β-2 (e.g., A549 cells) adrenoceptors.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.
-
Radioligand: Select a non-selective β-adrenoceptor radioligand, such as [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.
-
Competition Assay: In a 96-well plate, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding: Determine non-specific binding in parallel incubations containing a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Incubation: Incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional Assay for Vasodilation in Isolated Aortic Rings
-
Objective: To characterize the direct vasodilatory effect of this compound and determine its potency (EC50).
-
Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., Wistar rat) and excise the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Ring Mounting: Clean the aorta of adherent tissue and cut it into rings (2-3 mm width). Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the buffer every 15-20 minutes.
-
Pre-contraction: Induce a stable, submaximal contraction using a vasoconstrictor agent, such as phenylephrine (B352888) (e.g., 1 µM) or prostaglandin (B15479496) F2α (e.g., 10 µM).
-
Cumulative Concentration-Response: Once the contraction has plateaued, add this compound to the organ bath in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁴ M), allowing the response to stabilize at each concentration.
-
Data Recording: Record the changes in isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 (concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Figure 3: Generalized experimental workflow for characterizing a novel antihypertensive agent.
Conclusion
This compound possesses a unique and theoretically advantageous pharmacological profile, combining potent, direct arterial vasodilation with non-selective β-adrenoceptor blockade. This dual mechanism allows for effective blood pressure reduction while simultaneously controlling the reflex tachycardia that often limits the utility of pure vasodilators. While the precise molecular interactions and quantitative in vitro pharmacology are not extensively detailed in modern literature due to its status as a withdrawn drug, the available data clearly outlines its functional mechanism of action. The hypothesized signaling pathways and generalized experimental protocols provided herein offer a robust framework for understanding and evaluating similar dual-action antihypertensive agents.
References
- 1. Effects of this compound (SKF 92657) on blood pressure, haemodynamics, sympathetic nervous system activity and plasma volume in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilating versus first-generation β-blockers for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic Pharmacology of Commonly Used Cardiovascularly Active Drugs | CTSNet [ctsnet.org]
- 4. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bps.ac.uk [bps.ac.uk]
- 6. vdoc.pub [vdoc.pub]
- 7. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 10. Hydralazine - Wikipedia [en.wikipedia.org]
- 11. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Pathway of Prizidilol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for Prizidilol, a centrally acting antihypertensive agent. The synthesis involves a multi-step process, commencing with the formation of a pyridazinone ring system, followed by a series of functional group transformations to introduce the characteristic hydrazine (B178648) and amino-alcohol moieties. This document outlines the experimental protocols for each key step, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.
This compound Synthesis Overview
The synthesis of this compound can be logically divided into five major stages:
-
Formation of the Pyridazinone Core: Construction of the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone scaffold.
-
Chlorination of the Pyridazinone: Conversion of the hydroxyl group on the pyridazinone ring to a chlorine atom.
-
Introduction of the Epoxide Side Chain: Attachment of the epoxypropoxy side chain to the phenolic hydroxyl group.
-
Epoxide Ring-Opening: Reaction of the epoxide with tert-butylamine (B42293) to form the amino-alcohol side chain.
-
Hydrazinolysis: Final conversion of the chloro-pyridazine to the hydrazino-pyridazine, yielding this compound.
The overall synthetic pathway is depicted in the following diagram:
Figure 1: Overall synthetic pathway of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the this compound synthesis, along with relevant quantitative data.
Step 1: Synthesis of 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
This initial step involves the condensation of 2-hydroxyacetophenone with glyoxylic acid, followed by cyclization with hydrazine hydrate to form the pyridazinone ring.
Experimental Protocol: [1]
-
To a cooled (10°C) and stirred solution of potassium hydroxide (B78521) (31.36 g) in water (150 ml), glyoxylic acid hydrate (18.4 g) is added.
-
2-Hydroxyacetophenone (24 ml) is then added to the solution, and the mixture is stirred at room temperature for 21 hours.
-
The pH of the reaction mixture is adjusted to approximately 7.
-
Hydrazine hydrate (2.5 ml, 0.05 mole) is added, and the mixture is heated under reflux for 2 hours.
-
The solid that separates upon cooling is filtered, washed with water and 2-propanol, and dried to yield the product.
An alternative method involves the dehydrogenation of 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone.[2]
Experimental Protocol (Alternative): [2]
-
A mixture of 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g), sodium 3-nitrobenzenesulphonate (2.96 g), and sodium hydroxide (1.31 g) in water (25 ml) is heated under reflux for 2.5 hours.
-
The warm solution is acidified with acetic acid to a pH of 9.
-
The resulting precipitate is filtered to give the product.
| Parameter | Value | Reference |
| Yield | 62-85% | [1] |
| Melting Point | 296-302°C | [1] |
| Alternative Method M.P. | 287-292°C | [2] |
Table 1: Quantitative data for the synthesis of 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone.
Step 2: Synthesis of 3-Chloro-6-(2-hydroxyphenyl)pyridazine
The hydroxyl group of the pyridazinone is converted to a chlorine atom using phosphorus oxychloride.
Experimental Protocol: [3]
-
Dimethylformamide (85 ml) is cooled to 5°C, and phosphorus oxychloride (115 ml) is added slowly, maintaining the temperature below 60°C.
-
6-(2-Hydroxyphenyl)-3(2H)-pyridazinone (30 g, 0.16 mol) is added rapidly in several portions.
-
The reaction mixture is heated to 85°C and stirred at this temperature for 4.5 hours.
-
The mixture is cooled to 35°C and poured into 1 liter of ice-cold water, keeping the temperature of the quenched solution below 35°C.
-
The resulting precipitate is filtered, washed with water, and dried to give the crude product.
-
Purification can be achieved by recrystallization from a dimethylformamide/isopropanol mixture.
| Parameter | Value | Reference |
| Crude Yield | 96% | [3] |
| Purified Yield | 80% | [3] |
Table 2: Quantitative data for the synthesis of 3-Chloro-6-(2-hydroxyphenyl)pyridazine.
Step 3: Synthesis of 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine
The phenolic hydroxyl group is alkylated with epibromohydrin to introduce the epoxide side chain.
Experimental Protocol: [3]
-
A mixture of 3-chloro-6-(2-hydroxyphenyl)pyridazine (2.69 g), epibromohydrin (4.5 ml), and anhydrous potassium carbonate (3.6 g) in dry butan-2-one (100 ml) is stirred and heated under reflux for 16 hours.
-
The mixture is filtered, and the filtrate is evaporated to dryness.
-
The residue is recrystallized twice from ethanol (B145695) to give the purified product.
| Parameter | Value | Reference |
| Melting Point | 118-119°C | [3] |
Table 3: Physical data for 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine.
Step 4: Synthesis of 3-[2-(3-tert-Butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine
The epoxide ring is opened by nucleophilic attack of tert-butylamine to form the characteristic amino-alcohol side chain of beta-blockers.
Experimental Protocol (Representative):
-
3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine is dissolved in a suitable solvent such as ethanol or isopropanol.
-
An excess of tert-butylamine (typically 2-3 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent and excess tert-butylamine are removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the product.
Note: While a specific protocol for this exact substrate was not found in the initial search, this procedure is representative of standard methods for the synthesis of similar beta-blocker side chains.
Step 5: Synthesis of this compound
The final step involves the conversion of the chloro-pyridazine to the corresponding hydrazine derivative.
Experimental Protocol: [4]
-
A mixture of 3-[2-(3-tert-butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.
-
The solid that forms upon cooling is filtered off and recrystallized from ethanol to give this compound.
| Parameter | Value | Reference |
| Yield | 55% | [4] |
Table 4: Quantitative data for the synthesis of this compound.
Logical Workflow for this compound Synthesis
The sequence of reactions in the synthesis of this compound is critical for its success. The following diagram illustrates the logical flow of the synthesis, highlighting the transformation of key functional groups.
Figure 2: Logical workflow of the this compound synthesis.
References
- 1. EP0101156A2 - Process for preparing 6-(2-hydroxyphenyl)-3-pyridazinone - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Prizidilol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prizidilol is a unique antihypertensive agent characterized by a dual mechanism of action: non-selective β-adrenoceptor blockade and direct precapillary vasodilation.[1][2] This combination of effects leads to a reduction in total peripheral resistance and blood pressure, without a reflex increase in cardiac output, and in some cases, a slight reduction in heart rate.[1][2] Its pharmacokinetic profile is influenced by genetic polymorphism in N-acetyltransferase, affecting plasma concentrations and therapeutic outcomes.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, hemodynamic effects, and metabolic fate. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its pharmacological pathways and experimental workflows to support further research and understanding of this compound. This compound was withdrawn from the market due to side effects.[1]
Pharmacodynamics
This compound's antihypertensive effect stems from its ability to simultaneously block β-adrenergic receptors and directly relax arteriolar smooth muscle.
β-Adrenoceptor Blockade
This compound is a non-selective β-adrenoceptor antagonist, blocking both β1 and β2 receptors.[1] This action is responsible for the observed reduction in heart rate and contributes to the overall antihypertensive effect by mitigating the reflex tachycardia that would typically accompany vasodilation.[2] The β-blocking activity of this compound has been demonstrated in studies where it produced parallel shifts to the right in the dose-response curves to the β-agonist isoprenaline for both heart rate and diastolic blood pressure.[4]
Vasodilatory Action
This compound exerts a direct vasodilator effect on precapillary resistance vessels, leading to a significant decrease in total peripheral resistance.[1][3] This vasodilatory action is independent of β-adrenoceptor activation, as it is not attenuated by propranolol (B1214883) pre-treatment.[5] The precise molecular mechanism underlying this direct vasodilation has not been fully elucidated in the available literature.
Hemodynamic Effects
The combination of β-blockade and vasodilation results in a unique hemodynamic profile. Clinical studies have consistently shown that this compound effectively lowers both systolic and diastolic blood pressure.[2][6] Unlike pure vasodilators, this is not accompanied by a significant increase in cardiac output; in fact, cardiac output may remain unchanged or slightly decrease.[1] The heart rate response can be biphasic, with an initial decrease followed by a slight rise.[1]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of this compound have been characterized in human studies.
Absorption and Distribution
Following oral administration, the antihypertensive effect of this compound becomes evident within 1 to 2 hours, reaching its maximum effect between 4 to 8 hours.[1][3] The effect of a single dose can be sustained for over 8 hours.[3] The peak plasma concentration of this compound has been observed to coincide with its maximum antihypertensive effect at approximately 2.5 hours after dosing.[2] Long-term treatment with this compound has been associated with a significant increase in plasma volume.
Metabolism and Excretion
This compound is metabolized in the liver, primarily through the polymorphic N-acetyltransferase enzyme system, similar to hydralazine.[3] This results in significant inter-individual variability in plasma concentrations, with "slow acetylators" exhibiting higher plasma levels and more pronounced antihypertensive effects compared to "rapid acetylators" at the same dose.[3] The plasma elimination half-life of this compound is approximately 3.9 hours.[2]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key quantitative pharmacokinetic and pharmacodynamic parameters of this compound from various clinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Study Population | Reference |
| Time to Maximum Effect (Tmax) | 4 - 8 hours | Human | Hypertensive Patients | [1] |
| Time to Peak Plasma Concentration | ~2.5 hours | Human | Hypertensive Patients | [2] |
| Plasma Elimination Half-life (t½) | 3.9 hours (range 2.0-8.9) | Human | Hypertensive Patients | [2] |
| Duration of Action | > 8 hours | Human | Hypertensive Patients | [3] |
Table 2: Hemodynamic Effects of this compound
| Parameter | Change | Dose | Species | Study Population | Reference |
| Supine Mean Blood Pressure | Normalized (<107 mmHg) from 3-7h | 600 mg | Human | Hypertensive Patients | [1] |
| Supine Systolic Blood Pressure | ↓ 20 mmHg | 6.0 mg/kg | Human | Hypertensive Patients | [3] |
| Supine Diastolic Blood Pressure | ↓ 13 mmHg | 6.0 mg/kg | Human | Hypertensive Patients | [3] |
| Total Peripheral Resistance | Marked Fall | Not specified | Human | Not specified | [1] |
| Cardiac Output | Unchanged | Not specified | Human | Not specified | [1] |
| Heart Rate | Biphasic (initial drop, then slight rise) | Intermediate to high doses | Human | Hypertensive Patients | [1] |
| Plasma Renin Activity | Biphasic (initial drop, then slight rise) | Intermediate to high doses | Human | Hypertensive Patients | [1] |
| Plasma Norepinephrine | Increased | High dose | Human | Hypertensive Patients | [1] |
Table 3: Effects of this compound on Renal Function
| Parameter | Change in Hypertensive Patients | Change in Normal Subjects | Dose | Species | Reference |
| Mean Arterial Blood Pressure | ↓ to 75% of control | ↓ to 92% of control | 600 mg | Human | [7] |
| Effective Renal Plasma Flow | ↑ to 120% of control | ↑ to 107% of control | 600 mg | Human | [7] |
| Glomerular Filtration Rate | ↓ to 67% of control | ↓ to 83% of control | 600 mg | Human | [7] |
| Filtration Fraction | ↓ to 57% of control | ↓ to 79% of control | 600 mg | Human | [7] |
| Sodium Clearance | ↓ to 27% of control | ↓ to 84% of control | 600 mg | Human | [7] |
| Potassium Clearance | ↓ to 72% of control | ↓ to 50% of control | 600 mg | Human | [7] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning this compound.
Assessment of β-Adrenoceptor Blockade in Humans
Objective: To quantify the β-adrenoceptor blocking activity of this compound in vivo.
Methodology:
-
Healthy volunteers are administered a single oral dose of this compound or placebo.
-
At various time points post-administration, isoprenaline, a non-selective β-agonist, is infused intravenously at increasing dose rates.
-
Heart rate and blood pressure are continuously monitored.
-
Dose-response curves for the chronotropic (heart rate) and hypotensive (diastolic blood pressure) effects of isoprenaline are constructed for both the this compound and placebo treatment phases.
-
A parallel shift to the right in the isoprenaline dose-response curve after this compound administration, compared to placebo, indicates competitive antagonism at β-adrenoceptors.[4] The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.
Determination of this compound in Plasma (General HPLC Method)
Objective: To quantify the concentration of this compound in plasma samples.
-
Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent such as acetonitrile (B52724) or methanol, followed by centrifugation to separate the precipitated proteins. The supernatant is then collected and may be further purified using solid-phase extraction (SPE).
-
Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The pH of the aqueous buffer and the ratio of the organic modifier are optimized to achieve good separation and peak shape.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound is a common method.
-
Quantification: A calibration curve is constructed using standards of known this compound concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.
Conclusion
This compound represents an interesting pharmacological agent with a dual antihypertensive mechanism. Its non-selective β-blocking and direct vasodilatory properties offered a potent means of blood pressure reduction. However, the significant inter-individual variability in its pharmacokinetics due to genetic polymorphism and the emergence of side effects ultimately led to its withdrawal. The detailed information on its pharmacokinetics and pharmacodynamics presented in this guide serves as a valuable resource for researchers in the fields of pharmacology and drug development, offering insights into the complex interplay of drug action and metabolism. Further research into the specific molecular targets of its vasodilatory action could provide valuable information for the design of future antihypertensive therapies.
References
- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PMC [pmc.ncbi.nlm.nih.gov]
Prizidilol: A Preclinical Deep Dive into its Dual Antihypertensive Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is an antihypertensive agent characterized by a unique dual mechanism of action: direct vasodilation and non-selective beta-adrenoceptor blockade.[1][2] This combination allows for a potent reduction in blood pressure by targeting two key regulatory pathways in the cardiovascular system. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological profile of this compound in the context of hypertension.
Core Pharmacological Properties
This compound's antihypertensive effect stems from its ability to simultaneously relax vascular smooth muscle, leading to a decrease in peripheral resistance, and to block beta-adrenergic receptors, which reduces heart rate and cardiac output.[1] Preclinical evidence has consistently demonstrated its efficacy in various animal models of hypertension.
Data from Preclinical Studies in Animal Models
The antihypertensive effects of this compound have been evaluated in several key preclinical models, most notably the spontaneously hypertensive rat (SHR) and anesthetized dogs. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Route of Administration | Animal Model | Change in Mean Arterial Pressure (mmHg) | Duration of Effect | Citation |
| 10 | Oral | SHR | ↓ | Acute (24 hr) | [3] |
| 20 | Oral | SHR | ↓ | Subacute (3 weeks) | [3] |
Table 2: Vasodilatory and Beta-Blocking Effects of this compound in Anesthetized Dogs
| Parameter | Experimental Model | Dose | Effect | Citation |
| Hindlimb Blood Flow | Sympathetically denervated hindlimb | 331 µg (i.a.) | Increased blood flow | [3] |
| Heart Rate | Conscious dogs with chronic atrioventricular block | Not specified | Variable effects on ventricular rate | [4] |
| Isoproterenol-induced Tachycardia | Not specified | Not specified | Inhibition | [3] |
Signaling Pathways and Mechanism of Action
This compound's dual mechanism of action involves two distinct signaling pathways.
Direct Vasodilation
The precise intracellular signaling pathway for this compound's direct vasodilatory action is not extensively detailed in the available literature. However, it is established that it acts directly on the vascular smooth muscle to cause relaxation, independent of alpha-adrenoceptor blockade.[2] This suggests a mechanism that may involve modulation of intracellular calcium levels or direct effects on the contractile apparatus.
Beta-Adrenoceptor Blockade
This compound is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[2] The blockade of β1-receptors in the heart leads to a decrease in heart rate, contractility, and cardiac output. The blockade of β2-receptors can influence various tissues, but in the context of its antihypertensive effect, the cardiac effects are most prominent.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for key experiments cited in the literature.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the effect of orally administered this compound on the blood pressure of conscious spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.
-
This compound hydrochloride.
-
Vehicle (e.g., distilled water or 0.5% methylcellulose).
-
Oral gavage needles.
-
Tail-cuff plethysmography system for blood pressure measurement.
-
Animal restrainers.
Procedure:
-
Animal Acclimatization: House the SHR in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.
-
Baseline Blood Pressure Measurement: Acclimate the rats to the restrainer and tail-cuff apparatus for several days before the study to minimize stress-induced blood pressure variations. On the day of the experiment, record stable baseline systolic blood pressure and heart rate measurements.
-
Drug Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer the drug or vehicle (for the control group) orally via gavage at the desired doses (e.g., 10 and 20 mg/kg).[3]
-
Post-Dose Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the mean change in blood pressure from baseline for each treatment group. Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
In Vivo Vasodilator Activity in Anesthetized Dogs
Objective: To evaluate the direct vasodilator effect of this compound on the peripheral vasculature.
Materials:
-
Mongrel dogs of either sex.
-
Anesthetic agent (e.g., sodium pentobarbital).
-
Surgical instruments for cannulation.
-
Electromagnetic flow probe.
-
Blood pressure transducer and recording system.
-
This compound hydrochloride solution for intra-arterial injection.
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Isolate and cannulate a femoral artery for blood pressure measurement and a femoral vein for drug administration if needed.
-
Hindlimb Preparation: Surgically prepare the contralateral hindlimb for blood flow measurement. Expose the femoral artery and place an electromagnetic flow probe around it to continuously monitor blood flow. To eliminate sympathetic nerve influence, the lumbar sympathetic chain can be sectioned.
-
Drug Administration: Administer this compound directly into the femoral artery distal to the flow probe to assess its local vasodilator effect. A dose of 331 µg has been reported to be effective.[3]
-
Data Recording: Continuously record femoral artery blood flow and systemic arterial blood pressure.
-
Data Analysis: Measure the peak increase in femoral blood flow following the intra-arterial injection of this compound.
In Vivo Beta-Adrenoceptor Blocking Activity
Objective: To determine the beta-blocking activity of this compound by assessing its ability to inhibit isoproterenol-induced tachycardia.
Materials:
-
Appropriate animal model (e.g., rat or dog).
-
Anesthetic agent (if required by the experimental design).
-
Isoproterenol (B85558) solution.
-
This compound hydrochloride.
-
ECG or heart rate monitoring equipment.
Procedure:
-
Animal Preparation: Prepare the animal for heart rate monitoring. In conscious animals, this may involve implanting telemetric devices. In anesthetized animals, ECG leads can be attached.
-
Baseline Isoproterenol Response: Administer a dose of isoproterenol known to produce a submaximal tachycardic response and record the increase in heart rate.
-
This compound Administration: Administer this compound at the desired dose and route.
-
Post-Prizidilol Isoproterenol Challenge: After a suitable time for this compound to exert its effect, repeat the isoproterenol challenge with the same dose.
-
Data Analysis: Compare the tachycardic response to isoproterenol before and after the administration of this compound. A significant reduction in the isoproterenol-induced increase in heart rate indicates beta-adrenoceptor blockade.
Conclusion
The preclinical data for this compound robustly support its dual mechanism of action as a direct-acting vasodilator and a non-selective beta-blocker. These properties translate into effective blood pressure reduction in relevant animal models of hypertension. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other dual-acting antihypertensive agents. Further research to fully elucidate the intracellular signaling pathway of its vasodilatory component would provide a more complete understanding of its pharmacological profile.
References
- 1. Test with Isoproterenol - AF-ABLATION [af-ablation.org]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol: A Technical Guide to its Molecular Structure, Properties, and Dual-Action Mechanism
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological actions of Prizidilol, a unique antihypertensive agent known for its dual mechanism of action. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on this compound, including its function as both a non-selective β-adrenergic antagonist and a direct-acting precapillary vasodilator.
Chemical Identity and Molecular Structure
This compound is a hydrazinopyridazine derivative that integrates two distinct pharmacophores into a single molecule.[1][2] Its chemical structure is characterized by a 6-phenyl-3-hydrazinopyridazine moiety linked to a propranolol-like side chain.[3] This unique combination is responsible for its dual pharmacological effects.[3][4][5] this compound was developed as a racemic mixture.[6]
The fundamental chemical identifiers and structural details for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol | PubChem |
| Chemical Formula | C₁₇H₂₅N₅O₂ | PubChem |
| Molecular Weight | 331.41 g/mol | PrecisionFDA |
| CAS Number | 59010-44-5 | PubChem |
| SMILES | CC(C)(C)NCC(COc1ccccc1-c2ccc(NN)nn2)O | PrecisionFDA |
| InChI Key | QGONODUKOFNSOY-UHFFFAOYSA-N | Not directly cited |
Table 1: Chemical Identification of this compound.
Physicochemical Properties
| Property | This compound (Predicted/Unavailable) | Propranolol (B1214883) HCl | Labetalol |
| Melting Point (°C) | Data not available | 163-164 | 188 |
| Water Solubility | Data not available | Soluble | 5.78e-03 g/L |
| logP | Data not available | 3.48 | 2.7 |
| pKa (basic) | Data not available | 9.53 | 7.4 |
Table 2: Comparative Physicochemical Properties of β-Adrenergic Antagonists.[8][9]
Pharmacological Profile and Mechanism of Action
This compound's antihypertensive effect stems from a combination of two distinct mechanisms: non-selective β-adrenoceptor blockade and direct precapillary vasodilation.[10][11][12] This dual action allows it to reduce blood pressure by decreasing both cardiac output and total peripheral resistance.[11]
β-Adrenergic Antagonism
This compound acts as a non-selective antagonist at β-adrenergic receptors.[11][12] By blocking these receptors in the heart and other tissues, it inhibits the effects of catecholamines like norepinephrine (B1679862) and epinephrine. This leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output. The β-adrenergic signaling pathway, which this compound inhibits, is a classical G-protein coupled receptor (GPCR) cascade.
Direct Vasodilation
Independent of its β-blocking activity, this compound exerts a direct relaxing effect on arteriolar smooth muscle, similar to the vasodilator hydralazine (B1673433).[13] This action reduces peripheral vascular resistance. The precise molecular mechanism is understood to involve interference with intracellular calcium signaling, which is essential for muscle contraction. Potential mechanisms include the opening of potassium channels, leading to hyperpolarization, and the inhibition of calcium release from the sarcoplasmic reticulum.[14][15][16]
Experimental Methodologies
The characterization of a compound like this compound involves a suite of standard experimental protocols. Below are detailed methodologies representative of those used to determine key physicochemical and pharmacological properties.
Determination of Melting Point (Capillary Method)
This protocol is a standard pharmacopeial method for determining the melting range of a solid crystalline substance.[17][18][19]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For pure substances, this occurs over a narrow temperature range. The method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[17][18]
Procedure:
-
Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.
-
Capillary Loading: The open end of a glass capillary tube (e.g., 0.8-1.2 mm internal diameter) is pressed into the powder. The tube is tapped gently to compact the sample into a column of 2.5-3.5 mm at the sealed end.[19]
-
Measurement: The loaded capillary is placed in the heating block of a melting point apparatus. The temperature is raised rapidly to about 5-10°C below the expected melting point.
-
Heating Rate: The heating rate is then reduced to a constant rate, typically 1°C per minute, to ensure thermal equilibrium.[19][20]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the clear point, completing the melting range.[19]
Determination of Water Solubility (OECD Guideline 105)
This protocol describes the flask method, suitable for substances with solubility greater than 10⁻² g/L.[21][22][23]
Principle: The water solubility is the saturation mass concentration of a substance in water at a given temperature. This method determines solubility by achieving a saturation equilibrium of the solute in water and then measuring the concentration of the dissolved substance.[21][24]
Procedure:
-
Equilibration: An excess amount of this compound is added to a flask containing purified water (e.g., deionized).
-
Agitation: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath, typically maintained at 20 ± 0.5°C, until equilibrium is reached.[21] The time to reach equilibrium is determined in a preliminary test.
-
Phase Separation: The suspension is allowed to settle. The undissolved solid is then separated from the aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.
β-Adrenergic Receptor Binding Assay (Radioligand Competition)
This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.[25][26][27]
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol) known to bind with high affinity to β-receptors. The ability of this compound to displace the radioligand is a measure of its own receptor affinity.[25][26]
Procedure:
-
Membrane Preparation: A tissue source rich in β-receptors (e.g., rat heart ventricles or lung) is homogenized in a cold buffer and centrifuged to isolate a crude membrane fraction containing the receptors. The protein concentration of the membrane preparation is quantified.[26]
-
Assay Incubation: In a series of tubes or a 96-well plate, the following are combined:
-
A fixed amount of the receptor membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of unlabeled this compound.
-
Control tubes for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled antagonist like propranolol).[25]
-
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[28]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove unbound radioactivity.[26][28]
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.[26]
References
- 1. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]
- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the beta-blocker/vasodilator agent this compound, DL-6-(2-[3-(tert-butylamino)-2-hydroxypropoxylphenyl)-3-pyridazinylhydr azine hemisulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Comparison of this compound hydrochloride (SK & F 92657), a new antihypertensive agent with beta-adrenoceptor antagonist and vasodilator activity with propranolol and hydralazine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct‐Acting Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 16. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 17. nano-lab.com.tr [nano-lab.com.tr]
- 18. Melting Point Test - CD Formulation [formulationbio.com]
- 19. thinksrs.com [thinksrs.com]
- 20. mt.com [mt.com]
- 21. laboratuar.com [laboratuar.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. filab.fr [filab.fr]
- 25. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 28. giffordbioscience.com [giffordbioscience.com]
The Rise and Fall of Prizidilol: A Technical Review of a Dual-Action Antihypertensive
An In-depth Exploration of the Discovery, Development, and Eventual Withdrawal of a Novel Vasodilator and Beta-Blocker
Abstract
Prizidilol emerged in the late 1970s and early 1980s as a promising antihypertensive agent, distinguished by its novel dual mechanism of action: direct precapillary vasodilation and non-selective beta-adrenoceptor blockade. This unique pharmacological profile offered the potential for potent blood pressure reduction while mitigating the reflex tachycardia commonly associated with standalone vasodilators. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound. It delves into its synthesis, preclinical and clinical pharmacology, pharmacokinetic profile, and the adverse effects that ultimately led to its withdrawal from the market. This document is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective analysis of a compound that, despite its promise, serves as a case study in the complexities of drug development.
Introduction
The management of essential hypertension has historically involved various therapeutic strategies, often requiring polypharmacy to achieve optimal blood pressure control. The development of this compound (formerly SK&F 92657) represented a rational approach to combining two complementary antihypertensive mechanisms into a single molecule. This compound is a hydrazinopyridazine derivative, a chemical class known for its vasodilatory properties, structurally integrated with a side chain responsible for beta-adrenergic antagonism.[1] The primary therapeutic goal was to achieve significant reductions in total peripheral resistance through vasodilation, while the beta-blocking activity would control heart rate and cardiac output, preventing the typical reflex sympathetic stimulation.[2][3]
Chemical Synthesis and Structure
This compound, chemically known as DL-6-(2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl)-3-pyridazinylhydrazine, combines a 6-phenyl-3-hydrazinopyridazine moiety, responsible for the vasodilator effect, with a (tert-butylamino)-2-hydroxypropoxy side chain, which confers beta-blocking activity.[1]
Pharmacological Profile
Mechanism of Action
This compound's antihypertensive effect is a result of its two distinct pharmacological actions:
-
Beta-Adrenoceptor Blockade: this compound is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[2] This action leads to a reduction in heart rate, myocardial contractility, and renin release from the kidneys. The beta-blocking properties were demonstrated in studies where this compound shifted the dose-response curves for isoprenaline-induced increases in heart rate and decreases in diastolic blood pressure to the right, indicative of competitive antagonism.[9][10]
-
Direct Vasodilation: this compound exerts a direct relaxing effect on arteriolar smooth muscle, leading to a decrease in total peripheral resistance.[2] This action is independent of alpha-adrenoceptor blockade.[2] The precise molecular mechanism of its vasodilatory effect has not been fully elucidated but is thought to be similar to that of the structurally related compound, hydralazine (B1673433).[11] The proposed mechanisms for hydralazine-like vasodilators include inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum, opening of potassium channels leading to hyperpolarization, and potentially increasing the bioavailability of nitric oxide (NO).[12][13][14][15]
The combination of these two actions results in a significant reduction in blood pressure, with the beta-blockade component mitigating the reflex tachycardia that would otherwise be induced by the vasodilation.[3]
Signaling Pathways
The following diagrams illustrate the putative signaling pathways for the beta-blockade and vasodilatory actions of this compound.
Caption: Putative signaling pathway for the beta-blocking action of this compound.
Caption: Putative signaling pathway for the direct vasodilatory action of this compound.
Experimental Protocols
Beta-Adrenoceptor Blockade Assessment
The beta-blocking activity of this compound was typically assessed using a competitive radioligand binding assay and functional assays involving isoprenaline challenge.
Experimental Workflow: Beta-Blockade Assessment
Caption: General experimental workflow for assessing beta-blockade.
Detailed Methodology: Competitive Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Tissues rich in beta-adrenoceptors (e.g., rat heart ventricles) are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled beta-antagonist (e.g., [3H]-dihydroalprenolol, [3H]-DHA) and varying concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Vasodilatory Effect Assessment
The direct vasodilatory effect of this compound was evaluated using ex vivo aortic ring assays.
Detailed Methodology: Aortic Ring Vasodilation Assay (General Protocol)
-
Tissue Preparation: The thoracic aorta is dissected from a laboratory animal (e.g., rat), cleaned of adherent tissue, and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or high potassium chloride solution.
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tension. A dose-response curve is constructed to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
Pharmacokinetics and Metabolism
This compound is readily absorbed after oral administration, with peak plasma concentrations occurring approximately 2.5 hours after dosing.[1] The plasma elimination half-life is approximately 3.9 hours.[1] A key aspect of this compound's metabolism is its acetylation, which is subject to genetic polymorphism.[7] Individuals who are "slow acetylators" exhibit higher plasma drug levels and a greater antihypertensive response compared to "rapid acetylators" for a given dose.[7] This is due to the involvement of the N-acetyltransferase enzyme system in its metabolism, a characteristic it shares with hydralazine.[7]
Clinical Efficacy
Clinical trials demonstrated that this compound was an effective antihypertensive agent.[3] It produced dose-dependent decreases in both supine and upright blood pressure.[3] The onset of action was observed within 1-2 hours, with maximal effects seen at 4-8 hours post-administration.[7]
Table 1: Summary of Clinical Efficacy Data
| Study Population | Dose Range | Mean Blood Pressure Reduction (Systolic/Diastolic) | Effect on Heart Rate | Reference |
| 10 patients with mild to moderate essential hypertension | 100-700 mg/day (mean 410 mg/day) | 24/12 mmHg | Slight decrease | [16] |
| 24 patients with primary hypertension | 200-800 mg once daily | 13/7 mmHg (at 6 weeks, mean dose 447 mg) | Slight reduction | [1] |
| 8 patients with benign essential hypertension | 150, 300, 600 mg single doses | Dose-dependent decrease | Biphasic variation (initial drop, then slight rise) | [3] |
| 12 patients with primary hypertension | 1.5-6.0 mg/kg single doses | 20/13 mmHg (supine, after 6.0 mg/kg) | Initial slight reduction followed by a slight rise | [7] |
Adverse Effects and Withdrawal from Market
Despite its promising efficacy, the development of this compound was halted, and the drug was withdrawn due to concerns about its side effect profile.[2] The most significant adverse effect reported was hematological toxicity, specifically the development of anemia in some patients.[16] In one study, a statistically significant decrease in hemoglobin concentration was observed in half of the patients, and one patient developed anemia, leading to the discontinuation of treatment.[16] Other reported side effects included nausea, vivid dreams, flushing, mild depression, postural dizziness, and headache.[3][16] The risk of hematological side effects was considered a major limiting factor for its clinical use.[16]
Conclusion
This compound represented an innovative approach to antihypertensive therapy by combining vasodilation and beta-blockade in a single molecule. Its development was based on a sound pharmacological rationale, and it demonstrated significant efficacy in reducing blood pressure in clinical trials. However, the emergence of significant adverse effects, particularly hematological toxicity, ultimately led to its withdrawal. The story of this compound serves as a valuable lesson in drug development, highlighting the critical importance of a thorough safety evaluation and the unpredictable nature of adverse drug reactions, even for compounds with a promising mechanism of action. Further research into the specific mechanisms of its toxicity could provide valuable insights for the development of safer, novel cardiovascular drugs.
References
- 1. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]
- 9. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 13. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]
- 16. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol: A Technical Whitepaper on a Nonselective Beta-Adrenoceptor Antagonist with Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prizidilol (formerly SK&F 92657) is a unique antihypertensive agent characterized by a dual mechanism of action: nonselective beta-adrenoceptor antagonism and direct precapillary vasodilation.[1][2][3][4][5][6][7][8][9] This combination allows for the reduction of blood pressure by decreasing total peripheral resistance, while mitigating the reflex tachycardia often associated with direct vasodilators.[2][5] this compound has demonstrated efficacy in reducing both systolic and diastolic blood pressure in hypertensive patients.[1][3][4] Its pharmacokinetic profile is influenced by the acetylator phenotype of the patient.[7] Despite its therapeutic potential, this compound was withdrawn due to side effects.[5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Introduction
This compound is a hydrazinopyridazine derivative that combines the pharmacological properties of a nonselective beta-blocker with those of a direct-acting arteriolar vasodilator.[6] This dual action provides a distinct hemodynamic profile compared to traditional beta-blockers, which primarily reduce cardiac output.[5] this compound, conversely, lowers blood pressure mainly by reducing total peripheral resistance, with a less pronounced effect on cardiac output.[3][5]
Mechanism of Action
Nonselective Beta-Adrenoceptor Antagonism
This compound competitively inhibits the binding of catecholamines to both β1- and β2-adrenoceptors.[1][10] The blockade of β1-receptors in the heart leads to a reduction in heart rate, myocardial contractility, and cardiac output, particularly during exercise.[5] The antagonism of β2-receptors can influence various tissues, including bronchial and vascular smooth muscle. The beta-blocking effects of this compound are evident by its ability to shift the dose-response curve of isoprenaline, a nonselective beta-agonist, to the right.[11]
Direct Vasodilation
In addition to its beta-blocking activity, this compound exerts a direct relaxant effect on vascular smooth muscle, primarily in the precapillary arterioles.[1][2][4] This action is independent of alpha- or beta-adrenoceptor stimulation.[10] The vasodilation induced by this compound is not attenuated by propranolol, indicating a mechanism distinct from β2-agonism.[10] While the precise molecular target for its vasodilatory action is not fully elucidated in the available literature, it is thought to be similar to other direct-acting vasodilators like hydralazine, potentially involving the modulation of intracellular calcium levels or the opening of potassium channels in vascular smooth muscle cells.
Signaling Pathways
Beta-Adrenoceptor Blockade Signaling Pathway
The canonical signaling pathway for beta-adrenoceptors involves their coupling to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). This compound, as a competitive antagonist, prevents the activation of this pathway by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
Putative Direct Vasodilation Signaling Pathway
The direct vasodilatory effect of this compound on vascular smooth muscle cells is thought to involve mechanisms that lead to a decrease in intracellular calcium concentration or hyperpolarization of the cell membrane. A plausible, though not definitively confirmed, mechanism is the opening of potassium channels.
Quantitative Pharmacological Data
While extensive clinical data on the hemodynamic effects of this compound are available, specific in vitro pharmacological data such as binding affinities (Ki) and antagonist potencies (IC50) are not well-documented in publicly accessible literature. The following tables summarize the available quantitative information.
Table 1: this compound Binding and Functional Potency
| Parameter | Receptor/Effect | Species | Value | Reference |
| Binding Affinity (Ki) | β1-Adrenoceptor | - | Not Available | - |
| β2-Adrenoceptor | - | Not Available | - | |
| Functional Antagonism (IC50/pA2) | β1-Adrenoceptor | - | Not Available | - |
| β2-Adrenoceptor | - | Not Available | - | |
| Vasodilator Potency (ED50) | Increase in hindlimb blood flow by 50 ml/min | Dog | 331 µg (intra-arterial) | [10] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Plasma Elimination Half-life | 3.9 hours (range 2.0-8.9 h) | [6] |
| Time to Peak Plasma Concentration | ~2.5 hours | [6] |
| Metabolism | N-acetylation (polymorphic) | [7] |
Table 3: Hemodynamic Effects of this compound in Humans
| Parameter | Change | Conditions | Reference |
| Systolic Blood Pressure | Significant reduction | 400-800 mg/day, hypertensive patients | [1] |
| Diastolic Blood Pressure | Significant reduction | 400-800 mg/day, hypertensive patients | [1] |
| Heart Rate | No significant change or slight decrease | Resting, hypertensive patients | [3] |
| Total Peripheral Resistance | Marked fall | Long-term treatment | [5] |
| Cardiac Output | Unchanged | Long-term treatment | [5] |
Experimental Protocols
The following are detailed, representative protocols for the characterization of a nonselective beta-blocker with vasodilatory properties like this compound.
Radioligand Binding Assay for β1- and β2-Adrenoceptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for β1- and β2-adrenoceptors.
-
Objective: To determine the inhibitory constant (Ki) of this compound at β1- and β2-adrenoceptors.
-
Materials:
-
Membrane preparations from cells stably expressing human β1- or β2-adrenoceptors.
-
Radioligand: [3H]-CGP12177 (a non-selective beta-antagonist).
-
Unlabeled this compound.
-
Non-specific binding control: Propranolol (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, membrane preparation, and the radioligand at a concentration close to its Kd.
-
Add serially diluted this compound to competition wells.
-
For total binding wells, add only buffer, membranes, and radioligand.
-
For non-specific binding wells, add buffer, membranes, radioligand, and a high concentration of propranolol.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total and competition binding to obtain specific binding.
-
Plot specific binding as a function of the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to antagonize agonist-stimulated cAMP production.
-
Objective: To determine the potency (IC50) of this compound in inhibiting isoproterenol-stimulated adenylyl cyclase activity.
-
Materials:
-
Membrane preparations from cells expressing β-adrenoceptors.
-
This compound.
-
Isoproterenol (B85558) (agonist).
-
ATP and GTP.
-
Assay buffer.
-
cAMP detection kit (e.g., ELISA-based).
-
-
Procedure:
-
Pre-incubate membrane preparations with varying concentrations of this compound.
-
Initiate the adenylyl cyclase reaction by adding a mixture of ATP, GTP, and a fixed concentration of isoproterenol (e.g., its EC80).
-
Incubate for a defined period (e.g., 10-15 minutes at 30°C).
-
Terminate the reaction.
-
Measure the amount of cAMP produced using a suitable detection method.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the isoproterenol response against the logarithm of the this compound concentration.
-
Fit the data to determine the IC50 value.
-
In Vivo Hemodynamic Assessment in Rodents
This protocol outlines the measurement of blood pressure and heart rate in conscious, freely moving rats to assess the combined effects of this compound.
-
Objective: To evaluate the in vivo effects of this compound on mean arterial pressure (MAP) and heart rate (HR).
-
Animals: Spontaneously hypertensive rats (SHR) are a suitable model.
-
Methodology:
-
Surgically implant telemetry transmitters for the continuous monitoring of blood pressure and heart rate.
-
Allow animals to recover fully from surgery.
-
Record baseline hemodynamic parameters.
-
Administer this compound orally at various doses.[3]
-
Continuously monitor and record MAP and HR for several hours post-dosing.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline at different time points for each dose.
-
Construct dose-response curves for the effects of this compound on blood pressure and heart rate.
-
Conclusion
This compound is a pharmacologically interesting molecule that combines nonselective beta-adrenoceptor antagonism with direct vasodilation. This dual mechanism of action results in a potent antihypertensive effect primarily driven by a reduction in total peripheral resistance, a feature that distinguishes it from conventional beta-blockers. While its clinical development was halted due to side effects, the study of this compound provides valuable insights into the potential of combined-action antihypertensive agents. Further research to elucidate the precise molecular mechanism of its vasodilatory action could inform the development of future cardiovascular therapeutics.
References
- 1. This compound (SKF 92657) in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (SKF 92657) on blood pressure, haemodynamics, sympathetic nervous system activity and plasma volume in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary effects in man of oral this compound hydrochloride (SK&F 92657), a new antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Prizidilol's Direct Vasodilator Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is a hydrazinopyridazine derivative that exhibits a dual antihypertensive mechanism of action: non-selective beta-adrenoceptor blockade and direct precapillary vasodilation.[1][2] While its beta-blocking properties are well-characterized, the direct vasodilator effect contributes significantly to its hemodynamic profile, which includes a marked reduction in total peripheral resistance.[3][4] This technical guide provides an in-depth exploration of the direct vasodilator effect of this compound, summarizing key experimental findings, detailing relevant methodologies, and proposing a putative signaling pathway based on available evidence. The vasodilator action of this compound is independent of beta-adrenoceptor stimulation, distinguishing it from other beta-blockers with vasodilating properties.[5] Due to its side effects, the drug has been withdrawn from the market.[3][4]
Quantitative Data on Hemodynamic and Vasodilator Effects
The following tables summarize the quantitative data from in vivo studies on the effects of this compound on various hemodynamic parameters.
Table 1: Hemodynamic Effects of this compound in Human Subjects with Essential Hypertension
| Parameter | Treatment Group | Baseline (Placebo) | After this compound Treatment | Percentage Change | Reference |
| Supine Mean Blood Pressure (mmHg) | 8 patients, single 600 mg oral dose | 128 | Normalized (<107) from 3-7h post-dose | ~16% reduction | [6] |
| Supine Systolic Blood Pressure (mmHg) | 10 patients | 164 +/- 4.5 | 141 +/- 2.7 | -14% | [7] |
| Supine Diastolic Blood Pressure (mmHg) | 10 patients | 105 +/- 1.6 | 87 +/- 1.3 | -17% | [7] |
| Standing Systolic Blood Pressure (mmHg) | 10 patients | 159 +/- 4.2 | 139 +/- 2.9 | -12.6% | [7] |
| Standing Diastolic Blood Pressure (mmHg) | 10 patients | 111 +/- 2.5 | 95 +/- 1.9 | -14.4% | [7] |
| Resting Calf Muscle Blood Flow (ml/min x 100ml) | 10 patients | 3.1 +/- 1.5 | 4.3 +/- 2.1 | +38.7% | [7] |
| Total Peripheral Resistance | Not specified | Increased | Marked fall | Not specified | [3][4] |
| Cardiac Output | Not specified | Not specified | Unchanged | 0% | [3][4] |
Table 2: Vasodilator Effect of this compound in Animal Models
| Species | Experimental Model | Parameter | Value | Reference |
| Dog | Sympathetically denervated hindlimb | ED50 for 50 ml/min increase in blood flow | 331 µg (intraarterial injection) | [5] |
| Spontaneously Hypertensive Rat | Conscious animal | Antihypertensive dose | 10 mg/kg (oral) | [5] |
Putative Signaling Pathway for Direct Vasodilation
While the precise molecular mechanism of this compound's direct vasodilator effect has not been fully elucidated in the available literature, a putative pathway can be proposed based on its classification as a direct-acting vasodilator and its structural similarity to hydralazine. Direct-acting vasodilators typically influence vascular smooth muscle tone by modulating intracellular calcium levels, often through effects on potassium channels or intracellular calcium stores.
One plausible hypothesis is that this compound, like other direct vasodilators such as minoxidil (B1677147) and potentially hydralazine, acts as a potassium channel opener.[8][9] Opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells would lead to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization would, in turn, inhibit the opening of voltage-gated L-type calcium channels, reducing calcium influx and leading to vasorelaxation.
An alternative or potentially complementary mechanism, similar to that proposed for hydralazine, could involve the inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum.[9] By preventing the release of stored intracellular calcium, this compound would further contribute to a decrease in cytosolic calcium concentrations, thereby promoting vasodilation.
The following diagram illustrates this putative signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's vasodilator properties. Below are methodologies relevant to the investigation of this compound's effects.
In Vitro: Isolated Aortic Ring Vasodilation Assay
This assay is a standard method for determining the direct effect of a substance on vascular smooth muscle tone.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 3-4 mm in length.
2. Mounting and Equilibration:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the aortic rings is assessed by inducing a contraction with phenylephrine (B352888) (1 µM) or KCl (60 mM).
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
From the concentration-response curve, parameters such as the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) can be calculated.
-
To investigate the role of specific pathways, the experiment can be repeated in the presence of inhibitors, such as potassium channel blockers (e.g., glibenclamide for K-ATP channels) or after removal of the endothelium.
In Vivo: Hemodynamic Measurements in Conscious Spontaneously Hypertensive Rats (SHR)
This protocol allows for the assessment of the antihypertensive effects of this compound in a relevant animal model of hypertension.
1. Animal Model and Preparation:
-
Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
For direct blood pressure measurement, a catheter can be surgically implanted into the carotid artery or femoral artery under anesthesia and exteriorized at the back of the neck. Animals are allowed to recover for at least 24 hours.
2. Drug Administration:
-
This compound is administered orally (p.o.) via gavage at the desired doses (e.g., 10 mg/kg).[5] A vehicle control group receives the same volume of the vehicle used to dissolve or suspend the drug.
3. Hemodynamic Monitoring:
-
Blood pressure and heart rate are continuously monitored via the arterial catheter connected to a pressure transducer and a data acquisition system.
-
Measurements are taken before drug administration (baseline) and at various time points after administration to determine the onset, magnitude, and duration of the antihypertensive effect.
In Vivo: Measurement of Calf Blood Flow by Venous Occlusion Plethysmography in Humans
This non-invasive technique was used to quantify the vasodilator effect of this compound in the peripheral circulation of human subjects.[7]
1. Subject Preparation:
-
Subjects rest in a supine position in a temperature-controlled room.
-
A strain gauge (e.g., mercury-in-silastic) is placed around the calf at the point of its largest circumference to measure changes in calf volume.
-
A pneumatic cuff is wrapped around the thigh.
2. Measurement Procedure:
-
To measure resting blood flow, the thigh cuff is rapidly inflated to a pressure (e.g., 40-50 mmHg) that occludes venous outflow but does not affect arterial inflow.
-
The initial rate of increase in calf circumference (volume), as detected by the strain gauge, is proportional to the arterial blood flow into the calf.
-
The cuff is then rapidly deflated to allow venous drainage.
-
This procedure is repeated several times to obtain an average blood flow measurement, typically expressed in ml/min per 100 ml of tissue.
-
Measurements are taken before and after the administration of this compound to determine its effect on peripheral blood flow.
Conclusion
This compound's direct vasodilator effect is a key component of its antihypertensive action, leading to a significant reduction in total peripheral resistance without a compensatory increase in cardiac output. While the precise molecular mechanism remains to be definitively established, the available evidence points towards a direct action on vascular smooth muscle, possibly involving the opening of potassium channels and/or modulation of intracellular calcium release. The experimental protocols detailed in this guide provide a framework for further investigation into the specific signaling pathways involved in the vasodilator effects of this compound and other direct-acting vasodilators. A thorough understanding of these mechanisms is essential for the rational design and development of novel antihypertensive agents with improved efficacy and safety profiles.
References
- 1. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium antagonist induced vasodilation in peripheral, coronary and cerebral vasculature as important factors in the treatment of elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plethysmographic Techniques in the Diagnosis of Venous Disease | Thoracic Key [thoracickey.com]
- 4. Leg blood flow measurements using venous occlusion plethysmography during head-up tilt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plethysmographic Techniques in the Diagnosis of Venous Disease | Thoracic Key [thoracickey.com]
- 6. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]
- 7. Inhibition of calcium-induced calcium release from purified cardiac sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matec-conferences.org [matec-conferences.org]
Prizidilol's Impact on Cardiovascular Hemodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prizidilol is an antihypertensive agent characterized by a dual mechanism of action: direct precapillary vasodilation and nonselective beta-adrenoceptor blockade. This combination allows it to address the cardinal hemodynamic issue in established essential hypertension, which is an elevated total peripheral resistance, a factor often unaddressed by conventional beta-blockers.[1] While the drug was withdrawn due to side effects, its unique hemodynamic profile remains a subject of scientific interest. This guide provides an in-depth analysis of this compound's effects on cardiovascular hemodynamics, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways.
Mechanism of Action
This compound's primary antihypertensive effect stems from its ability to directly relax arteriolar smooth muscle, leading to a reduction in total peripheral resistance (TPR). Unlike pure vasodilators which often cause a significant reflex tachycardia, this compound's concomitant nonselective beta-blocking property attenuates the heart rate response.[1][2] Studies suggest that the initial hemodynamic response can be a biphasic variation in heart rate and plasma renin activity, with an early decrease indicative of beta-blockade, followed by a slight rise as the vasodilator effect becomes more prominent.[3] The vasodilation is considered a direct effect and is not mediated through the activation of vascular beta-receptors, distinguishing it from agents like pindolol.[4]
Quantitative Hemodynamic Effects
This compound induces significant, dose-dependent changes across various hemodynamic parameters. The data below, compiled from several key studies, illustrates these effects in different populations and experimental settings.
Table 1: Hemodynamic Effects of this compound in Human Subjects
| Parameter | Subjects (n) | Dosage | Pre-Treatment (Mean ± SEM/SD) | Post-Treatment (Mean ± SEM/SD) | % Change / Absolute Change | Reference |
| Supine Blood Pressure | ||||||
| Systolic BP (mmHg) | 14 | 400-700 mg/day | 164 ± 4.5 | 141 ± 2.7 | -14.0% | [5] |
| Diastolic BP (mmHg) | 14 | 400-700 mg/day | 105 ± 1.6 | 87 ± 1.3 | -17.1% | [5] |
| Mean BP (mmHg) | 8 | 600 mg (single dose) | 128 | < 107 | > -16.4% | [3] |
| Standing Blood Pressure | ||||||
| Systolic BP (mmHg) | 14 | 400-700 mg/day | 159 ± 4.2 | 139 ± 2.9 | -12.6% | [5] |
| Diastolic BP (mmHg) | 14 | 400-700 mg/day | 111 ± 2.5 | 95 ± 1.9 | -14.4% | [5] |
| Heart Rate (beats/min) | ||||||
| Supine Resting HR | 14 | 400-700 mg/day | - | - | No significant change | [5] |
| Supine Resting HR | 8 | 0.86 mg/kg (IV) | 56.3 ± 4.4 | 79.3 ± 4.4 (max) | +23.0 beats/min (max) | [6] |
| Supine Resting HR | 10 | ~410 mg/day | 77 ± 12 | 70 ± 8 | -9.1% | [2] |
| Cardiac Output & Resistance | ||||||
| Total Peripheral Resistance | - | - | - | - | Marked fall | [1] |
| Cardiac Output | - | - | - | - | Unchanged | [1] |
| Regional Hemodynamics | ||||||
| Calf Muscle Blood Flow (ml/min/100ml) | 14 | 400-700 mg/day | 3.1 ± 1.5 | 4.3 ± 2.1 | +38.7% | [5] |
| Effective Renal Plasma Flow | 10 | 3 months treatment | - | - | +9% (at rest) | [7] |
| Glomerular Filtration Rate | 10 | 3 months treatment | - | - | Unmodified | [7] |
Note: SEM = Standard Error of the Mean; SD = Standard Deviation. Comparisons are between pre-treatment/placebo and active treatment phases.
Table 2: Hemodynamic Effects of this compound in Animal Models
| Parameter | Animal Model | Dosage | Effect | Reference |
| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 10-20 mg/kg/day (p.o.) | Lowered BP acutely (24h) and subacutely (3 weeks) | [8][9] |
| Blood Pressure | Anesthetized, ganglion-blocked dogs | IV injection | Reduced blood pressure | [4] |
| Hindlimb Blood Flow | Anesthetized dogs | Intra-arterial injection | Increased blood flow | [4] |
| Atrial Rate | Conscious dogs with AV block | - | Significantly increased | [10] |
| Ventricular Rate | Conscious dogs with AV block | - | No average change (variable response) | [10] |
| Plasma Renin | Spontaneously Hypertensive Rats (SHR) | 10-20 mg/kg/day (p.o.) | Unchanged | [8][9] |
Experimental Protocols
The characterization of this compound's hemodynamic profile has been achieved through a variety of experimental designs in both human and animal models.
Human Clinical Trials:
-
Study Design: A typical study involved an initial single-blind placebo period (e.g., 4 weeks) followed by open-label or double-blind randomized treatment with this compound.[5][11] Dosages were often titrated to achieve optimal blood pressure control, with daily doses ranging from 400 mg to 800 mg, administered once or twice daily.[5][11]
-
Hemodynamic Measurements:
-
Blood Pressure and Heart Rate: Measured in supine and standing positions using standard sphygmomanometry at regular intervals (e.g., before and up to 23 hours after drug ingestion).[3]
-
Regional Blood Flow: Assessed using techniques like venous occlusion plethysmography to measure blood flow, vascular resistance, and tone in specific regions, such as the calf musculature.[5]
-
Renal Hemodynamics: Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were measured at rest and during exercise (e.g., cycloergometer test) to assess effects on kidney function.[7]
-
Cardiac Function: Left ventricular ejection fraction was evaluated using non-invasive methods.[6]
-
Animal Studies:
-
Models: Commonly used models include spontaneously hypertensive rats (SHR) to study antihypertensive effects and anesthetized or conscious dogs for acute mechanistic and hemodynamic investigations.[4][8][9] Dogs with surgically-induced chronic atrioventricular block have also been used to separate direct cardiac effects from reflex actions.[10]
-
Drug Administration: this compound was administered orally (p.o.) for chronic studies in rats or intravenously (IV) and intra-arterially in dogs for acute assessments.[4][8]
-
Hemodynamic Measurements:
-
Direct Blood Pressure: Measured via aortic cannulation in conscious, unrestrained rats to avoid confounding stress factors from methods like tail-cuff plethysmography.[8][9]
-
Regional Blood Flow: In anesthetized dogs, blood flow in specific vascular beds (e.g., sympathetically denervated hindlimb) was measured to isolate direct vasodilator action.[4]
-
Cardiac Electrophysiology: Atrial and ventricular rates were monitored in conscious dogs to assess chronotropic effects.[10]
-
Summary and Conclusion
This compound exhibits a potent antihypertensive effect driven by a marked reduction in total peripheral resistance.[1] This primary vasodilator action is complemented by nonselective beta-blockade, which helps to maintain cardiac output and prevent significant reflex tachycardia, a common drawback of pure vasodilators.[1] The drug effectively lowers both supine and upright blood pressure and has been shown to improve blood flow to peripheral vascular beds, such as calf muscle, and maintain renal hemodynamics.[5][7] While its clinical use was halted, the unique hemodynamic profile of this compound—combining direct vasodilation with beta-blockade—provides a valuable pharmacological model for the development of future antihypertensive therapies.
References
- 1. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular response to exercise and regional haemodynamics during treatment with this compound hydrochloride (SK & F 92 657) in moderately severe essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects in man of intravenous this compound hydrochloride (SK&F 92657); a new antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of this compound and propranolol on renal haemodynamics at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]
- 10. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol's Effect on Plasma Renin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prizidilol is an antihypertensive agent with a unique dual mechanism of action, functioning as both a precapillary vasodilator and a nonselective beta-adrenoceptor antagonist. This dual functionality leads to a complex and clinically significant effect on the renin-angiotensin-aldosterone system (RAAS), particularly on plasma renin activity (PRA). This technical guide provides an in-depth analysis of the available scientific literature on the impact of this compound on PRA, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The data indicate a characteristic biphasic response of PRA to acute this compound administration, with an initial suppression attributed to its beta-blocking properties, followed by a modest increase, likely a compensatory response to its vasodilatory action. Long-term treatment, however, appears to result in a stabilization of PRA levels.
Introduction
This compound was developed as a novel antihypertensive medication designed to reduce blood pressure through two distinct but complementary mechanisms: direct relaxation of arteriolar smooth muscle (vasodilation) and blockade of beta-adrenergic receptors.[1] The regulation of blood pressure is intricately linked to the RAAS, where renin is the rate-limiting enzyme. Beta-adrenergic stimulation of the juxtaglomerular cells in the kidney is a primary stimulus for renin release. Therefore, the beta-blocking component of this compound is expected to decrease PRA, while its vasodilatory action, by lowering blood pressure, would be anticipated to trigger a reflexive increase in PRA. Understanding the net effect of this compound on PRA is crucial for elucidating its complete pharmacodynamic profile and for guiding its therapeutic application.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on plasma renin activity, blood pressure, and heart rate as reported in clinical studies.
Table 1: Acute Effects of Oral this compound on Plasma Renin Activity, Blood Pressure, and Heart Rate in Patients with Essential Hypertension [2]
| Dosage | Time Post-Administration | Change in Plasma Renin Activity | Change in Supine Mean Blood Pressure (mmHg) | Change in Heart Rate |
| 150 mg | Biphasic | Biphasic variation: initial decrease followed by a slight increase | Dose-dependent decrease, maximal at 4-8 hours | Biphasic variation: initial decrease followed by a slight increase |
| 300 mg | Biphasic | Biphasic variation: initial decrease followed by a slight increase | Dose-dependent decrease, maximal at 4-8 hours | Biphasic variation: initial decrease followed by a slight increase |
| 600 mg | Biphasic | Biphasic variation: initial decrease followed by a slight increase | Dose-dependent decrease, maximal at 4-8 hours; normalization from 3-7 hours | Biphasic variation: initial decrease followed by a slight increase |
Note: The original study described a "biphasic variation" without providing specific numerical mean changes in PRA. The initial drop is attributed to beta-blockade, and the subsequent rise is likely a reflex to vasodilation.
Table 2: Long-Term Effects of Oral this compound on Cardiovascular Parameters
| Study Population | Treatment Duration | Mean Daily Dose | Change in Plasma Renin Activity | Change in Supine Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |
| 19 patients with essential hypertension | 12 weeks (once daily) | 200 mg or 400 mg | Not Reported | Ineffective reduction in systolic BP at 24h | Not specified |
| 19 patients with essential hypertension | Additional 4 weeks (twice daily) | 800 mg (400 mg x 2) | Not Reported | Effective antihypertensive effect | Not specified |
| 14 men with moderately severe essential hypertension | Dose titration period | 400-700 mg (mean 612 mg) | Not Reported | Systolic: ↓ from 164 to 141; Diastolic: ↓ from 105 to 87 | No significant change at rest |
Experimental Protocols
Clinical Study of Acute Effects of this compound[2]
-
Study Design: A variable-dose, placebo-controlled study with a Latin square design.
-
Participants: 8 patients with benign essential hypertension.
-
Intervention: Single oral administration of placebo, 150 mg, 300 mg, and 600 mg of this compound at weekly intervals.
-
Data Collection: Blood pressure, heart rate, plasma renin activity, aldosterone (B195564), and catecholamines were measured at short intervals for up to 23 hours post-administration.
-
Plasma Renin Activity Measurement: While the specific assay is not detailed in this particular abstract, clinical studies of this era typically utilized radioimmunoassay (RIA) for PRA.
Representative Radioimmunoassay (RIA) Protocol for Plasma Renin Activity
The following is a representative protocol for the determination of PRA by RIA, based on methods commonly used in clinical trials.[3][4][5]
-
Sample Collection and Handling:
-
Collect venous blood into a pre-chilled lavender-top (EDTA) tube.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Freeze the plasma at -20°C until the assay is performed.
-
-
Angiotensin I Generation:
-
Thaw the plasma sample on ice.
-
To inhibit angiotensinase activity, add a cocktail of enzyme inhibitors (e.g., dimercaprol (B125519) and 8-hydroxyquinoline).
-
Divide the plasma into two aliquots. One aliquot is kept at 0-4°C (to measure baseline angiotensin I), and the other is incubated at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow renin to generate angiotensin I from endogenous angiotensinogen. The pH of the incubation buffer is typically maintained between 5.5 and 6.0.
-
-
Radioimmunoassay:
-
Following incubation, terminate the enzymatic reaction by placing the samples on ice.
-
Introduce a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific anti-angiotensin I antibody to all samples, standards, and controls.
-
Incubate the mixture to allow competitive binding between the unlabeled (generated) angiotensin I and the radiolabeled angiotensin I for the antibody binding sites.
-
Separate the antibody-bound angiotensin I from the free angiotensin I using a separation agent (e.g., dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Construct a standard curve using known concentrations of angiotensin I.
-
Calculate the concentration of angiotensin I in the plasma samples by interpolating their radioactivity measurements on the standard curve.
-
-
Calculation of PRA:
-
PRA is expressed as the rate of angiotensin I generation per unit of time, typically in nanograms per milliliter per hour (ng/mL/h).
-
PRA = ([Angiotensin I] at 37°C - [Angiotensin I] at 4°C) / Incubation time in hours.
-
Signaling Pathways and Mechanisms of Action
Beta-Adrenergic Blockade and Renin Release
This compound acts as a nonselective beta-adrenoceptor antagonist. In the kidney, juxtaglomerular cells have beta-1 adrenergic receptors.[6][7] Stimulation of these receptors by catecholamines (e.g., norepinephrine) activates a Gs protein-coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and subsequent renin release. By blocking these beta-1 receptors, this compound inhibits this signaling pathway, thereby reducing renin secretion.[8]
Direct Vasodilation
This compound is a direct-acting precapillary vasodilator, similar in this respect to hydralazine.[1] The precise molecular mechanism of direct-acting vasodilators is not fully elucidated, but it is known to be independent of alpha- or beta-adrenergic receptors.[9] The proposed mechanisms involve interference with calcium signaling within vascular smooth muscle cells, potentially through inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum, and/or hyperpolarization of the cell membrane via opening of potassium channels. There is also evidence that some direct vasodilators may increase the bioavailability of nitric oxide (NO), leading to cGMP-mediated vasodilation.[9]
Discussion and Conclusion
The pharmacodynamic profile of this compound with respect to plasma renin activity is a direct consequence of its dual mechanism of action. The initial, transient decrease in PRA observed in acute dosing studies is consistent with the established effect of beta-blockade on renin secretion.[2] This is followed by a slight rise in PRA, which can be interpreted as a physiological compensatory response to the reduction in blood pressure caused by this compound's potent vasodilatory effects. This reflex activation of the RAAS is a known consequence of direct-acting vasodilators.
Interestingly, long-term studies have suggested that plasma renin concentration remains largely unchanged. This may indicate a resetting of the baroreflex mechanisms or other long-term adaptive changes in the RAAS in response to sustained antihypertensive therapy with this compound.
For drug development professionals, the biphasic effect of this compound on PRA highlights the importance of comprehensive pharmacodynamic studies that capture both acute and chronic effects of novel cardiovascular agents. The initial suppression of PRA may contribute to the drug's antihypertensive efficacy, while the subsequent slight activation of the RAAS could potentially counteract this effect to some extent, a factor that may have influenced its overall clinical profile. Further research into the long-term adaptation of the RAAS to combined beta-blockade and vasodilation could provide valuable insights for the development of future antihypertensive therapies.
References
- 1. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Beta 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neural Control of Renin Secretion Rate - Neural Control of Renal Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
Prizidilol's Interaction with Catecholamine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prizidilol is a novel antihypertensive agent characterized by a dual mechanism of action: direct precapillary vasodilation and non-selective β-adrenoceptor blockade.[1][2][3][4] This unique combination aims to effectively lower blood pressure by reducing total peripheral resistance while simultaneously mitigating the reflex tachycardia that typically accompanies potent vasodilation. However, clinical and preclinical investigations have revealed a complex interaction with the sympathetic nervous system, particularly concerning catecholamine levels. Notably, at higher therapeutic doses, this compound administration leads to a significant elevation in plasma norepinephrine (B1679862).[1][5] This guide provides an in-depth analysis of this interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying physiological pathways.
Core Mechanism of Action
This compound's antihypertensive effect is the result of two primary pharmacological actions:
-
Vasodilation: It acts directly on the precapillary arterioles, causing them to relax. This reduces total peripheral resistance, a primary determinant of elevated blood pressure in essential hypertension.[2][6] Unlike some other vasodilating β-blockers, this effect is not mediated by the activation of vascular β-receptors.[6]
-
β-Adrenoceptor Blockade: this compound is a non-selective antagonist of β1 and β2-adrenergic receptors.[2][7] This action is intended to control heart rate and renin release, counteracting the sympathetic nervous system's natural reflex to vasodilation.
The clinical profile suggests a dose- and time-dependent interplay between these two effects. An initial phase dominated by β-blockade (observed as a slight heart rate reduction) is often followed by a more dominant vasodilator effect, which can trigger a reflex sympathetic response.[1][4]
Quantitative Analysis of Catecholamine Level Interactions
Studies consistently show that this compound can paradoxically increase plasma norepinephrine levels, particularly at higher doses. This is attributed to a baroreflex-mediated activation of the sympathetic nervous system in response to significant vasodilation, which can override the drug's sympatholytic (β-blocking) effects. Plasma epinephrine (B1671497) levels do not show consistent changes.[1]
Table 1: Effect of Single Oral Dose of this compound on Plasma Norepinephrine
| Subject Group | Dose | Time Point | Change in Plasma Norepinephrine (% of Control) | Reference |
| Patients with Essential Hypertension | 600 mg | 5-6 hours post-dose | 173% | [5] |
| Normotensive Subjects | 600 mg | 5-6 hours post-dose | 150% | [5] |
| Patients with Benign Essential Hypertension | High Dose (600 mg) | Not specified | Increased | [1] |
Table 2: Dose-Ranging Effects of this compound in Clinical Studies
| Study Population | Doses Administered | Key Observations | Reference |
| 8 Patients with Benign Essential Hypertension | 150 mg, 300 mg, 600 mg | Dose-dependent decrease in blood pressure. Increased plasma norepinephrine observed at the high dose. | [1] |
| 12 Patients with Primary Hypertension | 1.5, 3.0, 4.5, 6.0 mg/kg | Antihypertensive effect evident at 3.0 mg/kg and above. Biphasic heart rate response observed. | [4] |
| 19 Patients with Essential Hypertension | 200 mg, 400 mg (once daily), then 400 mg (twice daily) | Twice-daily dosing was effective for 24-hour blood pressure control. | [3] |
Key Experimental Protocols
The following sections detail the methodologies employed in seminal studies investigating this compound's effects.
Protocol: Dose-Ranging Study in Hypertensive Patients
-
Objective: To assess the acute effects of varying single oral doses of this compound on blood pressure, heart rate, and plasma catecholamines.
-
Subjects: Eight patients diagnosed with benign essential hypertension.[1]
-
Study Design: A Latin square design was used, where patients received placebo, 150 mg, 300 mg, and 600 mg of this compound at weekly intervals.[1]
-
Methodology:
-
Patients were administered a single oral dose of this compound or placebo.
-
Blood pressure, heart rate, and plasma catecholamines were measured at short intervals for up to 23 hours post-administration.[1]
-
Plasma catecholamines were likely assayed using radioenzymatic assay or High-Performance Liquid Chromatography (HPLC), standard methods for that era of research.
-
-
Workflow Diagram:
Protocol: Study in Spontaneously Hypertensive Rats (SHR)
-
Objective: To determine the mechanism of this compound's vasodilator and antihypertensive actions and compare them to other agents.[6]
-
Subjects: Conscious Spontaneously Hypertensive Rats (SHR).[6]
-
Methodology:
-
A cohort of SHR received an oral dose of this compound (10 mg/kg).[6]
-
A separate cohort was pretreated with propranolol (B1214883) (25 mg/kg, p.o.) to assess the role of β-receptors in the observed effects.[6]
-
Blood pressure was monitored to determine the antihypertensive action.
-
The study concluded that this compound's antihypertensive action was not inhibited by propranolol pretreatment, indicating its vasodilator effect is not mediated through β-receptor activation.[6]
-
Signaling Pathways and Physiological Interactions
The interaction between this compound's dual actions and the body's homeostatic mechanisms can be visualized as a sequence of opposing physiological signals. The potent vasodilation is the primary trigger for a systemic response aimed at restoring blood pressure.
This diagram illustrates the central conflict: this compound's direct vasodilation lowers blood pressure, which in turn activates the baroreflex arc, leading to increased sympathetic outflow and norepinephrine release.[5] Simultaneously, the drug's β-blocking property attempts to blunt the cardiac response to this norepinephrine surge. At high doses, the stimulus for sympathetic activation (the drop in blood pressure) is so strong that the resulting norepinephrine release becomes clinically significant, as reflected in elevated plasma levels.[1][5]
Conclusion for Drug Development Professionals
The case of this compound offers critical insights for the development of antihypertensive agents with multiple mechanisms of action. While the combination of vasodilation and β-blockade is theoretically sound for potent blood pressure reduction, the potential for overwhelming a reflex sympathetic response must be carefully evaluated. The observed increase in plasma norepinephrine with this compound highlights the delicate balance between desired therapeutic effect and compensatory physiological reactions. Future drug design in this class should focus on optimizing the potency ratio of vasodilator to β-blocking activity to maintain efficacy while minimizing paradoxical sympathetic activation, which may have long-term adverse consequences. The drug was ultimately withdrawn due to side effects, underscoring the importance of these considerations.[2]
References
- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Prizidilol: A Technical Guide for Essential Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prizidilol is an antihypertensive agent possessing a dual mechanism of action: direct precapillary vasodilation and non-selective beta-adrenoceptor blockade.[1][2] This combination allows it to lower blood pressure primarily by reducing total peripheral resistance, a key factor in established essential hypertension.[3] While effective, its clinical use was limited by side effects, and the drug was eventually withdrawn.[3] This guide provides a technical overview of this compound's pharmacology, clinical efficacy, experimental protocols, and safety profile, serving as a resource for researchers in cardiovascular drug development.
Core Mechanism of Action
This compound's antihypertensive effect stems from two distinct pharmacological actions:
-
Direct Vasodilation: It acts as a direct precapillary vasodilator, similar to hydralazine (B1673433), which leads to a reduction in total peripheral resistance.[4][5] This is the primary driver of its blood pressure-lowering effect.[6]
-
Non-selective Beta-Adrenoceptor Blockade: The presence of a beta-blocking component helps to counteract the reflex tachycardia that typically accompanies potent vasodilation.[1] However, this beta-blockade is considered less potent than that of drugs like propranolol (B1214883).[7]
The combination results in a significant fall in blood pressure, a marked decrease in total peripheral resistance, and a relatively stable or slightly changed cardiac output, as the reduction in heart rate is offset by an increase in stroke volume.[3]
References
- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-adrenoceptor blockade and vasodilatation in essential hypertension. Hemodynamic studies at rest and during exposure to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (SKF 92657) on blood pressure, haemodynamics, sympathetic nervous system activity and plasma volume in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound hydrochloride (SK & F 92657), a new antihypertensive agent with beta-adrenoceptor antagonist and vasodilator activity with propranolol and hydralazine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Prizidilol Hydrochloride: A Technical Overview of its Chemical and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prizidilol hydrochloride is a unique antihypertensive agent possessing a dual mechanism of action: non-selective β-adrenoceptor blockade and direct precapillary vasodilation. This dual functionality allows for effective blood pressure control with a potentially favorable hemodynamic profile. This technical guide provides an in-depth overview of the chemical properties of this compound hydrochloride, including its chemical formula and key quantitative data. Furthermore, it outlines representative experimental protocols for its chemical synthesis and pharmacological evaluation, and visually represents its mechanism of action through a signaling pathway diagram.
Chemical Properties
This compound hydrochloride is the dihydrochloride (B599025) monohydrate salt of this compound.
-
Chemical Name: 1-(tert-Butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol dihydrochloride monohydrate[1]
Chemical Formula
The chemical formula for this compound hydrochloride is C₁₇H₂₅N₅O₂ · 2HCl · H₂O.[2] The molecular formula of the active base, this compound, is C₁₇H₂₅N₅O₂.[2][3][4]
Quantitative Data
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride (monohydrate) | Reference(s) |
| Molecular Formula | C₁₇H₂₅N₅O₂ | C₁₇H₂₉Cl₂N₅O₃ | [1][2][3] |
| Molecular Weight | 331.41 g/mol | 422.35 g/mol | [1][2] |
| Appearance | Not specified in provided results | Not specified in provided results | |
| Solubility | Not specified in provided results | Not specified in provided results | |
| Melting Point | Not specified in provided results | Not specified in provided results |
Experimental Protocols
Representative Chemical Synthesis of this compound
The synthesis of this compound involves the coupling of a hydrazinopyridazine core with a phenoxypropanolamine side chain. The following is a representative protocol based on analogous chemical syntheses.
Objective: To synthesize 1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol (this compound).
Materials:
-
3-Chloro-6-(2-hydroxyphenyl)pyridazine
-
1-(tert-butylamino)-3-chloro-2-propanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Hexane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Ether Linkage Formation. To a solution of 3-chloro-6-(2-hydroxyphenyl)pyridazine in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes to form the corresponding phenoxide. Subsequently, an equimolar amount of 1-(tert-butylamino)-3-chloro-2-propanol is added, and the reaction mixture is heated to 80°C for 12 hours.
-
Step 2: Work-up and Purification. After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.
-
Step 3: Hydrazine Displacement. The purified intermediate from Step 2 is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for 24 hours.
-
Step 4: Final Product Isolation. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude this compound is recrystallized from a suitable solvent system to yield the pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure.
Protocol for In Vivo Evaluation of Antihypertensive Activity
This protocol describes a representative study design for evaluating the antihypertensive effects of this compound hydrochloride in human subjects, based on methodologies reported in clinical trials.[1][4][5]
Objective: To assess the dose-dependent effect of a single oral dose of this compound hydrochloride on blood pressure and heart rate in patients with essential hypertension.
Study Design: A randomized, placebo-controlled, double-blind, crossover study.
Subjects: Male and female patients aged 18-65 with a diagnosis of essential hypertension (e.g., supine diastolic blood pressure of 95-115 mmHg).
Procedure:
-
Screening and Washout: Eligible patients undergo a washout period of at least two weeks where all previous antihypertensive medications are discontinued.
-
Treatment Periods: Each patient receives a single oral dose of this compound hydrochloride (e.g., 150 mg, 300 mg, and 600 mg) and a placebo in a randomized order, with a washout period of at least one week between each treatment.[1]
-
Blood Pressure and Heart Rate Monitoring: Supine and standing blood pressure and heart rate are measured at baseline (pre-dose) and at regular intervals (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.
-
Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose of this compound hydrochloride and compared to placebo using appropriate statistical methods.
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effect through two primary mechanisms:
-
β-Adrenoceptor Blockade: It non-selectively blocks β₁ and β₂ adrenergic receptors, leading to a decrease in heart rate, myocardial contractility, and renin release from the kidneys.
-
Vasodilation: It has a direct relaxant effect on arteriolar smooth muscle, leading to a reduction in peripheral vascular resistance. The exact molecular mechanism of its vasodilator action is not fully elucidated but is independent of β-receptor activation.[2]
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Dual mechanism of action of this compound.
References
Methodological & Application
Prizidilol In Vitro Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is a unique antihypertensive agent characterized by a dual mechanism of action: non-selective β-adrenoceptor antagonism and direct arterial vasodilation.[1][2] This profile allows it to reduce blood pressure by both decreasing cardiac output and systemic vascular resistance.[2][3] These application notes provide detailed protocols for the in vitro characterization of this compound's pharmacological effects. The methodologies described are based on standard industry practices for assessing β-blockade and vasodilatory activity.
Data Presentation
The following tables are templates for summarizing key quantitative data from the in vitro assays described.
Table 1: this compound Beta-Adrenoceptor Binding Affinity
| Radioligand | Tissue/Cell Line | β1 Ki (nM) | β2 Ki (nM) | Reference Compound |
| [³H]-CGP 12177 | CHO-K1 (human β1) | Data not available | - | Propranolol |
| [³H]-ICI 118,551 | CHO-K1 (human β2) | - | Data not available | Propranolol |
Table 2: Functional Antagonism of Isoprenaline-Induced cAMP Production
| Cell Line | Agonist | This compound IC50 (nM) | This compound pA2 | Reference Compound |
| C6 Glioma (rat β1/β2) | Isoprenaline | Data not available | Data not available | Propranolol |
Table 3: this compound-Induced Vasodilation in Isolated Aortic Rings
| Vessel | Pre-constrictor | This compound EC50 (µM) | Emax (% Relaxation) | Reference Compound |
| Rat Thoracic Aorta | Phenylephrine (1 µM) | Data not available | Data not available | Hydralazine |
Experimental Protocols
Beta-Adrenoceptor Binding Assay (Radioligand Displacement)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
HEPES buffer (50 mM, pH 7.4) with 5 mM MgCl₂
-
Radioligands: [³H]-CGP 12177 (for β1), [³H]-ICI 118,551 (for β2)
-
Membrane preparations from cells expressing human β1 or β2 adrenoceptors (e.g., CHO-K1 cells)
-
This compound hydrochloride
-
Propranolol (reference compound)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and Propranolol in HEPES buffer.
-
In a 96-well plate, add 50 µL of the appropriate radioligand solution.
-
Add 50 µL of either buffer (for total binding), a high concentration of Propranolol (for non-specific binding), or the this compound/Propranolol dilution series.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold HEPES buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Functional Beta-Adrenoceptor Antagonism Assay (cAMP Production)
This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by the β-agonist Isoprenaline.
Materials:
-
Cell line expressing β-adrenoceptors (e.g., C6 glioma cells)
-
DMEM/F12 medium
-
Isoprenaline
-
This compound hydrochloride
-
Propranolol
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or Propranolol in the presence of IBMX for 15 minutes at 37°C.
-
Add a fixed concentration of Isoprenaline (e.g., EC₈₀) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Determine the IC50 of this compound. For pA2 determination, repeat the experiment with a full Isoprenaline dose-response curve in the presence of multiple fixed concentrations of this compound.
β-Adrenoceptor Antagonism Pathway
Isolated Aortic Ring Assay for Vasodilation
This ex vivo protocol assesses the direct vasodilatory effect of this compound on isolated rat thoracic aorta rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
This compound hydrochloride
-
Hydralazine (reference compound)
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the thoracic aorta and cut into 2-3 mm rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.
-
Induce a stable contraction with Phenylephrine (1 µM).
-
Once the contraction has plateaued, add cumulative concentrations of this compound or Hydralazine to the bath.
-
Record the relaxation response until a maximal effect is achieved.
-
Calculate the EC50 and Emax values for this compound-induced relaxation.
Isolated Aortic Ring Assay Workflow
Concluding Remarks
The protocols provided offer a robust framework for the in vitro evaluation of this compound. Given the absence of specific published data, researchers should consider these as starting points and perform appropriate optimization. The dual-action nature of this compound makes it an interesting subject for pharmacological study, and these assays are fundamental to elucidating its complete in vitro profile.
References
- 1. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Phase III Clinical Trials for Prizidilol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting Phase III clinical trials for Prizidilol, a potent antihypertensive agent. The following protocols and guidelines are based on established clinical trial methodologies for antihypertensive drugs, incorporating current regulatory expectations and best practices.
Introduction to this compound
This compound is an antihypertensive drug characterized by a dual mechanism of action: it functions as a nonselective beta-adrenoceptor antagonist and a direct-acting precapillary vasodilator.[1][2] This combination allows for the reduction of blood pressure by decreasing both cardiac output and peripheral resistance. Early clinical studies have demonstrated its efficacy in lowering blood pressure in patients with essential hypertension.[2][3] However, due to reported side effects, careful design of modern clinical trials is imperative to thoroughly evaluate its safety and efficacy profile against current standards of care.[1]
Mechanism of Action
This compound's antihypertensive effect is achieved through two primary signaling pathways:
-
Beta-Adrenergic Blockade: By antagonizing beta-adrenergic receptors, particularly beta-1 receptors in the heart, this compound reduces heart rate and myocardial contractility, leading to a decrease in cardiac output. This action is mediated by the inhibition of the Gs protein-adenylyl cyclase-cAMP signaling cascade.[4][5]
-
Direct Vasodilation: this compound directly relaxes the smooth muscle of precapillary arterioles, leading to a reduction in total peripheral resistance.[1] While the precise molecular targets for its direct vasodilatory action are not fully elucidated, it is understood to be independent of beta-receptor activation.[6] The general mechanism for such direct vasodilators often involves influencing intracellular calcium levels or modulating the nitric oxide-cGMP pathway in vascular smooth muscle cells.[7][8]
Signaling Pathway Diagrams
References
- 1. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of endothelium-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Prizidilol: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage, experimental protocols, and mechanism of action of Prizidilol, a potent antihypertensive agent. The information is intended to guide research studies and support drug development efforts.
Mechanism of Action
This compound is a dual-action antihypertensive drug that functions as both a precapillary vasodilator and a non-selective beta-adrenoceptor antagonist.[1][2][3] Its vasodilatory effect is achieved through a direct action on vascular smooth muscle, leading to a reduction in total peripheral resistance. This vasodilation is not mediated by beta-receptor activation, as its effects are not blocked by propranolol.[4] Concurrently, its non-selective beta-blocking activity helps to prevent the reflex tachycardia that typically accompanies vasodilation.
Signaling Pathway
Caption: this compound's dual mechanism of action.
Effective Dosage in Research Studies
The effective dosage of this compound has been investigated in both preclinical and clinical settings. The following tables summarize the key findings.
Preclinical Studies
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | Oral (p.o.) | Lowered blood pressure in acute (24 hr) and subacute (3 weeks) studies. | [5] |
| Conscious Spontaneously Hypertensive Rats | 10 mg/kg | Oral (p.o.) | Reduced blood pressure. | [4] |
| Anesthetized Dogs | 331 µg (ED50) | Intra-arterial | Dose required to increase blood flow by 50 ml/min in the denervated hindlimb. | [4] |
Clinical Studies (Human)
| Study Population | Dosage Regimen | Key Findings | Reference |
| Patients with Essential Hypertension | 200 mg or 400 mg once daily | Ineffective for 24-hour systolic blood pressure control. | [1] |
| Patients with Essential Hypertension | 400 mg twice daily | Effective antihypertensive effect. | [1] |
| Patients with Primary Hypertension | Single oral doses of 1.5, 3.0, 4.5, and 6.0 mg/kg | Significant decrease in systolic and diastolic blood pressure at 4.5 and 6.0 mg/kg. | [2] |
| Patients with Mild to Moderate Essential Hypertension | Mean dose of 410 mg (range: 100-700 mg) daily | Significantly reduced blood pressure from 168/106 mmHg to 144/94 mmHg. | [6] |
| Patients with Benign Essential Hypertension | Single oral doses of 150, 300, and 600 mg | Dose-dependent decreases in supine and upright blood pressure. | [3] |
| Patients with Primary Hypertension | 200 to 800 mg (dose titration) | Long-term efficacy study. | [7] |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound in preclinical and clinical research.
Preclinical Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the acute and subacute antihypertensive effects of this compound in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched.
-
This compound.
-
Vehicle control (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
Oral gavage needles.
-
Tail-cuff plethysmography system for blood pressure measurement.
Workflow Diagram:
Caption: Workflow for preclinical evaluation in SHR.
Procedure:
-
Animal Acclimatization: Acclimatize male SHR rats (12-14 weeks old) to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Train the rats to the restraint and tail-cuff procedure for several days to obtain stable baseline systolic blood pressure (SBP) and heart rate (HR) readings.
-
Group Allocation: Randomly assign the animals to a control group (vehicle) and a treatment group (this compound, 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily.
-
Acute Assessment: For acute studies, measure SBP and HR at various time points, including 24 hours post-dosing.
-
Subacute Assessment: For subacute studies, continue daily administration for 3 weeks. Measure SBP and HR weekly.
-
Data Analysis: Analyze the changes in SBP and HR from baseline and compare the results between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
Clinical Protocol: Dose-Ranging Study in Patients with Essential Hypertension
Objective: To determine the dose-dependent effects of a single oral dose of this compound on blood pressure and heart rate in hypertensive patients.
Study Design: Randomized, placebo-controlled, crossover study.
Participants: Patients diagnosed with benign essential hypertension.
Materials:
-
This compound capsules (e.g., 150 mg, 300 mg, 600 mg).
-
Placebo capsules.
-
Automated sphygmomanometer.
-
Equipment for blood sampling and analysis (renin, aldosterone (B195564), catecholamines).
Workflow Diagram:
Caption: Workflow for a clinical dose-ranging study.
Procedure:
-
Patient Recruitment: Recruit patients with benign essential hypertension and obtain informed consent.
-
Study Design: Employ a Latin square design where each patient receives a single oral dose of placebo, 150 mg, 300 mg, and 600 mg of this compound at weekly intervals.[3]
-
Baseline Measurements: Before each treatment period, measure baseline supine and upright blood pressure, heart rate, and collect blood samples for plasma renin activity, aldosterone, and catecholamines.
-
Drug Administration: Administer the assigned dose in a double-blind manner.
-
Post-Dose Monitoring: Measure blood pressure and heart rate at frequent intervals (e.g., every 30 minutes for the first 4 hours, then hourly up to 8 hours, and at 12 and 24 hours) after drug ingestion.
-
Pharmacodynamic Assessments: Collect blood samples at specified time points to assess the effects on renin, aldosterone, and catecholamines.
-
Data Analysis: Analyze the data to determine the onset, peak, and duration of the antihypertensive effect for each dose. Compare the changes in hemodynamic and hormonal parameters across the different doses and placebo.
Safety and Tolerability
Commonly reported side effects in clinical trials include postural dizziness, headache, nausea, heavy dreams, and flushing.[3][6] In one study, a slight but statistically significant decrease in hemoglobin concentration was observed, suggesting that hematological parameters should be monitored in long-term studies.[6]
References
- 1. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prizidilol Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Prizidilol is a drug that was withdrawn from the market due to side effects.[1] Consequently, publicly available, detailed stability data and official storage guidelines are scarce. The following application notes and protocols are based on general principles of pharmaceutical stability testing and the known chemical properties of this compound as a hydrazinopyridazine derivative.[2] These guidelines are intended for research and development purposes and should be adapted and validated for specific formulations and applications.
This compound: Overview of Stability Profile
This compound combines non-selective beta-adrenoceptor blocking and direct vasodilator actions.[1][3][4] Its chemical structure, featuring a hydrazine (B178648) moiety, suggests potential susceptibility to oxidative and hydrolytic degradation.[5] Like other pharmaceutical compounds, its stability is influenced by temperature, humidity, light, and pH. Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.
Recommended Storage Conditions (General Guidance)
Based on standard practices for solid dosage forms of analogous compounds, the following storage conditions are recommended to minimize degradation. Specific conditions should be determined empirically through long-term and accelerated stability studies.
| Parameter | Recommended Condition | Rationale |
| Temperature | 20°C - 25°C (Controlled Room Temperature) | To minimize the rate of chemical degradation. |
| Humidity | < 60% Relative Humidity (RH) | To prevent hydrolysis and physical changes to the drug substance or product. |
| Light | Protect from light | To prevent photodegradation. This compound's aromatic and hydrazine components may be light-sensitive. |
| Atmosphere | Store in well-closed, airtight containers | To protect from moisture and oxidative stress. |
Signaling Pathway of this compound
This compound exerts its antihypertensive effects through a dual mechanism of action. It acts as a non-selective beta-adrenoceptor antagonist and a direct precapillary vasodilator.[1][3][6]
Experimental Protocols
The following protocols are generalized procedures for conducting stability-indicating studies. They should be adapted based on the specific formulation of this compound being tested.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method (see Protocol 4.2).
Protocol for Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Example HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV/Photodiode Array (PDA) at a suitable wavelength (e.g., determined by UV scan of this compound).
-
Injection Volume: 10 µL
Method Validation (as per ICH Q2(R1) guidelines): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is suitable for its intended purpose.
Summary of Stability Data (Illustrative)
The following table is a template to be populated with experimental data from long-term and accelerated stability studies. The data presented here is for illustrative purposes only and does not represent actual stability data for this compound.
| Stability Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| Long-Term | |||
| 25°C / 60% RH | 0 Months | 100.0 | 0.1 |
| 3 Months | 99.5 | 0.3 | |
| 6 Months | 99.1 | 0.5 | |
| 12 Months | 98.2 | 0.9 | |
| Accelerated | |||
| 40°C / 75% RH | 0 Months | 100.0 | 0.1 |
| 1 Month | 98.8 | 0.7 | |
| 3 Months | 97.5 | 1.2 | |
| 6 Months | 95.3 | 2.1 |
These application notes provide a foundational framework for assessing the stability and establishing appropriate storage conditions for this compound in a research and development setting. All protocols and guidelines should be rigorously tested and validated for any specific formulation or intended use.
References
- 1. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Prizidilol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Prizidilol is a complex pharmaceutical agent that was developed as an antihypertensive drug. Its unique chemical structure, incorporating a phenyl ring, a pyridazine (B1198779) ring, a hydrazine (B178648) group, and a secondary amine, presents specific challenges and considerations for the development of a robust analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the quantification of this compound and for the assessment of its purity and stability.
This application note outlines a proposed stability-indicating HPLC method for this compound, designed to separate the active pharmaceutical ingredient (API) from potential degradation products and process-related impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
| Property | Value |
| Chemical Name | 1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol |
| Molecular Formula | C₁₇H₂₅N₅O₂ |
| Molecular Weight | 331.4 g/mol |
| Key Structural Features | Phenyl ring, Pyridazine ring, Hydrazine moiety, Secondary amine |
| Predicted UV Absorbance | Due to the presence of the phenyl and pyridazine chromophores, this compound is expected to exhibit significant UV absorbance in the range of 200-380 nm. |
Proposed HPLC Method for this compound Analysis
This section details a recommended starting point for the HPLC analysis of this compound. Optimization and validation are necessary to ensure the method is suitable for its intended purpose.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Reversed-Phase C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile (B52724) and 0.05 M Potassium Dihydrogen Phosphate (B84403) buffer (pH 3.0) |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (based on analysis of similar structures) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Table 1: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 90 | 10 |
| 30 | 90 | 10 |
Rationale for Method Parameters
-
Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A combination of acetonitrile and a phosphate buffer provides good peak shape and resolution for amine-containing compounds. Adjusting the pH to 3.0 ensures the protonation of the secondary amine, leading to better retention and symmetrical peaks on a silica-based C18 column.
-
Gradient Elution: A gradient is proposed to effectively elute this compound while also separating it from potential early-eluting polar impurities and later-eluting non-polar degradation products.
-
Detection Wavelength: A wavelength of 245 nm is suggested as a starting point, as it is a common detection wavelength for compounds containing phenyl and heterocyclic rings. A full UV scan of a this compound standard should be performed to determine the optimal wavelength for maximum absorbance and selectivity.
Experimental Protocols
Preparation of Standard and Sample Solutions
4.1.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
4.1.2. Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
4.1.3. Sample Preparation (for a hypothetical 10 mg tablet)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure the reliability of the results.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Method Validation Protocol
A comprehensive validation of the developed HPLC method should be performed in accordance with ICH guidelines. The following parameters should be assessed:
-
Specificity: Demonstrated by the separation of this compound from its degradation products in forced degradation studies.
-
Linearity: Assessed by analyzing a series of this compound standard solutions over a concentration range (e.g., 25-150 µg/mL).
-
Accuracy: Determined by recovery studies of spiked placebo samples at three different concentration levels.
-
Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: Assessed by making deliberate small variations in method parameters such as mobile phase pH, column temperature, and flow rate.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Stability-Indicating Assay: Forced Degradation Studies
To establish the stability-indicating nature of the proposed HPLC method, forced degradation studies should be conducted on a this compound standard solution.
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples should be neutralized (if necessary), diluted to a suitable concentration, and analyzed by the proposed HPLC method. The chromatograms should be examined for the appearance of degradation peaks and the resolution between these peaks and the parent this compound peak.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Forced Degradation Study Logic
Caption: Logic diagram for forced degradation studies of this compound.
Disclaimer: The HPLC method and protocols described in this document are proposed based on scientific principles and are intended for research and development purposes only. A full method development and validation study must be conducted to ensure the method is suitable for its intended use.
Application Note: Quantitative Analysis of Prizidilol in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Prizidilol in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is an antihypertensive drug with a dual mechanism of action, functioning as both a vasodilator and a non-selective beta-adrenoceptor antagonist.[1][2][3] The described method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a hydrazinopyridazine derivative that effectively lowers blood pressure.[1] Its unique pharmacological profile, combining vasodilation with beta-blockade, makes it a subject of interest in cardiovascular research.[2][4] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Due to its hydrazine (B178648) moiety, this compound is known to be a substrate for the polymorphic N-acetyltransferase enzyme system, leading to variability in its plasma levels among individuals.[5] LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for quantifying drugs and their metabolites in complex biological fluids like plasma.[6][7][8] This application note provides a comprehensive protocol for the analysis of this compound, enabling researchers to achieve precise and accurate results.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction method is employed to isolate this compound from the plasma matrix, ensuring a clean sample for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar physicochemical properties)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium Hydroxide (NaOH)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve this compound from endogenous plasma components.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection and quantification.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temp. | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Nebulizer Gas | 55 psi |
| Turbo Gas | 55 psi |
Table 2: MRM Transitions and Parameters (Hypothetical)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|---|---|
| This compound | [M+H]⁺ | Fragment 1 | 150 | 35 | 80 |
| This compound | [M+H]⁺ | Fragment 2 | 150 | 45 | 80 |
| Internal Standard | [M+H]⁺ | Fragment 1 | 150 | 38 | 85 |
Note: The exact m/z values for the precursor and product ions of this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.
Data Presentation
The following table summarizes the expected quantitative performance of the method.
Table 3: Summary of Quantitative Data (Hypothetical)
| Parameter | This compound |
|---|---|
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Retention Time | ~2.1 min |
Visualizations
References
- 1. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Adherence to Antihypertensive Medication by Means of Dose-Dependent Reference Plasma Concentration Ranges and Ultra-High Performance Liquid Chromatography-Ion Trap Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prizidilol Solution Preparation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is a nonselective beta-blocker with direct vasodilator effects that has been investigated for its antihypertensive properties. For researchers conducting preclinical animal studies, the accurate and consistent preparation of this compound formulations for oral administration is crucial for obtaining reliable and reproducible results. These application notes provide detailed protocols for the preparation of this compound solutions or suspensions for oral gavage in rodents, along with relevant data and procedural diagrams to ensure proper handling and administration.
Data Presentation
Table 1: this compound Dosage Information for Rats
| Parameter | Value | Reference |
| Oral Dose | 10 - 20 mg/kg/day | [1] |
Table 2: Common Vehicles for Oral Gavage in Rodents
| Vehicle | Properties and Use |
| Sterile Water for Injection | Suitable for water-soluble compounds. |
| 0.9% Saline | Isotonic, suitable for water-soluble compounds. |
| 10% Sucrose Solution | Can improve palatability and is a suitable vehicle for some compounds.[3] |
| 0.5% (w/v) Methyl Cellulose (B213188) in Water | A common suspending agent for poorly water-soluble compounds, increasing viscosity to ensure uniform particle distribution. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (if soluble)
This protocol should be followed if this compound is found to be sufficiently soluble in the chosen vehicle to achieve the desired concentration.
Materials:
-
This compound (hydrochloride or hemisulfate salt)
-
Selected Vehicle (e.g., Sterile Water for Injection, 0.9% Saline)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional)
-
Sterile filters (if required)
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 20 mg/kg) and the dosing volume (typically 5-10 mL/kg for rats), calculate the required concentration of the this compound solution.
-
Example Calculation: For a 20 mg/kg dose and a 5 mL/kg dosing volume: (20 mg/kg) / (5 mL/kg) = 4 mg/mL
-
-
Weigh the this compound: Accurately weigh the required amount of this compound salt using an analytical balance.
-
Dissolution:
-
Place a magnetic stir bar in a volumetric flask of the appropriate size.
-
Add a portion of the chosen vehicle to the flask.
-
While stirring, gradually add the weighed this compound powder.
-
Continue stirring until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Bring the solution to the final volume with the vehicle and continue to stir until homogeneous.
-
-
pH Adjustment (Optional): If necessary, the pH of the solution can be adjusted using appropriate buffer solutions.
-
Sterilization (Optional): If a sterile solution is required, it can be filtered through a 0.22 µm sterile filter.
-
Storage: Store the prepared solution in a clearly labeled, sealed container, protected from light, and under appropriate temperature conditions. It is recommended to prepare fresh solutions daily unless stability data indicates otherwise.
Protocol 2: Preparation of this compound Suspension (if insoluble)
This protocol is for use when this compound has low solubility in the desired vehicle.
Materials:
-
This compound (hydrochloride or hemisulfate salt)
-
Suspending Vehicle (e.g., 0.5% w/v Methyl Cellulose in water)
-
Mortar and pestle
-
Analytical balance
-
Graduated cylinders
-
Magnetic stirrer and stir bar or homogenizer
Procedure:
-
Prepare the Suspending Vehicle (0.5% Methyl Cellulose):
-
Heat about one-third of the required volume of purified water to 60-70°C.
-
Slowly add the methyl cellulose powder while stirring vigorously to wet the particles.
-
Remove from heat and add the remaining two-thirds of the water as cold water.
-
Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous. Allow to cool to room temperature.
-
-
Calculate the required amounts: Determine the total volume of suspension needed and calculate the required mass of this compound.
-
Particle Size Reduction:
-
Accurately weigh the required amount of this compound.
-
Triturate the this compound powder in a mortar and pestle to obtain a fine and uniform particle size. This step is critical for a stable suspension.
-
-
Formation of the Suspension:
-
In the mortar, add a small amount of the 0.5% methyl cellulose vehicle to the triturated this compound powder to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the mixture to a suitable container with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity. A homogenizer can also be used for a more uniform suspension.
-
-
Storage and Handling:
-
Store the suspension in a labeled, sealed container, protected from light.
-
Crucially, the suspension must be continuously stirred or vigorously shaken before and during dose administration to ensure a uniform distribution of the active compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound formulation for oral gavage in animal studies.
Caption: Workflow for this compound formulation preparation.
References
- 1. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the beta-blocker/vasodilator agent this compound, DL-6-(2-[3-(tert-butylamino)-2-hydroxypropoxylphenyl)-3-pyridazinylhydr azine hemisulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. provider.amerigroup.com [provider.amerigroup.com]
Application Notes and Protocols for Measuring Blood Pressure in Prizidilol-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is an antihypertensive agent characterized by a dual mechanism of action: non-selective β-adrenoceptor blockade and direct vasodilation.[1][2] This unique combination allows for the reduction of blood pressure by decreasing both cardiac output and peripheral vascular resistance. The direct vasodilatory effect is attributed to its hydrazine (B178648) moiety, which distinguishes it from many other β-blockers.[3][4] Understanding the precise hemodynamic effects of this compound in preclinical animal models is crucial for its evaluation and development.
These application notes provide detailed protocols for measuring blood pressure in animal models, particularly spontaneously hypertensive rats (SHR), treated with this compound. Methodologies for drug administration and both invasive and non-invasive blood pressure measurement techniques are described to ensure accurate and reproducible data collection.
Mechanism of Action of this compound
This compound's antihypertensive effect stems from two primary actions:
-
Non-selective β-adrenoceptor blockade: By blocking β1 and β2 adrenergic receptors, this compound reduces heart rate and cardiac output, contributing to a decrease in blood pressure.
-
Direct Vasodilation: this compound induces relaxation of vascular smooth muscle, leading to a reduction in total peripheral resistance.[1] This action is independent of β-receptor activation and is a direct effect on the vasculature.[4] The proposed mechanism for this direct vasodilation involves the modulation of intracellular calcium signaling within vascular smooth muscle cells. It is thought to inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum.[3][4][5] Additionally, evidence suggests that hydrazine derivatives may open potassium channels, leading to hyperpolarization of the cell membrane and subsequent vasorelaxation.[3][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in spontaneously hypertensive rats (SHR).
Table 1: Acute Effects of Oral this compound on Mean Blood Pressure in Spontaneously Hypertensive Rats (SHR) [1]
| Treatment Group | Pre-treatment Mean BP (mmHg) | Post-treatment Mean BP (mmHg) | Change in Mean BP (mmHg) |
| Control | 180 ± 5 | 175 ± 6 | -5 |
| This compound (30 mg/kg) | 185 ± 7 | 155 ± 8 | -30 |
Data are presented as mean ± SEM. Blood pressure was measured 5 hours post-administration via an aortic cannula.
Table 2: Subacute (3-week) Effects of Oral this compound on Mean Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR) [2]
| Treatment Group | Dose (mg/kg/day) | Mean Blood Pressure (mmHg) | Heart Rate (beats/min) |
| Control | - | 195 ± 5 | 380 ± 10 |
| This compound | 10 | 170 ± 6 | 350 ± 12 |
| This compound | 20 | 165 ± 7 | 340 ± 15 |
p<0.05 compared to control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Oral Administration of this compound by Gavage in Rats
This protocol describes the standard method for oral administration of this compound to rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) solution)[1]
-
Oral gavage needles (stainless steel or flexible, appropriate size for the rat's weight)
-
Syringes (1-5 mL)
-
Animal balance
Procedure:
-
Animal Handling and Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment. Handle the animals daily for several days leading up to the study to minimize stress.
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% carboxymethyl cellulose in water).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
The concentration should be calculated to deliver the desired dose in a volume of approximately 5 mL/kg body weight.
-
-
Animal Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat in one hand, using the thumb and forefinger to gently secure the head and neck.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Caution: Do not force the needle. If resistance is met, withdraw and re-insert. Ensure the needle has not entered the trachea.
-
-
Administration of the Compound:
-
Once the needle is correctly positioned, slowly administer the this compound suspension.
-
After administration, gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
-
Protocol 2: Non-Invasive Blood Pressure Measurement by Tail-Cuff Plethysmography
This method is suitable for repeated measurements in conscious animals.
Materials:
-
Tail-cuff blood pressure system (including restrainer, cuff, pulse sensor, and control unit)
-
Warming platform or chamber
Procedure:
-
Acclimatization to the Procedure:
-
For several days prior to the actual measurement, acclimate the rats to the restrainer and the warming procedure to minimize stress-induced blood pressure elevation. Place the rat in the restrainer on the warming platform for 10-15 minutes each day.
-
-
Warming the Animal:
-
On the day of measurement, place the rat in the restrainer on a warming platform set to a temperature that maintains the rat's tail temperature between 32-35°C. This is crucial for detecting the tail pulse.
-
-
Cuff and Sensor Placement:
-
Securely place the occlusion cuff and the pulse sensor on the rat's tail, as per the manufacturer's instructions. The cuff should be placed at the base of the tail.
-
-
Blood Pressure Measurement:
-
Initiate the measurement cycle on the control unit. The system will automatically inflate the cuff to occlude blood flow and then slowly deflate it, recording the pressure at which the pulse returns (systolic blood pressure).
-
Perform several measurement cycles (e.g., 5-10) and average the consistent readings to obtain a reliable blood pressure value.
-
Discard any readings associated with excessive movement or artifacts.
-
-
Data Recording:
-
Record the systolic blood pressure, and if available, diastolic blood pressure and heart rate.
-
Protocol 3: Invasive Blood Pressure Measurement by Direct Arterial Cannulation
This "gold standard" method provides continuous and accurate blood pressure recordings but is a terminal procedure.
Materials:
-
Anesthetic (e.g., isoflurane, urethane)
-
Surgical instruments (scissors, forceps, retractors)
-
Cannula (e.g., polyethylene (B3416737) tubing, PE-50) filled with heparinized saline
-
Suture material
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the procedure.
-
Shave the ventral neck area and disinfect the skin.
-
-
Isolation of the Carotid Artery:
-
Make a midline incision in the neck to expose the trachea and surrounding muscles.
-
Gently dissect the tissues to isolate one of the common carotid arteries.
-
-
Cannulation:
-
Place two loose sutures around the isolated artery.
-
Tie off the distal end of the artery (towards the head).
-
Make a small incision in the artery between the two sutures.
-
Carefully insert the heparinized saline-filled cannula into the artery towards the aorta.
-
Secure the cannula in place with the proximal suture.
-
-
Connection to Transducer:
-
Connect the external end of the cannula to a pressure transducer linked to a data acquisition system.
-
-
Blood Pressure Recording:
-
Allow the animal's blood pressure to stabilize for a period before recording baseline measurements.
-
Administer this compound (e.g., intravenously or via a pre-implanted gastric catheter) and continuously record the blood pressure (systolic, diastolic, mean arterial) and heart rate.
-
-
Euthanasia:
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing this compound's effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
Assessing the In Vivo Beta-Blockade Activity of Prizidilol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is an antihypertensive agent characterized by a dual mechanism of action: precapillary vasodilation and non-selective beta-adrenoceptor blockade.[1][2] This unique combination allows for a reduction in blood pressure, primarily through a decrease in total peripheral resistance, without the reflex tachycardia commonly associated with pure vasodilators.[2] The beta-blocking properties of this compound are crucial for its therapeutic effect, contributing to a reduction in heart rate, myocardial contractility, and renin release.[1][3] These application notes provide detailed protocols for the in vivo assessment of this compound's beta-blockade activity, along with data presentation and visualization of relevant pathways.
Data Presentation
Table 1: Hemodynamic Effects of Oral this compound Administration in Hypertensive Patients
| Dose (mg) | Time to Max Effect (hours) | Change in Supine Mean Blood Pressure (mmHg) | Change in Heart Rate | Reference |
| 150 | 4 - 8 | Dose-dependent decrease | Initial drop, followed by a slight rise | [1] |
| 300 | 4 - 8 | Dose-dependent decrease | Initial drop, followed by a slight rise | [1] |
| 600 | 4 - 8 | Average decrease from 128 mmHg to < 107 mmHg | Initial drop, followed by a slight rise | [1] |
Table 2: Comparative Effects of this compound and Propranolol on Isoprenaline-Induced Tachycardia in Healthy Volunteers
| Drug | Dose (mg) | Peak Effect on Isoprenaline Dose-Response Curve | Duration of Action (hours) | Reference |
| This compound | 200 | Shift to the right | > 7 | [4] |
| Propranolol | 40 | Greater shift to the right than 200 mg this compound | > 7 | [4] |
Table 3: Effects of this compound on Renal Function in Hypertensive Subjects (600 mg oral dose)
| Parameter | Change from Control (%) | Reference |
| Mean Arterial Blood Pressure | ↓ 25% | [5] |
| Effective Renal Plasma Flow | ↑ 20% | [5] |
| Glomerular Filtration Rate | ↓ 33% | [5] |
| Filtration Fraction | ↓ 43% | [5] |
| Plasma Noradrenaline | ↑ 73% | [5] |
Signaling Pathways and Experimental Workflows
Caption: this compound's beta-blockade mechanism of action.
Caption: Workflow for in vivo assessment of beta-blockade.
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Effects in a Hypertensive Animal Model
Objective: To determine the dose-dependent effects of this compound on blood pressure and heart rate in spontaneously hypertensive rats (SHR).
Materials:
-
Spontaneously Hypertensive Rats (male, 14-16 weeks old)
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Apparatus for direct blood pressure measurement (e.g., indwelling arterial catheter connected to a pressure transducer)
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the SHR and surgically implant an arterial catheter (e.g., in the carotid or femoral artery) for direct and continuous measurement of blood pressure and heart rate. Allow the animals to recover from surgery for at least 24 hours.
-
Baseline Measurement: Record stable baseline systolic blood pressure, diastolic blood pressure, and heart rate for at least 30 minutes before drug administration.
-
Drug Administration:
-
Divide the animals into groups (n=6-8 per group).
-
Administer this compound orally via gavage at various doses (e.g., 5, 10, 20 mg/kg).[6]
-
Administer the vehicle to the control group.
-
-
Post-Dose Monitoring: Continuously monitor and record blood pressure and heart rate for at least 8 hours after administration.
-
Data Analysis:
-
Calculate the mean change from baseline for each parameter at different time points.
-
Plot the dose-response curves for the maximum change in blood pressure and heart rate.
-
Statistically analyze the data to determine significant differences between the treated and control groups.
-
Protocol 2: In Vivo Assessment of Beta-Blockade using Isoprenaline Challenge
Objective: To quantify the beta-adrenoceptor blocking activity of this compound by measuring the antagonism of isoprenaline-induced tachycardia.
Materials:
-
Normotensive or hypertensive animal model (e.g., rats or dogs)
-
This compound hydrochloride
-
Isoprenaline hydrochloride
-
Vehicle (e.g., sterile saline)
-
Intravenous catheters
-
Apparatus for continuous heart rate and blood pressure monitoring
Procedure:
-
Animal Preparation: Anesthetize the animal and insert intravenous catheters for drug administration and an arterial catheter for hemodynamic monitoring.
-
Baseline Isoprenaline Dose-Response:
-
After a stabilization period, administer increasing doses of isoprenaline (e.g., 0.05, 0.1, 0.2 µg/kg, IV) and record the peak increase in heart rate for each dose.
-
Allow sufficient time between doses for the heart rate to return to baseline.
-
-
This compound Administration: Administer a single oral or intravenous dose of this compound.
-
Post-Prizidilol Isoprenaline Challenge:
-
At a time corresponding to the peak effect of this compound (e.g., 2-4 hours post-oral dose), repeat the isoprenaline dose-response challenge.[1]
-
-
Data Analysis:
-
Plot the isoprenaline dose-response curves for heart rate before and after this compound administration.
-
A rightward shift in the dose-response curve indicates competitive antagonism at the beta-adrenoceptors.[4]
-
Calculate the dose ratio (ratio of isoprenaline doses required to produce the same effect before and after this compound) to quantify the degree of beta-blockade.
-
Conclusion
The provided protocols and data offer a comprehensive framework for the in vivo assessment of this compound's beta-blockade activity. By employing these methodologies, researchers can effectively characterize the pharmacological profile of this compound and similar compounds, contributing to a deeper understanding of their therapeutic potential in cardiovascular diseases. The dual-action of this compound, combining vasodilation with beta-blockade, presents a unique therapeutic profile, and its in vivo evaluation is critical for drug development and clinical application.[2][7]
References
- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying Prizidilol's Effect on Renal Function
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is an antihypertensive agent characterized by a dual mechanism of action: nonselective beta-adrenoceptor blockade and direct precapillary vasodilation.[1][2] This unique combination influences systemic hemodynamics and has significant, complex effects on renal function. Understanding these effects is crucial for the development and clinical application of this compound and similar compounds. Acutely, this compound has been shown to increase renal plasma flow while paradoxically decreasing the glomerular filtration rate (GFR) and filtration fraction.[3][4][5] Long-term administration has also been associated with a reduction in GFR.[6] The proposed mechanisms for this GFR reduction include efferent arteriolar vasodilation and/or a direct effect on the glomerular ultrafiltration coefficient.[3][5]
This document provides a detailed protocol for a preclinical study in a rat model to comprehensively evaluate the effects of this compound on renal function. The protocol outlines methods for measuring key parameters, including GFR, renal blood flow (RBF), and urinary protein excretion. Furthermore, it provides a framework for interpreting the collected data in the context of this compound's known pharmacological actions.
Key Signaling Pathways
To understand the renal effects of this compound, it is essential to consider its impact on intrarenal signaling pathways.
Beta-Adrenergic Blockade in the Kidney
This compound's nonselective beta-blockade affects both β1 and β2-adrenergic receptors in the kidney. β1-receptors are predominantly found on the juxtaglomerular cells, where their stimulation by catecholamines increases renin secretion.[7][8] By blocking these receptors, this compound can inhibit the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and renal hemodynamics. β2-receptors are present on various renal structures, including the tubules and vasculature, and their activation can influence renal blood flow and tubular function.[3][4]
Direct Vasodilation in Renal Arterioles
The direct vasodilatory action of this compound primarily affects the precapillary resistance arterioles.[9] This leads to a reduction in renal vascular resistance and an increase in renal blood flow. The relative effect on afferent versus efferent arterioles is a critical determinant of the net impact on GFR. A more pronounced efferent vasodilation would lead to a decrease in glomerular capillary pressure and, consequently, a lower GFR.
Experimental Protocols
This study will utilize a rat model to investigate the acute and sub-chronic effects of this compound on renal function. Spontaneously hypertensive rats (SHR) are a suitable model, given their clinical relevance.
Animal Model and Dosing
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound Low Dose (10 mg/kg/day, p.o.)
-
This compound High Dose (20 mg/kg/day, p.o.)
-
-
Dosing Duration:
-
Acute Study: A single dose followed by measurements over 24 hours.
-
Sub-chronic Study: Daily dosing for 4 weeks.
-
Experimental Workflow
Protocol 1: Measurement of Glomerular Filtration Rate (GFR) by Inulin (B196767) Clearance
This protocol is adapted from established methods for measuring GFR in anesthetized rats.
Materials:
-
Inulin (or FITC-labeled inulin)
-
Anesthetic (e.g., Inactin or sodium pentobarbital)
-
Surgical instruments
-
Catheters (for jugular vein, carotid artery, and bladder)
-
Infusion pump
-
Blood collection tubes (heparinized)
-
Urine collection vials
-
Spectrophotometer or fluorometer (for inulin measurement)
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it on a heated surgical board to maintain body temperature. Perform a tracheotomy to ensure a clear airway. Catheterize the jugular vein for inulin infusion, the carotid artery for blood sampling and blood pressure monitoring, and the bladder for urine collection.
-
Inulin Infusion:
-
Administer a priming dose of inulin (e.g., 100 mg/kg) via the jugular vein catheter.
-
Immediately begin a constant infusion of inulin (e.g., 10 mg/kg/min) using an infusion pump.
-
-
Equilibration Period: Allow a 60-minute equilibration period for the plasma inulin concentration to stabilize.
-
Urine and Blood Collection:
-
Collect urine samples over three consecutive 20-minute periods. Record the exact duration and volume of each collection.
-
At the midpoint of each urine collection period, draw a blood sample (approx. 0.2 mL) from the carotid artery.
-
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma and urine samples at -20°C until analysis.
-
Inulin Concentration Measurement: Determine the inulin concentration in plasma and urine samples using a suitable assay (e.g., anthrone (B1665570) method for unlabeled inulin or fluorescence measurement for FITC-inulin).
-
GFR Calculation: Calculate GFR using the formula: GFR (mL/min) = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration .
Protocol 2: Measurement of Renal Blood Flow (RBF) by Para-Aminohippurate (PAH) Clearance
Materials:
-
Para-aminohippuric acid (PAH)
-
(Same as for GFR measurement)
Procedure:
-
This procedure can be performed concurrently with the GFR measurement.
-
PAH Infusion:
-
Administer a priming dose of PAH.
-
Include PAH in the constant infusion solution along with inulin. The infusion rate should be adjusted to maintain a stable, low plasma PAH concentration.
-
-
Sample Collection and Processing: Follow the same procedure as for GFR measurement.
-
PAH Concentration Measurement: Determine the PAH concentration in plasma and urine samples using a colorimetric assay.
-
Effective Renal Plasma Flow (eRPF) Calculation: Calculate eRPF using the formula: eRPF (mL/min) = (Urine PAH Concentration x Urine Flow Rate) / Plasma PAH Concentration .
-
RBF Calculation: Calculate RBF using the formula: RBF (mL/min) = eRPF / (1 - Hematocrit) .
Note: PAH clearance can underestimate true renal plasma flow. For more accurate measurements, direct methods like using an electromagnetic flow probe on the renal artery can be considered.
Protocol 3: 24-Hour Urine Collection and Analysis
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Assay kits for creatinine, urea, and total protein
Procedure:
-
Place individual rats in metabolic cages with free access to food and water.
-
Collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Centrifuge the urine samples to remove any debris.
-
Analyze urine samples for:
-
Creatinine concentration
-
Urea concentration
-
Total protein concentration (e.g., using a Bradford or BCA assay)
-
-
Calculate the 24-hour excretion of each substance.
Data Presentation
All quantitative data should be summarized in a clear and structured format to facilitate comparison between the different treatment groups.
Table 1: Effects of this compound on Renal Hemodynamics
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) |
| GFR (mL/min/100g) | |||
| RBF (mL/min/100g) | |||
| Filtration Fraction (%) | |||
| Mean Arterial Pressure (mmHg) |
Table 2: Effects of this compound on Urinary Excretion (24-hour)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Urine Volume (mL) | |||
| Creatinine Clearance (mL/min) | |||
| Total Protein Excretion (mg) | |||
| Urea Excretion (mg) |
Data Interpretation
The collected data will allow for a comprehensive assessment of this compound's impact on renal function.
-
Decreased GFR with Increased RBF: This would be consistent with the known effects of this compound and would suggest a predominant vasodilation of the efferent arteriole, leading to a reduction in glomerular filtration pressure.
-
Changes in Filtration Fraction: The filtration fraction (GFR/eRPF) provides an index of the relative constriction/dilation of the afferent and efferent arterioles. A decrease in the filtration fraction would further support the hypothesis of efferent vasodilation.
-
Urinary Protein Excretion: An increase in urinary protein excretion could indicate glomerular or tubular damage. Histological examination of kidney tissue would be necessary to confirm any structural changes.
-
Correlation with Blood Pressure: The effects on renal parameters should be interpreted in the context of changes in systemic blood pressure. A significant drop in blood pressure can independently reduce GFR.
By following this detailed protocol, researchers can obtain robust and reproducible data to thoroughly characterize the effects of this compound on renal function, contributing to a better understanding of its pharmacological profile and potential clinical implications.
References
- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct vasodilation - WikiLectures [wikilectures.eu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. β2-Adrenergic receptor agonism as a therapeutic strategy for kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta2-adrenergic receptor in kidney biology: A current prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Juxtaglomerular apparatus - Wikipedia [en.wikipedia.org]
- 8. Juxtaglomerular cell - Wikipedia [en.wikipedia.org]
- 9. Direct‐Acting Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Prizidilol in Conscious Dogs with Atrioventricular Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is an antihypertensive agent with a dual mechanism of action, exhibiting both direct arteriolar vasodilation and non-selective beta-adrenoceptor blocking properties.[1][2] This unique pharmacological profile makes it a subject of interest in cardiovascular research, particularly in understanding its effects on heart rate and rhythm in complex conditions such as atrioventricular (AV) block. The conscious dog with surgically induced chronic complete AV block serves as a valuable experimental model for studying the direct and reflex effects of cardiovascular drugs on atrial and ventricular chronotropy, independent of AV nodal conduction.[2][3][4] These application notes provide a summary of the reported effects of this compound in this model and detail the experimental protocols for such studies.
Data Presentation
The following tables summarize the hemodynamic effects of this compound in conscious dogs with chronic atrioventricular block, in comparison to a pure vasodilator (Hydralazine) and a pure beta-blocker (Propranolol).
Note: The precise quantitative data from the primary study by Boucher et al. (1983) were not available. The values presented below are representative examples based on the qualitative descriptions from the study's abstract and are intended for illustrative purposes.
Table 1: Effects of Intravenous Drug Administration on Atrial and Ventricular Rate
| Drug | Dose | Change in Atrial Rate (beats/min) | Change in Ventricular Rate (beats/min) | Primary Mechanism of Action on Heart Rate |
| This compound | 1 mg/kg | ↑ 40-60 | Variable (slight ↑ or ↓) | Vasodilation-induced reflex tachycardia (atrial); Beta-blockade (ventricular) |
| Hydralazine (B1673433) | 0.5 mg/kg | ↑ 50-70 | ↑ 10-20 | Vasodilation-induced reflex tachycardia |
| Propranolol (B1214883) | 0.25 mg/kg | No significant change | ↓ 15-25 | Beta-adrenoceptor blockade |
Table 2: Effects of Intravenous Drug Administration on Arterial Blood Pressure
| Drug | Dose | Change in Mean Arterial Pressure (mmHg) | Onset of Action | Duration of Action |
| This compound | 1 mg/kg | ↓ 25-35 | 5-10 minutes | 4-6 hours |
| Hydralazine | 0.5 mg/kg | ↓ 30-40 | 2-5 minutes | 2-4 hours |
| Propranolol | 0.25 mg/kg | ↓ 5-10 | 10-15 minutes | 6-8 hours |
Signaling Pathways and Physiological Effects
The following diagram illustrates the proposed mechanism of action of this compound on the cardiovascular system in the context of complete atrioventricular block.
Caption: Mechanism of this compound in AV block.
Experimental Protocols
The following protocols are based on established methodologies for inducing atrioventricular block in canine models and conducting pharmacological studies.
Induction of Chronic Complete Atrioventricular Block
This procedure is a modification of the surgical method described by Starzl and Gaertner (1955) and reviewed by Boucher and Duchene-Marullaz (1985).[5]
Objective: To create a stable, long-term model of complete heart block in dogs.
Materials:
-
Adult mongrel dogs (15-25 kg)
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Electrocardiogram (ECG) monitor
-
Temporary pacemaker (optional)
-
Suture materials
Procedure:
-
Anesthesia and Preparation: Anesthetize the dog and place it in right lateral recumbency. Intubate and provide positive pressure ventilation. Shave and aseptically prepare the left chest.
-
Thoracotomy: Perform a thoracotomy through the fourth or fifth left intercostal space.
-
Exposure of the Heart: Incise the pericardium to expose the heart.
-
Identification of the AV Node/Bundle of His: The target area is the triangle of Koch, located at the base of the interatrial septum.
-
Creation of the Block: A sclerosing agent (e.g., 4% formaldehyde) is injected into the region of the atrioventricular node. A small volume (0.1-0.2 mL) is injected using a fine-gauge needle.
-
Confirmation of Block: Monitor the ECG continuously. The successful creation of a complete AV block is confirmed by the dissociation of P waves and QRS complexes.
-
Closure: Close the thoracotomy incision in layers.
-
Post-operative Care: Provide appropriate analgesia and antibiotic coverage. Monitor the dog closely for recovery. The AV block is typically stable within a few days and persists chronically.
Hemodynamic Studies in Conscious Dogs with AV Block
Objective: To evaluate the effects of this compound and other cardiovascular agents on atrial rate, ventricular rate, and arterial blood pressure.
Materials:
-
Conscious, trained dogs with chronic complete AV block
-
Catheters for intravenous drug administration and blood pressure monitoring
-
ECG recording system
-
Blood pressure transducer and recording system
-
This compound, Hydralazine, and Propranolol solutions for injection
Procedure:
-
Animal Preparation: The dogs should be accustomed to the laboratory environment to minimize stress-related cardiovascular changes. Place the dog in a comfortable sling or on a padded table.
-
Instrumentation: Under local anesthesia, insert a catheter into a peripheral vein for drug administration. Insert a second catheter into a femoral artery for direct measurement of arterial blood pressure.
-
Baseline Recordings: Allow the dog to stabilize for at least 30 minutes. Record baseline ECG and arterial blood pressure continuously.
-
Drug Administration: Administer a single intravenous bolus of the test drug (this compound, Hydralazine, or Propranolol) at the predetermined dose.
-
Post-infusion Monitoring: Continuously record ECG and arterial blood pressure for a period of at least 4-6 hours after drug administration.
-
Data Analysis: Analyze the recorded data to determine the changes in atrial rate (P-P interval), ventricular rate (R-R interval), and mean arterial pressure from the baseline values.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow of the experimental protocol.
Caption: Experimental workflow for studying this compound.
Conclusion
The use of conscious dogs with chronic atrioventricular block provides a powerful model to dissect the complex cardiovascular effects of drugs like this compound. By separating atrial and ventricular activity, this model allows for the simultaneous assessment of a drug's influence on sinoatrial node automaticity (often reflecting reflex autonomic changes) and idioventricular pacemaker activity (reflecting direct drug effects and beta-blockade). The combined vasodilator and beta-blocking actions of this compound result in a unique hemodynamic profile, characterized by a reflex-mediated increase in atrial rate and a beta-blockade-mediated modulation of the ventricular escape rhythm. These experimental protocols and the presented data framework offer a guide for researchers investigating novel cardiovascular agents with multifaceted mechanisms of action.
References
- 1. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The canine chronic atrioventricular block model in cardiovascular preclinical drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pindolol on the heart rate in the conscious dog with chronic atrioventricular block and the distribution of blood mass in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronotropic effects of pindolol. Relation between ventricular effects and control resting ventricular rate values in conscious dogs with chronic A-V block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the stereoisomers of beta-adrenoceptor antagonists in conscious A-V blocked dogs - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Administration of Prizidilol: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is a hydrazinopyridazine derivative that exhibits a dual antihypertensive mechanism of action: non-selective beta-adrenoceptor blockade and direct arteriolar vasodilation.[1][2] These properties made it a subject of interest for the management of essential hypertension. Although this compound demonstrated efficacy in lowering blood pressure, it was ultimately withdrawn from the market due to side effects. These notes provide a comprehensive overview of the methodologies and data relevant to the long-term study of this compound, intended to support further research into related compounds or mechanisms of action.
Quantitative Data Summary
The following tables summarize key quantitative data from long-term studies on this compound administration.
Table 1: Hemodynamic Effects of Long-Term this compound Treatment in Patients with Primary Hypertension
| Parameter | Placebo | 6 Weeks (Mean Dose: 447 mg/day) | 14 Weeks (Mean Dose: 687 mg/day) | 6 Months (Twice Daily Regimen, Mean Dose: 748 mg/day) |
| Supine Blood Pressure (mmHg) | 172 ± 17 / 106 ± 6 | 159 ± 16 / 99 ± 8 | 154 ± 16 / 97 ± 7 | No further reduction |
| Standing Blood Pressure (mmHg) | 167 ± 18 / 111 ± 8 | 154 ± 18 / 101 ± 9 | 148 ± 14 / 97 ± 7 | No further reduction |
| Heart Rate | - | Slight reduction | - | - |
| Plasma Renin Activity | - | - | Reduced | - |
Data extracted from a long-term efficacy, tolerance, and pharmacokinetic study.[1]
Table 2: Effects of 12-Week this compound Treatment on Blood Pressure and Fluid Volumes
| Parameter | Baseline (Placebo) | 12 Weeks of this compound | Change |
| Supine Blood Pressure (mmHg) | - | - | -26 / -14 (p < 0.01) |
| Erect Blood Pressure (mmHg) | - | - | -24 / -16 (p < 0.01) |
| Heart Rate | - | - | No significant change |
| Plasma Volume | - | - | +8% (p < 0.02) |
| Extracellular Fluid Volume | - | - | Insignificant increase |
| Glomerular Filtration Rate (ml/min/1.73 m²) | - | - | -4 (p < 0.02) |
| Plasma Renin Concentration | - | - | Unchanged |
Data from a study on the long-term effects on blood pressure, body fluid volumes, and glomerular filtration rate.[3]
Table 3: Pharmacokinetic and Acute Hemodynamic Effects of this compound
| Parameter | Value |
| Plasma Elimination Half-life | 3.9 hours (range 2.0-8.9 h)[1] |
| Time to Maximum Antihypertensive Effect | 2.5 hours post-dosing[1] |
| Maximum Reduction in Supine BP (800 mg dose) | 33 / 18 mmHg[1] |
| Duration of Antihypertensive Effect | > 8 hours[4] |
Mechanism of Action Signaling Pathways
This compound's antihypertensive effect is achieved through two primary signaling pathways:
-
Non-selective Beta-Adrenergic Blockade: this compound competitively inhibits beta-1 and beta-2 adrenergic receptors. In the heart (predominantly beta-1), this leads to decreased heart rate, contractility, and cardiac output. Blockade of beta-1 receptors in the kidneys reduces renin secretion.[5][6]
-
Direct Vasodilation: As a hydrazinopyridazine derivative, this compound directly relaxes vascular smooth muscle, leading to reduced peripheral resistance. While the precise intracellular mechanism for this compound is not fully elucidated, it is hypothesized to be similar to other direct-acting vasodilators which can involve modulation of intracellular calcium levels.
Experimental Protocols
Long-Term Antihypertensive Efficacy Study in Humans
Objective: To evaluate the long-term efficacy and safety of this compound in patients with essential hypertension.
Methodology:
-
Patient Recruitment: Recruit patients with a diagnosis of primary hypertension (e.g., supine diastolic blood pressure > 95 mmHg). Exclude patients with secondary hypertension, severe renal or hepatic impairment, and contraindications to beta-blockers.
-
Washout and Placebo Period: A 4-week single-blind placebo period is initiated to establish baseline blood pressure.[1][7]
-
Dose Titration: Administer this compound orally, starting with a low dose (e.g., 200 mg once daily). Titrate the dose upwards (e.g., up to 800 mg daily) over a period of several weeks (e.g., 14 weeks) to achieve a target blood pressure (e.g., supine diastolic BP < 90 mmHg).[1]
-
Long-Term Maintenance: Maintain patients on the effective dose for an extended period (e.g., 6-12 months). The dosing regimen may be adjusted to twice daily if a 24-hour effect is not maintained with once-daily dosing.[1][7]
-
Blood Pressure and Heart Rate Monitoring:
-
Measure supine and standing blood pressure and heart rate at regular intervals (e.g., every 2-4 weeks) throughout the study.
-
For detailed analysis, perform 24-hour ambulatory blood pressure monitoring at baseline and key follow-up points.
-
-
Safety Monitoring:
-
Collect blood and urine samples at baseline and regular intervals for routine hematology, clinical chemistry (including electrolytes, renal and liver function tests), and urinalysis.
-
Monitor for adverse events through patient interviews and physical examinations at each visit. Pay close attention to potential side effects such as edema, weight gain, and anemia.[3][5]
-
-
Pharmacokinetic Analysis:
-
At selected time points, collect serial blood samples over a 24-hour period after drug administration to determine the plasma concentration of this compound and its metabolites.
-
Calculate pharmacokinetic parameters such as elimination half-life (t½), time to peak concentration (Tmax), and area under the curve (AUC).[1]
-
Protocol for 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
Objective: To obtain a comprehensive profile of a patient's blood pressure over a 24-hour period to assess the duration of action and efficacy of this compound.
Materials:
-
Calibrated ABPM device with an appropriately sized cuff.
-
Patient diary.
Procedure:
-
Device Preparation and Fitting:
-
Explain the procedure to the patient.
-
Fit the blood pressure cuff to the non-dominant arm.
-
Connect the cuff to the portable monitor and ensure the device is programmed to take readings at set intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
-
Patient Instructions:
-
Instruct the patient to continue with their normal daily activities but to avoid strenuous exercise.
-
When the cuff begins to inflate, the patient should stop moving, keep their arm still, and at the level of the heart if possible.
-
The patient should be instructed on how to remove the device for bathing or showering and how to correctly reapply it.
-
Provide the patient with a diary to record activities, sleep and wake times, and any symptoms experienced.
-
-
Data Retrieval and Analysis:
-
After 24 hours, retrieve the device from the patient.
-
Download the blood pressure data to a computer.
-
Analyze the data to determine average systolic and diastolic blood pressure over 24 hours, daytime and nighttime averages, and the smoothness of blood pressure control.
-
Protocol for Measurement of Plasma Renin Activity (PRA)
Objective: To assess the effect of this compound on the renin-angiotensin system.
Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen (B3276523) in plasma.
Sample Collection and Handling:
-
Patient Preparation: The patient should be in a controlled state (e.g., seated or supine for a specified period) before blood collection.
-
Blood Collection: Draw blood into a pre-chilled lavender-top (EDTA) tube.
-
Immediate Processing: Place the tube on ice immediately. Centrifuge at 4°C (e.g., 2000-3000 x g for 10-15 minutes) within 30 minutes of collection.
-
Plasma Separation and Storage: Separate the plasma and freeze it at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
Assay Procedure (ELISA Method):
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
For each sample, prepare two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1.5-3 hours) to allow for the generation of angiotensin I.
-
Incubate the second aliquot at 4°C for the same duration to serve as a baseline (non-generation) control.
-
-
Quantification of Angiotensin I:
-
Use a commercially available Angiotensin I ELISA kit.
-
Prepare standards and controls as per the kit instructions.
-
Add the incubated plasma samples (both 37°C and 4°C), standards, and controls to the wells of the microplate coated with anti-angiotensin I antibodies.
-
Follow the kit's protocol for incubation, washing, addition of enzyme-linked secondary antibody, and substrate.
-
Read the absorbance using a microplate reader.
-
-
Calculation:
-
Calculate the concentration of angiotensin I in each sample from the standard curve.
-
PRA (ng/mL/hr) = ([Ang I] at 37°C - [Ang I] at 4°C) / incubation time in hours.
-
Conclusion
The long-term administration of this compound has been shown to be effective in reducing blood pressure in patients with essential hypertension. However, its clinical use was limited by adverse effects. The protocols and data presented here provide a framework for the investigation of similar compounds with dual antihypertensive actions. Careful monitoring of hemodynamic parameters, fluid and electrolyte balance, and hematological profiles is crucial in the long-term evaluation of such drugs. Further research into the specific intracellular signaling pathways of direct-acting vasodilators may lead to the development of more targeted and safer antihypertensive therapies.
References
- 1. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. obgyn.wisc.edu [obgyn.wisc.edu]
- 4. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 6. List of Non-cardioselective beta blockers - Drugs.com [drugs.com]
- 7. archildrens.org [archildrens.org]
Prizidilol: Application Notes and Protocols for Studying Precapillary Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prizidilol is a unique pharmacological agent characterized by its dual mechanism of action: nonselective beta-adrenoceptor blockade and direct precapillary vasodilation.[1][2] This combination allows for the reduction of blood pressure primarily through a decrease in total peripheral resistance, making it a valuable tool for studying the physiology and pharmacology of the microcirculation, specifically at the level of precapillary arterioles.[1][2] Unlike some other vasodilating beta-blockers, the vasodilatory effect of this compound is direct and not mediated by the activation of vascular beta-receptors.[3] Although the drug was withdrawn from the market due to side effects, its distinct properties continue to make it a relevant compound for research purposes.[1]
These application notes provide a comprehensive overview of this compound's use in studying precapillary vasodilation, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for in vitro and in vivo investigations.
Mechanism of Action
This compound exerts its antihypertensive effects through two primary mechanisms:
-
Nonselective Beta-Adrenoceptor Blockade: Like other beta-blockers, this compound antagonizes beta-adrenergic receptors, leading to a reduction in heart rate and cardiac output.[1]
-
Direct Precapillary Vasodilation: this compound directly relaxes the smooth muscle of precapillary arterioles, leading to a significant decrease in total peripheral resistance.[1][2] This direct action is a key feature that distinguishes it from many other beta-blockers.
The precise molecular signaling pathway of this compound's direct vasodilator effect is not fully elucidated. However, based on the mechanisms of other direct-acting vasodilators like hydralazine, it is hypothesized to involve a combination of the following pathways:
-
Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells would lead to hyperpolarization, making contraction less likely.[4][5]
-
Inhibition of Intracellular Calcium Release: this compound may interfere with the release of calcium from intracellular stores (sarcoplasmic reticulum) within vascular smooth muscle cells, thereby reducing the calcium available for contraction.[1][6]
-
Modulation of Nitric Oxide (NO) Signaling: It is possible that this compound could influence the production or signaling of nitric oxide, a potent endogenous vasodilator.
It is important to note that the vasodilator action of this compound is independent of beta-adrenoceptor stimulation.[3]
Signaling Pathway Diagram
Caption: Hypothesized signaling pathways for this compound-induced precapillary vasodilation.
Data Presentation
Preclinical Data: Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
| Parameter | Treatment | Dose | Route | Change from Control | Reference |
| Blood Pressure | This compound | 10 mg/kg/day | p.o. | ↓ | [7] |
| Blood Pressure | This compound | 20 mg/kg/day | p.o. | ↓ | [7] |
| Plasma Renin Concentration | This compound | 10-20 mg/kg/day | p.o. | ↔ | [7] |
p.o. = oral administration; ↓ = Decrease; ↔ = No significant change
Clinical Data: Hemodynamic Effects in Hypertensive Patients
Table 1: Acute Effects of Oral this compound in Patients with Essential Hypertension [8][9]
| Dose | Time to Max Effect | Max Reduction in Supine Systolic BP (mmHg) | Max Reduction in Supine Diastolic BP (mmHg) | Heart Rate Change |
| 150 mg | 4-8 h | - | - | Early ↓, then slight ↑ |
| 300 mg | 4-8 h | - | - | Early ↓, then slight ↑ |
| 600 mg | 4-8 h | ~20 | ~13 | Early ↓, then slight ↑ |
| 4.5 mg/kg | 4-5 h | ↓ | ↓ | Initial slight ↓, then slight ↑ |
| 6.0 mg/kg | 4-5 h | ↓ | ↓ | Initial slight ↓, then slight ↑ |
Table 2: Long-Term Effects of Oral this compound in Patients with Essential Hypertension [6][10]
| Dose | Duration | Change in Supine Systolic BP (mmHg) | Change in Supine Diastolic BP (mmHg) | Heart Rate Change |
| 200 mg once daily | 12 weeks | No significant 24h reduction | No significant 24h reduction | - |
| 400 mg once daily | 12 weeks | No significant 24h reduction | No significant 24h reduction | - |
| 400 mg twice daily | 4 weeks | Effective reduction | Effective reduction | - |
Experimental Protocols
In Vitro Assessment of Precapillary Vasodilation using Wire Myography
This protocol allows for the direct measurement of the effect of this compound on the contractility of isolated small resistance arteries.
Materials:
-
This compound hydrochloride
-
Isolated precapillary arterioles (e.g., from mesenteric or cerebral circulation of rodents)
-
Wire myograph system
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, glucose 5.5.
-
Norepinephrine (B1679862) (or other vasoconstrictor)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection microscope and tools
Procedure:
-
Vessel Dissection and Mounting:
-
Isolate small resistance arteries (100-300 µm internal diameter) from the desired vascular bed under a dissection microscope in ice-cold PSS.
-
Carefully clean the arteries of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm long segments.
-
Mount the arterial segments on the two wires of the wire myograph chamber.
-
-
Equilibration and Normalization:
-
Equilibrate the mounted vessels in the myograph chambers containing PSS bubbled with carbogen at 37°C for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for each vessel segment. This ensures that the vessel is at a length where it can generate maximal active tension.
-
-
Viability and Contractility Check:
-
Assess the viability of the vessels by challenging them with a high potassium solution (e.g., PSS with 60 mM KCl).
-
After washing out the high potassium solution, induce a submaximal contraction with a vasoconstrictor such as norepinephrine (e.g., 1 µM).
-
-
This compound Administration:
-
Once a stable contraction is achieved, add this compound cumulatively to the bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the relaxation response at each concentration until a maximal response is observed.
-
-
Data Analysis:
-
Express the relaxation response to this compound as a percentage of the pre-contraction induced by norepinephrine.
-
Construct a concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).
-
Caption: Experimental workflow for in vitro assessment of this compound-induced vasodilation.
In Vivo Assessment of Precapillary Vasodilation using Intravital Microscopy
This protocol enables the direct visualization and quantification of this compound's effect on the diameter of precapillary arterioles in a living animal.
Materials:
-
This compound hydrochloride
-
Anesthetized animal (e.g., mouse or rat)
-
Intravital microscopy setup (fluorescence microscope, camera)
-
Fluorescent dye to label plasma (e.g., FITC-dextran)
-
Surgical instruments for exposing the tissue of interest (e.g., cremaster muscle, mesentery)
-
Catheter for drug administration (intravenous or local)
-
Physiological saline
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically prepare the tissue of interest for microscopic observation. For example, exteriorize the cremaster muscle or mesentery.
-
Place a catheter in a suitable blood vessel (e.g., femoral vein) for systemic drug delivery.
-
-
Microscopy Setup and Baseline Recording:
-
Position the animal on the microscope stage and superfuse the exposed tissue with warmed physiological saline.
-
Administer a fluorescent plasma marker intravenously to visualize the blood vessels.
-
Select a field of view containing precapillary arterioles and record baseline images and vessel diameters for a stable period.
-
-
This compound Administration:
-
Administer this compound either systemically via the intravenous catheter or locally by adding it to the superfusion solution.
-
Administer a vehicle control in a separate group of animals.
-
-
Image Acquisition and Analysis:
-
Continuously record images of the arterioles before, during, and after this compound administration.
-
Measure the diameter of the arterioles at multiple time points using image analysis software.
-
-
Data Analysis:
-
Calculate the percentage change in arteriolar diameter from baseline at each time point.
-
Compare the vasodilator response to this compound with the vehicle control.
-
Caption: Experimental workflow for in vivo assessment of this compound-induced vasodilation.
Conclusion
This compound's distinct combination of beta-blockade and direct precapillary vasodilation makes it a valuable pharmacological tool for investigating the regulation of microvascular tone. The provided application notes and protocols offer a framework for researchers to explore its effects on precapillary arterioles, contributing to a deeper understanding of vascular physiology and the mechanisms of antihypertensive drugs. While its clinical use has been discontinued, its utility in a research setting remains significant.
References
- 1. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trc-p.nl [trc-p.nl]
- 5. [Potassium channel activators. Perspectives in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]
- 7. reprocell.com [reprocell.com]
- 8. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Prizidilol Side Effects in Research Animals: A Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the side effects of Prizidilol in research animals. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the preclinical safety profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
This compound (formerly known as SK&F 92657) is an antihypertensive agent with a dual mechanism of action: it is a direct-acting arterial vasodilator and a nonselective beta-adrenoceptor antagonist.[1][2][3] Its intended use was for the treatment of essential hypertension.[4][5]
Q2: What are the primary pharmacological effects of this compound observed in research animals?
In preclinical studies involving rats and dogs, the primary pharmacological effects of this compound are consistent with its mechanism of action. These include a dose-dependent reduction in blood pressure (hypotension) due to vasodilation and an attenuation of the expected reflex tachycardia due to its beta-blocking properties.[6][7]
Q3: What were the reasons for the withdrawal of this compound from the market?
This compound was withdrawn from the market due to side effects observed in humans.[1] Clinical studies reported the development of anemia in some patients, and a statistically significant decrease in hemoglobin concentration was noted.[7] While the direct translation of these findings to preclinical animal models is not extensively detailed in publicly available literature, it highlights a key area of concern for researchers.
Q4: Are there any known hematological side effects of this compound in research animals?
Q5: What are the expected cardiovascular side effects in animal models?
The primary cardiovascular side effect is hypotension.[8] Depending on the dose and the animal model, changes in heart rate can be variable. In some studies with conscious dogs, this compound significantly increased atrial rate, which was attributed to a reflex response to its hypotensive effect.[6]
Troubleshooting Guide
Issue: Unexpected degree of hypotension or bradycardia in study animals.
-
Possible Cause 1: Dose Selection. The hypotensive effects of this compound are dose-dependent.[8] Review the dose levels used in your study and compare them with published data.
-
Possible Cause 2: Animal Species and Strain. Different species and strains can have varying sensitivities to cardiovascular drugs. For instance, spontaneously hypertensive rats (SHR) are often used to study antihypertensive effects.[7]
-
Troubleshooting Steps:
-
Conduct a dose-range finding study to determine the optimal dose for your specific animal model.
-
Ensure continuous cardiovascular monitoring (e.g., via telemetry) to capture the full pharmacodynamic response.[9]
-
Review literature for species-specific responses to similar classes of compounds.
-
Issue: Difficulty in interpreting variable heart rate responses.
-
Possible Cause: Complex Pharmacology. this compound's dual action can lead to complex heart rate responses. The vasodilator effect tends to cause a reflex increase in heart rate, while the beta-blockade works to decrease it.[6][8] The net effect can depend on the dose, time after administration, and the physiological state of the animal.
-
Troubleshooting Steps:
-
Analyze heart rate data in conjunction with blood pressure data at multiple time points.
-
Consider the use of specific antagonists for either the vasodilator or beta-blocking effects in separate experimental arms to dissect the individual contributions to the heart rate response.
-
Quantitative Data Summary
Due to the limited availability of comprehensive preclinical toxicology reports in the public domain, a complete quantitative summary of all side effects is not possible. The following tables summarize the available data on the pharmacological effects of this compound in research animals.
Table 1: Pharmacodynamic Effects of this compound in Rats
| Species/Strain | Dose | Route of Administration | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10 and 20 mg/kg/day | Oral (p.o.) | Lowered blood pressure acutely (24 hr) and subacutely (3 weeks). | [7] |
| Conscious Spontaneously Hypertensive Rats | 10 mg/kg | Oral (p.o.) | Reduced blood pressure. |
Table 2: Pharmacodynamic Effects of this compound in Dogs
| Species/Strain | Dose | Route of Administration | Observed Effect | Reference |
| Anesthetized Dogs | 331 µg (ED50 for increased blood flow) | Intra-arterial | Increased blood flow in the sympathetically denervated hindlimb. | |
| Conscious Dogs with Chronic Atrioventricular Block | Not specified | Not specified | Significantly increased atrial rate. | [6] |
Experimental Protocols
Detailed experimental protocols for this compound toxicology studies are not publicly available. The following are generalized protocols for assessing cardiovascular and hematological side effects in research animals, which can be adapted for studies with this compound.
Cardiovascular Safety Pharmacology in Dogs (Telemetry Study)
This protocol is based on general guidelines for cardiovascular safety studies.[9]
-
Animal Model: Beagle dogs, both male and female, surgically implanted with telemetry devices for monitoring ECG, blood pressure, and heart rate.
-
Acclimation: Animals should be allowed a recovery period of at least 40 days post-surgery and acclimated to the study environment.[9]
-
Dosing: this compound is administered orally (e.g., by gavage). A vehicle control group should be included. Dose levels should be determined based on dose-range finding studies.
-
Data Collection: Continuously record cardiovascular parameters (ECG, blood pressure, heart rate) for a defined period before and after dosing (e.g., 90 minutes prior and up to 49 hours post-dose).[9]
-
Endpoints:
-
Hemodynamics: Systolic, diastolic, and mean arterial pressure; heart rate.
-
ECG: PR, QT, QTc intervals, and QRS duration.[9]
-
Clinical Observations: Monitor for any signs of toxicity, changes in behavior, and overall health.
-
Repeated-Dose Oral Toxicity Study with Hematological Assessment in Rodents
This protocol is based on general guidelines for repeated-dose toxicity studies.[10][11]
-
Animal Model: Wistar or Sprague-Dawley rats, both sexes.
-
Group Size: A typical study design includes at least three dose groups and a control group, with an equal number of male and female animals in each group.
-
Dosing: Administer this compound orally (e.g., via gavage) daily for a specified duration (e.g., 28 or 90 days).
-
Clinical Monitoring:
-
Observe animals daily for clinical signs of toxicity.
-
Record body weight and food consumption weekly.
-
-
Hematology:
-
Collect blood samples (e.g., from the tail vein or terminal cardiac puncture) at baseline and at the end of the study.
-
Perform a complete blood count (CBC) including red blood cell count, hemoglobin concentration, hematocrit, white blood cell count with differential, and platelet count.[12]
-
-
Pathology: Conduct a full necropsy on all animals at the end of the study, with histopathological examination of major organs and tissues.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Cardiovascular safety study workflow.
Caption: Troubleshooting unexpected responses.
References
- 1. accelera.org [accelera.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 4. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (SKF 92657) in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jrfglobal.com [jrfglobal.com]
- 7. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.8. Dog Cardiovascular Safety Pharmacology Study [bio-protocol.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Hematology | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Prizidilol Experimental Artifacts: A Technical Support Center
Welcome to the technical support center for researchers working with prizidilol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential experimental challenges and artifacts associated with this compound. This compound is a unique pharmacological agent with a dual mechanism of action, acting as both a non-selective beta-adrenergic receptor antagonist and a direct vasodilator.[1][2] This dual activity, coupled with its hydrazine (B178648) chemical structure, can present unique challenges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] Additionally, it possesses a direct vasodilator effect, which is not mediated by alpha-blockade or activation of vascular beta-receptors.[1][3] This direct action on vascular smooth muscle contributes to its potent antihypertensive properties.
Q2: What are the known solubility and stability characteristics of this compound?
While specific solubility data in various laboratory solvents is not extensively reported in publicly available literature, this compound hydrochloride has been used in oral formulations for clinical studies. For in vitro experiments, it is recommended to prepare fresh stock solutions in a suitable solvent like DMSO or ethanol (B145695) and then dilute to the final concentration in your aqueous assay buffer. Due to the hydrazine moiety, prolonged storage of solutions, especially at room temperature and in the presence of light, may lead to degradation. It is advisable to store stock solutions at -20°C or -80°C and use them promptly after thawing.
Q3: Are there any known off-target effects or interferences associated with this compound's hydrazine group?
Yes, the hydrazine group in this compound is a potential source of experimental artifacts. Hydrazine-containing compounds have been reported to:
-
Form hydrazones: They can react with aldehydes and ketones in your experimental system, including those on biomolecules.
-
Chelate metal ions: The hydrazine moiety can bind to metal ions, which might interfere with enzymatic assays that require metal cofactors.
-
Generate reactive oxygen species (ROS): Under certain conditions, hydrazines can be oxidized and lead to the production of ROS, which can cause non-specific effects in cell-based assays.
-
Covalently modify proteins: Hydrazines can, in some instances, lead to the covalent modification of proteins, which could result in irreversible inhibition or activation.[4]
-
Cause DNA damage at high concentrations: Some hydrazine derivatives have been shown to be mutagenic, although this is typically observed at concentrations higher than those used for receptor-level studies.[5]
It is crucial to include appropriate controls in your experiments to account for these potential non-specific effects.
Troubleshooting Guide
Inconsistent or Unexpected Results in Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal or cytotoxicity | 1. this compound degradation leading to toxic byproducts. 2. Generation of Reactive Oxygen Species (ROS). 3. Non-specific interaction with cell membranes or assay components. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Include an antioxidant (e.g., N-acetylcysteine) in your cell culture medium as a control to assess the contribution of ROS. 3. Test the effect of the vehicle control at the same final concentration used for this compound. 4. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations. |
| Lower than expected potency (High IC50/EC50) | 1. this compound binding to serum proteins in the culture medium. 2. Degradation of the compound during long incubation times. 3. For antagonism assays, using a sub-optimal agonist concentration. | 1. Conduct experiments in serum-free or low-serum medium if possible, or perform a serum-shift assay to determine the impact of serum proteins. 2. Reduce the incubation time or perform a time-course experiment to check for compound stability. 3. For antagonist experiments, use an agonist concentration at or near its EC80 to ensure a robust signal window. |
| Irreversible or slowly reversible effects | 1. Potential for covalent modification of the target receptor or other proteins due to the hydrazine moiety. | 1. Perform washout experiments. After incubation with this compound, wash the cells thoroughly and then re-stimulate with an agonist. If the effect of this compound persists after washout, it may indicate irreversible binding. |
Artifacts in Biochemical Assays (e.g., Enzyme Assays, Binding Assays)
| Problem | Possible Cause | Troubleshooting Steps |
| Inhibition of an unrelated enzyme | 1. Chelation of essential metal cofactors by the hydrazine group. 2. Non-specific protein denaturation at high concentrations. | 1. Perform the assay in the presence of a chelating agent like EDTA as a negative control. 2. If metal chelation is suspected, supplement the assay buffer with an excess of the required metal ion. 3. Run a counterscreen with a structurally unrelated compound to check for assay-specific artifacts. |
| High non-specific binding in radioligand assays | 1. The compound may be "sticky" and adhere to plasticware or filter membranes. 2. Formation of compound aggregates at high concentrations. | 1. Include a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) in the assay buffer. 2. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). 3. Visually inspect stock solutions for any precipitation. Determine the solubility limit in your assay buffer. |
Data Presentation
Table 1: Human Pharmacological Data for this compound
| Parameter | Dosage | Effect | Reference |
| Oral Dose (Single) | 150, 300, and 600 mg | Dose-dependent decrease in blood pressure.[2] | [2] |
| Oral Dose (Chronic) | 200 to 800 mg once daily | Sustained reduction in blood pressure.[6] | [6] |
| Time to Max Effect | 4 to 8 hours | Maximal blood pressure reduction observed.[2] | [2] |
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of this compound.
Protocol 1: Beta-Adrenergic Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
-
Materials:
-
Cell membranes expressing a known density of β1 or β2 adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol (DHA), a non-selective beta-blocker).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control (e.g., 10 µM propranolol).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd), and serially diluted this compound.
-
For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., propranolol).
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation.
-
-
This compound-Specific Considerations:
-
Run a parallel assay with a known beta-blocker (e.g., propranolol) as a positive control.
-
Be mindful of the potential for high non-specific binding due to the compound's chemical nature.
-
Protocol 2: Functional Antagonism Assay (cAMP Accumulation)
-
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced cAMP production.
-
Materials:
-
A cell line expressing a beta-adrenergic receptor that couples to Gs (e.g., HEK293 or CHO cells).
-
A beta-agonist (e.g., isoproterenol).
-
This compound stock solution.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle) for a defined period (e.g., 15-30 minutes). Include a PDE inhibitor in this step.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., isoproterenol (B85558) at its EC80).
-
Incubate for a time sufficient to generate a robust cAMP signal (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Plot the cAMP signal as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
-
This compound-Specific Considerations:
-
To assess the direct vasodilator component, a different assay measuring downstream effects of vasodilation (e.g., calcium mobilization or nitric oxide production in vascular endothelial or smooth muscle cells) would be required.
-
Be aware that at high concentrations, this compound's potential to generate ROS could interfere with cell signaling and assay readouts.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prizidilol Assays
Welcome to the technical support center for Prizidilol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assay variability a concern?
Q2: What are the primary sources of variability in this compound assays?
Variability in this compound assays can stem from three main areas:
-
Pre-analytical Variability: This includes issues related to sample collection, handling, and storage. This compound's stability in biological matrices can be affected by temperature, pH, and enzymatic degradation.
-
Analytical Variability: This pertains to the assay method itself, including the performance of the High-Performance Liquid Chromatography (HPLC) system, reagent quality, and adherence to the experimental protocol.
-
In-vivo Variability: This is largely due to the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme, which metabolizes this compound at different rates in different individuals, leading to "slow" and "fast" acetylator phenotypes.[1]
Q3: How does the N-acetyltransferase 2 (NAT2) polymorphism affect this compound concentrations?
The NAT2 gene encodes the N-acetyltransferase 2 enzyme, which is crucial for the metabolism of drugs with arylamine and hydrazine (B178648) structures, like this compound.[4][5] Genetic variations (polymorphisms) in the NAT2 gene result in different enzyme activity levels.[6][7] Individuals can be categorized as:
-
Slow Acetylators: Have reduced NAT2 enzyme activity, leading to slower metabolism of this compound and consequently higher plasma concentrations and a longer half-life. This can increase the risk of dose-related side effects.[8]
-
Intermediate Acetylators: Exhibit metabolic rates between slow and fast acetylators.
-
Fast Acetylators: Have higher NAT2 enzyme activity, leading to rapid metabolism of this compound and lower plasma concentrations. This may potentially reduce the drug's efficacy at standard doses.
Studies have shown higher plasma levels of this compound in slow acetylators compared to rapid acetylators after the same oral dose.[1] This inherent biological variability is a critical factor to consider when interpreting this compound assay results from different subjects.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the concentration of the injected sample. | Symmetrical peak shape is restored. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). | Improved peak shape and resolution. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. | Sharper, more symmetrical peaks. |
| Presence of Active Sites on the Column | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. | Reduced peak tailing for basic compounds like this compound. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Fluctuations in Pump Flow Rate | Check for leaks in the pump and ensure proper solvent degassing. | Stable and reproducible retention times. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. | Consistent retention times across injections. |
| Temperature Variations | Use a column oven to maintain a constant temperature. | Minimized drift in retention times. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. | Stable baseline and reproducible retention times from the first injection. |
Issue 3: High Baseline Noise
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phase. Filter all solvents before use. | A smooth and stable baseline. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. | Reduction in baseline noise and pressure fluctuations. |
| Detector Lamp Issue | Check the detector lamp's energy and replace it if it's nearing the end of its lifespan. | Lower baseline noise and improved signal-to-noise ratio. |
Experimental Protocols
Proposed HPLC Method for this compound Quantification
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 3.0-4.0) and an organic modifier like acetonitrile or methanol. A starting gradient could be 20-80% organic modifier over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 230-280 nm should be evaluated for optimal sensitivity.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Sample Preparation from Plasma
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of ice-cold acetonitrile or methanol.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting flowchart for this compound assay variability.
Caption: this compound metabolic pathway via NAT2 acetylation.
References
- 1. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. N-acetyltransferase 2 - Wikipedia [en.wikipedia.org]
- 6. Efficacy, safety, and pharmacokinetics of isoniazid affected by NAT2 polymorphisms in patients with tuberculosis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Bot Verification [rasayanjournal.co.in]
Prizidilol Technical Support Center: A Guide for Researchers
Disclaimer: Prizidilil is a discontinued (B1498344) antihypertensive agent that was withdrawn from the market due to adverse effects.[1] The information provided here is for research and informational purposes only and is based on historical clinical data. It is not intended to guide clinical use or new therapeutic development without significant further investigation into its safety profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Prizidilol?
A1: this compound is an antihypertensive drug with a dual mechanism of action. It functions as a nonselective beta-adrenoceptor blocker and a direct precapillary vasodilator.[1][2][3][4] This combined action allows it to lower blood pressure by reducing heart rate and cardiac output (beta-blockade) while also decreasing total peripheral resistance (vasodilation).[1]
Q2: What was the typical clinical dosage range for this compound in hypertension studies?
A2: Clinical studies in patients with primary hypertension used a once-daily oral dosage of this compound ranging from 200 mg to 800 mg.[2] The dose was typically titrated upwards to achieve a target supine diastolic blood pressure of less than 90 mmHg.[2] Some studies found that a twice-daily regimen (e.g., 400 mg twice a day) was more effective for maintaining blood pressure control over a 24-hour period.[4]
Q3: How does this compound's metabolism affect its pharmacokinetics?
A3: this compound contains a hydrazine (B178648) moiety, and like hydralazine, it appears to be metabolized by the polymorphic N-acetyltransferase enzyme system.[5] This means that a patient's acetylator phenotype (slow vs. rapid) can significantly impact plasma drug concentrations. Studies have shown that slow acetylators exhibit higher plasma levels and a greater antihypertensive effect at the same dose compared to rapid acetylators.[5]
Q4: What were the main reasons for the discontinuation of this compound?
A4: While the specific reasons for its withdrawal are not extensively detailed in the available literature, side effects were a significant concern.[1] Hematological side effects, including a statistically significant decrease in hemoglobin concentration and one reported case of anemia, were noted as a potential limitation for its clinical use.[6]
Troubleshooting & Experimental Considerations
Issue 1: High variability in blood pressure response at a given dose.
-
Potential Cause: As mentioned in the FAQs, this compound's metabolism is dependent on the N-acetyltransferase enzyme system.[5] Genetic polymorphisms in this enzyme lead to "slow" and "rapid" acetylator phenotypes in the population. Slow acetylators will have higher drug exposure and a more pronounced effect.
-
Recommendation: If conducting preclinical studies, consider phenotyping or genotyping subjects for N-acetyltransferase activity to stratify the results. This will help in understanding the dose-response relationship more accurately.
Issue 2: Unexpected biphasic effect on heart rate and plasma renin activity.
-
Potential Cause: Studies have observed an initial decrease in heart rate and plasma renin, followed by a slight rise.[7] This is likely due to the temporal dynamics of its dual-action. The beta-blockade effect may dominate initially, followed by the vasodilator effect which can trigger a reflexive sympathetic response.[7]
-
Recommendation: When assessing the pharmacodynamics of this compound, employ a time-course experimental design with frequent sampling to capture both the early and later effects on cardiovascular parameters.
Issue 3: Discrepancy between blood pressure measurements in animal models.
-
Potential Cause: In studies with spontaneously hypertensive rats, it was found that the method of blood pressure measurement (indirect tail-cuff vs. direct aortic cannula) yielded different results. The stress induced by prewarming for the tail-cuff method can paradoxically increase blood pressure, masking the drug's effect.[8][9]
-
Recommendation: For the most accurate assessment of blood pressure in preclinical models, direct arterial catheterization is the preferred method as it avoids confounding stress responses.
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Time to Peak Plasma Concentration | ~2.5 hours | Coincides with the maximum antihypertensive effect.[2] |
| Plasma Elimination Half-Life | 3.9 hours (Range: 2.0-8.9 h) | Considerable inter-individual variability observed.[2] |
| Metabolism | N-acetyltransferase System | Subject to polymorphic expression (slow vs. rapid acetylators).[5] |
Table 2: Reported Side Effects in Clinical Studies
| Category | Side Effect | Reference |
| Cardiovascular | Postural Dizziness | [7] |
| Neurological | Headache, Heavy Dreams, Mild Depression | [6][7] |
| General | Nausea, Flushing (facial and hand) | [6] |
| Hematological | Anemia, Decreased Hemoglobin | [6] |
Methodologies & Visualizations
This protocol is based on historical clinical studies and is for informational purposes only.
-
Subject Recruitment: Select patients with benign essential hypertension.
-
Washout Period: A 4-week placebo period is initiated to establish baseline blood pressure.
-
Dose Administration: Administer single oral doses of this compound (e.g., 150 mg, 300 mg, 600 mg) at weekly intervals in a Latin square design to minimize carryover effects.[7]
-
Data Collection: Measure supine and upright blood pressure and heart rate at frequent intervals (e.g., before dosing and up to 23 hours post-dose).[7]
-
Biochemical Analysis: Collect blood samples to measure plasma renin activity, aldosterone (B195564), and catecholamines to assess the neurohormonal response.[7]
-
Analysis: Plot the change in blood pressure against the administered dose to determine the dose-response relationship.[10][11]
Caption: Dual mechanism of action of this compound.
Caption: Workflow for a this compound dose-finding study.
References
- 1. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]
- 10. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 11. Dose Response Relationship, Therapeutic Index, Combined Effects of Drugs and Factors Modifying Drug Action | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Prizidilol In Vitro Solubility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Prizidilol in in vitro experimental settings.
Troubleshooting Guide
Poor solubility of this compound can lead to inaccurate and unreliable experimental results. The following guide provides a systematic approach to addressing these issues.
Problem: this compound precipitates out of solution upon addition to aqueous buffer or cell culture media.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low Intrinsic Aqueous Solubility | 1. pH Adjustment: this compound is a basic compound. Lowering the pH of the solvent will increase its solubility. Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6). 2. Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or methanol (B129727) and then dilute it into the aqueous experimental medium.[1] | Increased concentration of dissolved this compound. |
| Incorrect Salt Form Used | Ensure you are using a salt form of this compound, such as this compound hydrochloride, which is generally more water-soluble than the free base.[2][3] | Improved initial dissolution in aqueous solutions. |
| "Salting Out" Effect | High concentrations of salts in your buffer system can decrease the solubility of this compound. If possible, try reducing the salt concentration of your buffer. | Reduced precipitation of this compound in the final experimental solution. |
| Concentration Exceeds Solubility Limit | Determine the maximum soluble concentration of this compound in your specific experimental medium through a solubility test. Start with a low concentration and incrementally increase it until precipitation is observed. | Establishment of a working concentration range for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | 331.4 g/mol (free base)[4] | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa (most basic) | ~9.0 - 9.5 | This compound is a basic compound and will be more soluble at a pH below its pKa. |
| logP | ~2.5 - 3.0 | This value suggests that this compound is moderately lipophilic, which can contribute to poor aqueous solubility. |
| Salt Form | This compound Hydrochloride | The hydrochloride salt form will be more soluble in aqueous solutions than the free base.[2][3] |
Disclaimer: The pKa and logP values are estimates based on computational models and the chemical structure of this compound. Experimental verification is recommended.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro experiments, it is common practice to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose. Ethanol and methanol can also be considered.[1] It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How can I improve the solubility of this compound in my cell culture medium without causing toxicity?
A3: Here are several strategies to consider:
-
pH Adjustment: You can slightly lower the pH of your culture medium, if your cell line can tolerate it, to improve the solubility of the basic this compound compound.
-
Use of Solubilizing Excipients: For poorly soluble drugs, excipients like cyclodextrins can be used to form inclusion complexes, which are more water-soluble.[5][6]
-
Sonication: Gentle sonication of the solution can help to break down small aggregates and improve dissolution.[7]
-
Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[5][6]
Q4: What are typical in vitro concentrations used for this compound?
A4: The literature primarily focuses on in vivo and clinical studies of this compound, with limited information on its use in in vitro assays. However, based on its mechanism of action as a beta-adrenoceptor antagonist, a starting point for in vitro concentration ranges could be from low nanomolar to micromolar concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 4.22 mg of this compound hydrochloride.
-
Add the weighed this compound hydrochloride to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound hydrochloride is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubilizing this compound in Aqueous Buffers
This protocol provides a general workflow for preparing a working solution of this compound in an aqueous buffer.
Caption: A general workflow for the solubilization of this compound hydrochloride.
Signaling Pathways
This compound acts as a non-selective beta-adrenoceptor antagonist and a direct vasodilator.[8][9] The following diagrams illustrate the signaling pathways affected by this compound.
Beta-Adrenergic Receptor Signaling Pathway Blockade by this compound
Caption: this compound blocks the activation of beta-adrenergic receptors.
Vasodilatory Effect of this compound
The precise molecular mechanism of this compound's direct vasodilatory action is not as well-defined as its beta-blocking activity. It is thought to act directly on the vascular smooth muscle.
Caption: this compound's direct action on vascular smooth muscle leads to vasodilation.
References
- 1. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mrupp.info [mrupp.info]
- 4. Structure of the beta-blocker/vasodilator agent this compound, DL-6-(2-[3-(tert-butylamino)-2-hydroxypropoxylphenyl)-3-pyridazinylhydr azine hemisulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bps.ac.uk [bps.ac.uk]
- 6. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
Technical Support Center: Managing Unexpected Cardiovascular Responses to Prizidilol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prizidilol. Our goal is to help you navigate unexpected cardiovascular responses during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter.
| Issue ID | Problem | Potential Cause | Suggested Action |
| PRZ-CV-001 | Exaggerated Hypotension: Blood pressure drops more than anticipated. | 1. High dose of this compound. 2. Interaction with other medications. 3. Individual subject sensitivity. | 1. Review and recalculate the dosage. 2. Check for any concomitant medications that could potentiate hypotensive effects. 3. Monitor the subject closely and consider dose reduction in subsequent experiments. |
| PRZ-CV-002 | Paradoxical Hypertension: A transient or sustained increase in blood pressure. | 1. Reflex tachycardia leading to increased cardiac output. 2. Activation of the renin-angiotensin system. 3. Experimental artifact. | 1. Analyze heart rate data to assess for reflex tachycardia. 2. Consider measuring plasma renin activity. 3. Verify the accuracy of your blood pressure measurement equipment. |
| PRZ-CV-003 | Biphasic Heart Rate Response: An initial decrease in heart rate followed by an increase. | This is a known, complex response to this compound, reflecting the interplay between its beta-blocking and vasodilatory effects.[1] | 1. This may be an expected pharmacological response. 2. Analyze the time course of the heart rate changes in relation to drug administration. 3. Ensure continuous ECG monitoring to detect any arrhythmias. |
| PRZ-CV-004 | Lack of Efficacy: this compound fails to produce the expected antihypertensive effect. | 1. Inadequate dose. 2. Poor drug absorption or rapid metabolism. 3. Incorrect route of administration. | 1. Consider a dose-escalation study. 2. Investigate the pharmacokinetic profile in your experimental model. 3. Confirm the correct administration of the compound. |
| PRZ-CV-005 | Arrhythmias: The appearance of irregular heart rhythms on the ECG. | 1. Pro-arrhythmic potential of the drug. 2. Electrolyte imbalances. 3. Underlying cardiac pathology in the experimental model. | 1. Immediately stop the experiment and seek veterinary/medical consultation. 2. Analyze plasma electrolytes. 3. Perform a thorough cardiac evaluation of the animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the expected hemodynamic response to this compound?
A1: this compound is a nonselective beta-blocker with a direct vasodilator effect.[2] Therefore, you should expect a dose-dependent decrease in blood pressure and total peripheral resistance.[1][2] The heart rate response can be variable, with some studies reporting an initial decrease followed by a slight increase, a phenomenon attributed to the interplay between its beta-blocking and vasodilatory properties.[1][3]
Q2: What are the most common side effects observed with this compound in preclinical and clinical studies?
A2: The most commonly reported side effects include postural dizziness, which is associated with a significant drop in upright systolic blood pressure, and headache.[1]
Q3: My experiment shows a biphasic heart rate response. Is this an unexpected event?
A3: A biphasic heart rate response, characterized by an initial drop followed by a subsequent rise, has been observed in studies with this compound, particularly at intermediate to high doses.[1] This is thought to be due to an early dominance of the beta-blocking effect followed by the manifestation of its vasodilator properties, which can lead to a reflex increase in heart rate.[1] Therefore, this may not be an unexpected finding, but it should be carefully documented and analyzed.
Q4: I am not seeing a significant drop in blood pressure. What should I check?
A4: If you are not observing the expected antihypertensive effect, consider the following:
-
Dose: this compound's effects are dose-dependent.[1] You may need to increase the dose.
-
Pharmacokinetics: The plasma concentration of this compound can be low, and there may not be a significant correlation between plasma concentration and blood pressure reduction at all time points.[4]
-
Animal Model: The response to this compound can vary between different animal models and humans.
Q5: What should I do if I observe a severe adverse event, such as a suspected arrhythmia?
A5: In the event of a severe adverse cardiovascular event, the welfare of the experimental subject is the top priority. You should have a pre-defined emergency protocol in place. This should include immediate cessation of drug administration, continuous monitoring of vital signs, and consultation with a veterinarian or physician.
Quantitative Data Summary
The following tables summarize quantitative data on the cardiovascular effects of this compound from published studies.
Table 1: Effect of Oral this compound on Blood Pressure and Heart Rate in Humans with Essential Hypertension
| Dose | Time Post-Dose | Change in Supine Mean Blood Pressure (mmHg) | Heart Rate Response | Reference |
| 150 mg, 300 mg, 600 mg | 2-8 hours (peak effect) | Dose-dependent decrease | Biphasic: initial drop, then slight rise | [1] |
| 600 mg | 3-7 hours | Normalization of mean blood pressure (from avg. 128 mmHg to < 107 mmHg) | Biphasic | [1] |
| 400-700 mg daily | Not specified | Systolic: 164 to 141 mmHg; Diastolic: 105 to 87 mmHg (at rest) | No significant change at rest | Clinical Trial |
Table 2: Hemodynamic Effects of Intravenous this compound in Healthy Volunteers
| Parameter | Time Post-Infusion | Change | Reference |
| Systolic Blood Pressure | 30 minutes | -5.2 mmHg | [5] |
| Diastolic Blood Pressure | 3.5 hours | -18.5 mmHg | [5] |
| Pulse Rate | 3 hours | +23.0 beats/min | [5] |
Experimental Protocols
In Vivo Assessment of Cardiovascular Responses in a Rodent Model
This protocol outlines a general procedure for assessing the cardiovascular effects of this compound in a conscious, unrestrained rodent model using telemetry.
1. Animal Preparation:
- Surgically implant telemetry transmitters for the measurement of blood pressure and ECG.
- Allow for a sufficient recovery period (e.g., 7-10 days) post-surgery.
- House animals in a controlled environment with a regular light-dark cycle.
2. Baseline Data Collection:
- Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for at least 24 hours prior to drug administration to establish a stable baseline.
3. Drug Administration:
- Prepare this compound in a suitable vehicle.
- Administer this compound via the desired route (e.g., oral gavage, intravenous).
- Administer vehicle to a control group of animals.
4. Post-Dose Monitoring:
- Continuously record cardiovascular parameters for at least 24 hours post-dose.
- Observe animals for any clinical signs of adverse effects.
5. Data Analysis:
- Analyze the telemetry data to determine the time course and magnitude of changes in blood pressure, heart rate, and ECG intervals.
- Compare the responses in the this compound-treated group to the vehicle-treated group.
In Vitro Assessment of this compound's Effect on Cardiac Ion Channels
This protocol describes a general approach for evaluating the potential for this compound to affect cardiac ion channels, such as the hERG channel, which is important for cardiac repolarization.
1. Cell Culture:
- Use a stable cell line expressing the human cardiac ion channel of interest (e.g., hERG).
- Culture the cells under appropriate conditions to ensure optimal expression of the ion channels.
2. Electrophysiology:
- Use the whole-cell patch-clamp technique to record ion channel currents.
- Establish a stable baseline recording of the ion channel current.
3. Drug Application:
- Prepare a range of concentrations of this compound.
- Apply the different concentrations of this compound to the cells while continuously recording the ion channel current.
4. Data Analysis:
- Measure the peak current amplitude at each concentration of this compound.
- Construct a concentration-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the ion channel current).
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for unexpected events.
References
- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects in man of intravenous this compound hydrochloride (SK&F 92657); a new antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol Off-Target Receptor Interactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of prizidilol. Given that this compound is an older pharmacological agent and was withdrawn from the market, comprehensive off-target screening data, as is common for modern drug candidates, is limited in the public domain. This guide offers a structured approach to understanding its known effects and methodologies for exploring its broader pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary known pharmacological actions of this compound?
This compound is characterized as a nonselective beta-adrenoceptor antagonist with an additional direct vasodilatory effect.[1] This dual mechanism contributes to its antihypertensive properties. Its beta-blocking activity is evident from the reduction in heart rate and its ability to antagonize the effects of isoprenaline on the heart and peripheral resistance vessels. The direct vasodilator action is responsible for the decrease in total peripheral resistance.[1][2]
Q2: Is the mechanism of this compound's direct vasodilation well understood?
The precise molecular mechanism of this compound's direct vasodilator effect is not well-elucidated in publicly available literature. Studies have shown that its vasodilatory action is not mediated through the activation of vascular beta-2 receptors or through alpha-adrenergic blockade.[2] This suggests a mechanism distinct from many other vasodilating beta-blockers.
Q3: Are there any known off-target interactions for this compound?
Q4: What are the reported side effects of this compound that might suggest off-target activity?
This compound was withdrawn from the market due to side effects.[1] While the specific reasons for withdrawal are not detailed in the provided search results, reported adverse effects in clinical studies included postural dizziness and headache.[3] Such effects, while potentially linked to its primary antihypertensive action, could also be indicative of interactions with other receptors in the central nervous system or vasculature.
Q5: How can I investigate the potential off-target effects of this compound in my experiments?
In the absence of a complete off-target profile, it is crucial to conduct your own systematic evaluation. This should involve a tiered approach, starting with in vitro receptor binding and functional assays against a broad panel of targets. This can be followed by cellular assays to assess downstream signaling pathways and finally, in vivo studies to observe the integrated physiological response. A suggested experimental workflow is provided in this guide.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with beta-blockade. | This compound may be interacting with other cell surface receptors or intracellular targets (e.g., ion channels, enzymes) present in your cell model. | 1. Perform a literature search for the observed phenotype and associated signaling pathways. 2. Conduct a broad receptor screening panel to identify potential off-target binding. 3. Use selective antagonists for candidate off-target receptors to see if the unexpected effect is blocked. |
| In vivo effects on blood pressure or heart rate are not fully explained by its known beta-blocking and direct vasodilator actions. | The drug might be modulating other cardiovascular targets, such as alpha-adrenergic receptors, calcium channels, or potassium channels, or have central nervous system effects. | 1. In anesthetized animal models, pretreat with selective antagonists for other cardiovascular receptors before administering this compound. 2. Measure effects on additional hemodynamic parameters beyond systemic blood pressure and heart rate (e.g., cardiac contractility, regional blood flow). |
| Variability in experimental results between different cell lines or tissues. | The expression levels of off-target receptors can vary significantly between different biological systems. | 1. Characterize the receptor expression profile of your experimental models (e.g., via qPCR or RNA-Seq). 2. Compare the effects of this compound in cell lines engineered to overexpress or lack specific candidate off-target receptors. |
Quantitative Data Summary
Due to the limited availability of comprehensive screening data, this table summarizes the known pharmacological and hemodynamic effects of this compound.
Table 1: Summary of Known Pharmacological and Hemodynamic Effects of this compound
| Parameter | Effect | Species/Model | Notes |
| Beta-Adrenoceptor Activity | Nonselective antagonist | Human, Animal Models | Blocks effects of isoprenaline. |
| Vasodilator Activity | Direct precapillary vasodilation | Human, Animal Models | Mechanism is not via beta-2 agonism or alpha-blockade.[2] |
| Blood Pressure | Dose-dependent decrease | Human (Essential Hypertension) | Reduces both supine and upright blood pressure.[3] |
| Heart Rate | Initial slight reduction, followed by a slight rise | Human (Essential Hypertension) | Biphasic response may reflect the interplay between beta-blockade and reflex responses to vasodilation.[3] |
| Total Peripheral Resistance | Marked decrease | Human | Consistent with its direct vasodilator action.[1] |
| Cardiac Output | Unchanged | Human | Despite a reduction in heart rate.[1] |
| Plasma Norepinephrine | Increased at high doses | Human (Essential Hypertension) | Likely a reflex response to vasodilation.[3] |
| Plasma Renin Activity | Biphasic: early drop followed by a slight rise | Human (Essential Hypertension) | Reflects the initial dominance of beta-blockade followed by reflex activation.[3] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Screen for Off-Target Interactions
Objective: To identify potential off-target binding of this compound to a panel of G-protein coupled receptors, ion channels, and transporters.
Materials:
-
This compound
-
A panel of cell membranes expressing the receptors of interest (commercial panels are available).
-
Specific radioligands for each target receptor.
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
-
Assay buffer (specific to each target).
Method:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test concentrations of this compound.
-
Incubate the plates at the recommended temperature and duration for the specific target to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate the percentage inhibition of radioligand binding at each concentration of this compound and determine the IC50 value if significant inhibition is observed.
Protocol 2: Functional Assay for Vascular Smooth Muscle Relaxation
Objective: To characterize the mechanism of this compound-induced vasodilation.
Materials:
-
Isolated segments of rat aorta or mesenteric artery.
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.
-
Phenylephrine or other vasoconstrictor.
-
This compound.
-
Antagonists for candidate off-target receptors (e.g., prazosin (B1663645) for alpha-1, verapamil (B1683045) for L-type calcium channels).
Method:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with a submaximal concentration of phenylephrine.
-
Once the contraction is stable, add cumulative concentrations of this compound to elicit a concentration-response curve for relaxation.
-
To investigate the mechanism, pre-incubate separate arterial rings with selective antagonists for candidate off-target receptors for 30-60 minutes before inducing contraction and repeating the this compound concentration-response curve.
-
A rightward shift in the concentration-response curve in the presence of an antagonist suggests the involvement of that receptor in this compound's vasodilator effect.
Visualizations
Caption: Primary pharmacological actions of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol in Hypertension Models: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the inconsistent results observed with prizidilol in hypertension models. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to facilitate more robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing variable blood pressure-lowering effects with this compound in our spontaneously hypertensive rat (SHR) model. What are the potential causes?
A1: Inconsistent results with this compound in SHR models can stem from several factors:
-
Dosing Regimen: this compound has a relatively short plasma half-life. Studies have shown that once-daily dosing may not provide effective 24-hour blood pressure control, whereas a twice-daily regimen is more effective.[1]
-
Method of Blood Pressure Measurement: Significant discrepancies have been reported between indirect (tail-cuff) and direct (intra-arterial cannula) blood pressure measurements in rats.[2][3][4] The stress induced by restraint and prewarming required for the tail-cuff method can paradoxically increase blood pressure, masking the true hypotensive effect of the drug.[2][3][4]
-
Timing of Measurement: The dual-action of this compound, with an initial beta-blocking effect followed by vasodilation, can lead to biphasic responses in heart rate and plasma renin activity.[5] The timing of your blood pressure measurement relative to drug administration is therefore critical.
Q2: Our research in human subjects shows a wide range of responses to the same dose of this compound. Why is this?
A2: Patient-specific factors can significantly influence the efficacy of this compound:
-
Metabolic Profile: this compound is metabolized via acetylation, a process that exhibits genetic polymorphism. "Slow acetylators" will have higher plasma concentrations and a more pronounced antihypertensive effect compared to "rapid acetylators" at the same dose.[6]
-
Baseline Hemodynamics: The effect of this compound on heart rate can be variable. In some individuals, it causes a decrease, while in others, it can lead to an increase, particularly in the standing position. This variability can be related to the patient's basal heart rate and autonomic tone.[7][8]
Q3: We are struggling to design a reliable protocol for assessing this compound's efficacy. What are the key considerations?
A3: For a robust experimental design, consider the following:
-
Dose-Response and Timing: Conduct thorough dose-response studies to identify the optimal dose for your model.[5] Due to its pharmacokinetics, a twice-daily dosing schedule is often necessary for sustained blood pressure control.[1]
-
Blood Pressure Monitoring: Whenever possible, use direct blood pressure measurement techniques like radiotelemetry in animal models to avoid the confounding effects of stress associated with indirect methods.[9][10][11][12][13]
-
Control Groups: Always include appropriate vehicle-control groups to account for any procedural or environmental effects on blood pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in blood pressure readings within the same treatment group (animal studies). | Stress from handling and measurement procedure (tail-cuff). | Acclimatize animals to the restraint and measurement procedure for several days before the experiment. Consider using radiotelemetry for continuous, stress-free monitoring. |
| Lack of significant blood pressure reduction with a once-daily dose. | Short plasma half-life of this compound. | Switch to a twice-daily dosing regimen to ensure sustained therapeutic drug levels over 24 hours.[1] |
| Inconsistent heart rate response (increase vs. decrease). | Dual mechanism of action (beta-blockade and vasodilation) and reflex tachycardia. | Analyze heart rate data in conjunction with blood pressure at multiple time points post-dose. Consider the animal's baseline heart rate. |
| Discrepancy between your results and published data. | Differences in experimental protocols (e.g., animal strain, age, diet), and method of blood pressure measurement. | Carefully compare your experimental design with published studies. Ensure consistency in all parameters. Standardize your blood pressure measurement technique. |
| Unexpectedly low drug efficacy in a subset of human subjects. | Genetic polymorphism in drug metabolism (acetylation status). | If feasible, genotype patients for N-acetyltransferase 2 (NAT2) to correlate treatment response with acetylator phenotype.[6] |
Quantitative Data Summary
Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Study Reference | Dose | Route of Administration | Duration | Blood Pressure Measurement Method | Change in Blood Pressure (mmHg) |
| Watanabe et al. | 10 and 20 mg/kg/day | Oral | Acute (24h) & Subacute (3 weeks) | Direct (aortic cannula) | ↓ 20-30 mmHg |
| Watanabe et al. | 10 and 20 mg/kg/day | Oral | Acute (24h) & Subacute (3 weeks) | Indirect (tail-cuff) | Slightly higher than control |
Table 2: Clinical Studies of this compound in Essential Hypertension
| Study Reference | Dose | Dosing Frequency | Duration | Change in Supine Blood Pressure (Systolic/Diastolic mmHg) |
| Andrén et al. | 200 or 400 mg | Once daily | 12 weeks | No significant reduction in systolic BP at 24h |
| Andrén et al. | 400 mg | Twice daily | 4 weeks | Effective antihypertensive effect |
| Larsson et al. | 6.0 mg/kg | Single dose | - | ↓ 20/13 mmHg (max effect) |
| Bianchetti et al. | 150, 300, 600 mg | Single dose | - | Dose-dependent decrease |
Experimental Protocols
Protocol 1: Blood Pressure Measurement in Conscious Rats via Tail-Cuff Method
-
Acclimatization: For at least 3-5 days prior to the experiment, place the rats in the restrainer for the same duration as the actual measurement time to minimize stress.
-
Warming: Warm the rat's tail to 32-35°C to ensure adequate blood flow for pulse detection.[14] This can be achieved using a warming chamber or a targeted heat lamp.
-
Cuff and Sensor Placement: Place the occlusion cuff and the pulse sensor on the proximal part of the tail.
-
Measurement Cycle: The system will inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it. The sensor detects the return of the pulse, which corresponds to the systolic blood pressure.
-
Data Collection: Record at least 3-5 stable measurements per animal and calculate the average.
Protocol 2: Blood Pressure Measurement in Conscious Rats via Radiotelemetry
-
Transmitter Implantation: Surgically implant the telemetry transmitter according to the manufacturer's instructions.[9][10][11] The catheter is typically inserted into the abdominal aorta, and the transmitter body is secured in the abdominal cavity.
-
Recovery: Allow the animals to recover from surgery for at least 7-10 days before starting any experiments.
-
Data Acquisition: House the rats in their home cages placed on top of a receiver. The transmitter will continuously record and transmit blood pressure and heart rate data to a computer.[11]
-
Data Analysis: Analyze the continuous data to determine mean arterial pressure, systolic and diastolic pressure, and heart rate over specified time periods.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical troubleshooting guide for inconsistent this compound results.
References
- 1. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]
- 5. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular response to exercise and regional haemodynamics during treatment with this compound hydrochloride (SK & F 92 657) in moderately severe essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 12. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prizidilol Experiments
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with Prizidilol, focusing specifically on the management of induced tachycardia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause tachycardia in our experimental models?
A1: this compound is an antihypertensive agent with a dual mechanism of action: it is a direct precapillary vasodilator and a non-selective beta-adrenoceptor antagonist.[1][2][3][4] The primary cause of tachycardia is a physiological response known as the baroreceptor reflex.[5][6] When this compound's potent vasodilator action causes a drop in blood pressure, specialized nerve endings called baroreceptors in the arteries detect the decreased arterial wall stretch.[6] This signals the brain to increase sympathetic nervous system activity and decrease parasympathetic (vagal) tone to the heart. The increased sympathetic drive leads to the release of catecholamines (like norepinephrine), which stimulate beta-1 adrenergic receptors in the heart, resulting in an increased heart rate (tachycardia) to compensate for the drop in blood pressure.[7]
Q2: this compound is described as having beta-blocking properties. Why isn't this intrinsic activity sufficient to prevent the tachycardia?
A2: While this compound does possess non-selective beta-blocking properties, its vasodilator effect often dominates, especially in acute dosing scenarios.[2] The reflex sympathetic activation triggered by the potent vasodilation can be strong enough to override the drug's own beta-blocking capacity, leading to a net increase in heart rate.[5][7] Studies have shown that while this compound can cause an initial slight reduction in heart rate, this is often followed by a rise as the vasodilator effect becomes maximal.[2][8] The beta-blocking effect of a 200 mg dose of this compound has been shown to be less potent than a 40 mg dose of propranolol (B1214883).[4]
Q3: What is the recommended pharmacological approach to mitigate this compound-induced tachycardia in a research setting?
A3: The standard and most effective approach is the co-administration or pre-treatment with a more potent beta-adrenergic antagonist (beta-blocker).[9] Propranolol, a non-selective beta-blocker, is a common choice for this application in experimental models. By blocking the beta-1 adrenergic receptors in the heart more effectively, it directly counteracts the compensatory sympathetic surge, thus preventing or significantly reducing the reflex tachycardia.[10] In clinical and experimental settings with other vasodilators, premedication with propranolol has been shown to be safe and effective in reducing reflex tachycardia.[11]
Q4: Can you provide a starting dose for propranolol to counteract this effect in a rat model?
A4: The appropriate dose of propranolol can depend on the specific rat strain, the dose of this compound being administered, and the experimental endpoint. However, based on published research in rat models of hypertension and heart failure, a common dosage range is 1 mg/kg to 10 mg/kg. A single low dose of propranolol (1 mg/kg) has been shown to be effective in improving hemodynamics in a rat model of catecholamine-induced heart failure.[12] For preventing the development of hypertension, chronic oral administration of 100 mg/kg/day in the drinking water has been used in spontaneously hypertensive rats.[13] It is crucial to perform a dose-response study in your specific model to determine the optimal dose that mitigates tachycardia without causing excessive bradycardia or hypotension.
Q5: Are there alternative vasodilators I could consider for my experiments that have a lower propensity for causing reflex tachycardia?
A5: Yes, beta-blockers that possess intrinsic vasodilating activity through mechanisms like beta-2 agonism (like Dilevalol) or alpha-blockade (like Labetalol) were developed to address this issue.[14] Also, non-dihydropyridine calcium channel blockers, such as Verapamil and Diltiazem, can be alternatives as they possess negative chronotropic (heart rate-lowering) effects that can balance their vasodilatory action.[9] However, the choice of an alternative compound depends entirely on the specific scientific question and pathways being investigated in your research.
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution |
| Significant & Rapid Tachycardia Post-Prizidilol Administration | This is the expected baroreceptor reflex response to this compound's potent vasodilatory effect.[5][7] | Pre-treat the animal with a beta-blocker like propranolol prior to this compound administration. This will block the sympathetic input to the heart and stabilize the heart rate. See the experimental protocol below for a general guideline. |
| Heart Rate Variability Increases Dramatically | The autonomic nervous system is attempting to compensate for the rapid change in blood pressure, leading to fluctuations in sympathetic and parasympathetic tone. | Co-administration with a beta-blocker will reduce the sympathetic component of this variability. Ensure consistent and stable experimental conditions to minimize external stimuli. |
| Initial Bradycardia Followed by Tachycardia | This biphasic response can occur as this compound's intrinsic beta-blocking effect manifests first, followed by the more dominant reflex tachycardia from its vasodilator action.[2][8] | This is a known pharmacological characteristic of the drug. To study the pure vasodilator effect without this confounding factor, pre-treatment with a more potent and stable beta-blocker is advised. |
| Inconsistent Tachycardic Response Between Animals | There may be inter-animal variability in baroreflex sensitivity or drug metabolism. This compound is metabolized by the N-acetyltransferase enzyme system, which can be polymorphic, leading to "slow" and "rapid" acetylator phenotypes and varied drug exposure.[8] | Ensure the use of a genetically homogenous animal strain. Increase the sample size (n) for each experimental group to improve statistical power and account for biological variability. If possible, phenotype animals for acetylator status. |
Data on Mitigation of Vasodilator-Induced Tachycardia
The following table summarizes representative data on the effectiveness of beta-blockers in controlling vasodilator-induced reflex tachycardia.
| Agent(s) | Species | Key Findings | Reference |
| Sodium Nitroprusside + Propranolol | Human | Premedication with oral propranolol (10 mg) significantly reduced heart rate compared to placebo in patients undergoing hypotensive anesthesia. | [11] |
| This compound vs. Hydralazine (B1673433) + Propranolol | Human | This compound was compared to a combination of propranolol and hydralazine, indicating the established practice of using beta-blockers to manage hydralazine's tachycardic effects. | [15] |
| Sodium Nitroprusside + Propranolol | Rat | In studies of baroreflex sensitivity, propranolol is used to assess the beta-adrenergic component of reflex tachycardia induced by vasodilators like sodium nitroprusside. | [10] |
Experimental Protocols & Visualizations
Protocol: Mitigation of this compound-Induced Tachycardia in a Rat Model
This protocol provides a general framework for assessing and mitigating this compound-induced tachycardia in anesthetized rats.
1. Animal Preparation:
-
Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., pentobarbital, 45 mg/kg, i.p.).[16] Anesthesia can inhibit baroreflexes, so conscious, telemetered models are preferred for chronic studies but require surgical implantation.[17]
-
Place the animal on a heated operating table to maintain body temperature.
-
Surgically expose and cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.
2. Hemodynamic Monitoring:
-
Connect the arterial cannula to a pressure transducer to continuously record blood pressure (BP) and heart rate (HR).
-
Allow the animal to stabilize for at least 20-30 minutes post-surgery until BP and HR are consistent.
3. Drug Administration and Data Collection:
-
Group 1 (Control): Administer the vehicle for this compound intravenously (i.v.) and record BP and HR for 60 minutes.
-
Group 2 (this compound Only): Administer a bolus dose of this compound (e.g., 1-10 mg/kg, i.v.). Continuously record BP and HR for at least 60 minutes to characterize the full tachycardic response.
-
Group 3 (Mitigation):
-
Administer a pre-treatment dose of Propranolol (e.g., 1 mg/kg, i.v.).[12]
-
Allow 15 minutes for the beta-blockade to establish.
-
Administer the same bolus dose of this compound as in Group 2.
-
Continuously record BP and HR for at least 60 minutes.
-
4. Data Analysis:
-
Calculate the baseline BP and HR for each animal by averaging the values for 5 minutes before drug administration.
-
Determine the maximum change (Δ) in HR from baseline for each group.
-
Compare the ΔHR between the this compound Only group and the Mitigation group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in ΔHR in the Mitigation group indicates successful attenuation of tachycardia.
Signaling Pathway: Baroreceptor Reflex Tachycardia
Caption: Mechanism of this compound-induced reflex tachycardia and its mitigation by propranolol.
Experimental Workflow Diagram
Caption: Workflow for evaluating the mitigation of this compound-induced tachycardia.
References
- 1. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. [PDF] An analysis of blood pressure effects of nipradilol and this compound in normotensive and spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]
- 8. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Normotensive diabetic BB/W rats show enhanced reflex tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of oral propranolol premedication to reduce reflex tachycardia during hypotensive anesthesia with sodium nitroprusside in orthognathic surgery: a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bps.ac.uk [bps.ac.uk]
- 16. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Why was Prizidilol withdrawn from the market?
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information regarding the antihypertensive agent Prizidilol, with a focus on the reasons for its market withdrawal. The information is presented in a question-and-answer format to directly address potential inquiries during experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic use?
This compound is a non-selective beta-adrenoceptor antagonist with direct precapillary vasodilator properties.[1][2] It was developed as an antihypertensive agent for the treatment of essential hypertension.[1] Its dual mechanism of action aimed to reduce blood pressure by both decreasing cardiac output and systemic vascular resistance.[2]
Q2: Why was this compound withdrawn from the market?
This compound was withdrawn from the market due to concerns about its adverse effect profile, specifically the occurrence of significant side effects.[2] While there is no single, publicly available official statement from a regulatory agency detailing the precise reason, the available scientific literature strongly suggests that the withdrawal was linked to the induction of a drug-induced lupus erythematosus (DILE)-like syndrome. This is supported by the fact that this compound is a derivative of hydralazine (B1673433), a medication well-known to cause DILE.[3][4][5]
Q3: What were the specific adverse effects associated with this compound?
Clinical trials and post-marketing surveillance reported a range of adverse effects. Commonly observed side effects included postural dizziness, headache, nausea, heavy dreams, facial and hand flushing, and mild depression.[1] More severe and concerning were the "haematological side-effects," which included cases of anaemia and a significant decrease in haemoglobin concentration. These haematological abnormalities are consistent with the clinical presentation of drug-induced lupus erythematosus.[5][6]
Troubleshooting Guide for Experimental Issues
Q4: We are observing unexpected haematological abnormalities in our animal models treated with a this compound analog. What could be the underlying mechanism?
The haematological abnormalities you are observing are likely related to the same mechanisms that led to this compound's withdrawal. The primary hypothesis is the induction of an autoimmune response, specifically drug-induced lupus erythematosus (DILE).
-
Immune System Activation: this compound, being a hydralazine derivative, is likely metabolized into reactive intermediates that can form adducts with proteins and nucleic acids. These modified self-antigens can be taken up by antigen-presenting cells (APCs), leading to the activation of T-cells and subsequent B-cell stimulation.
-
Autoantibody Production: This immune cascade results in the production of autoantibodies, particularly antinuclear antibodies (ANAs), which are a hallmark of DILE. These antibodies can target various cellular components, leading to systemic inflammation and end-organ damage, including haematological manifestations like haemolytic anaemia and cytopenias.
To investigate this in your models, consider incorporating the following assays:
-
Antinuclear Antibody (ANA) testing: To detect the presence of autoantibodies in the serum of your animal models.
-
Complete Blood Count (CBC) with differential: To quantify the extent of anaemia, leukopenia, or thrombocytopenia.
-
Histopathological examination of the spleen and bone marrow: To look for signs of increased red blood cell destruction or altered haematopoiesis.
Q5: Our experiments with a related compound are showing a vasodilator effect, but we are unable to demonstrate beta-2 receptor agonism. What is the likely signaling pathway?
This compound's vasodilator effect is described as "direct" and not mediated by the activation of vascular beta-receptors.[2] The most probable mechanism for this direct vasodilation is the opening of potassium channels in vascular smooth muscle cells.
-
Potassium Channel Activation: Activation of ATP-sensitive potassium (KATP) channels leads to an efflux of potassium ions from the smooth muscle cells.
-
Hyperpolarization: This efflux of positive ions causes hyperpolarization of the cell membrane.
-
Inhibition of Calcium Influx: Hyperpolarization leads to the closure of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium.
-
Smooth Muscle Relaxation: The decrease in intracellular calcium concentration prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.
To confirm this pathway in your experiments, you could:
-
Use a potassium channel blocker (e.g., glibenclamide) to see if it antagonizes the vasodilator effect of your compound.
-
Measure membrane potential in isolated vascular smooth muscle cells to directly assess for hyperpolarization.
Data Presentation
Table 1: Summary of Adverse Effects Reported in this compound Clinical Trials
| Adverse Effect Category | Specific Adverse Effects | Reported Frequency/Severity | Reference |
| Common Side Effects | Postural dizziness, headache, nausea, heavy dreams, facial and hand flushing, mild depression | Mild to moderate | [1] |
| Haematological Side Effects | Anaemia, decrease in haemoglobin concentration | Significant, considered a limiting factor for clinical use | [6] |
| Cardiovascular Effects | Dose-dependent decrease in blood pressure | Effective antihypertensive response | [1] |
Experimental Protocols
Methodology for Assessing Antihypertensive Efficacy (Adapted from Clinical Trials)
This protocol outlines a typical experimental design to evaluate the antihypertensive effects of a compound like this compound in human subjects.
-
Subject Recruitment:
-
Enroll adult patients with a diagnosis of benign essential hypertension.
-
Establish baseline blood pressure through a placebo run-in period of 4 weeks.
-
-
Study Design:
-
Employ a randomized, single-blind, placebo-controlled, dose-ranging design.
-
Administer single oral doses of the test compound (e.g., 150 mg, 300 mg, 600 mg of this compound) and a placebo to each patient on separate occasions, with a washout period between treatments.
-
-
Data Collection:
-
Measure supine and upright blood pressure and heart rate at regular intervals (e.g., pre-dose, and 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood and urine samples at corresponding time points for analysis of plasma renin activity, aldosterone, and catecholamines.
-
-
Data Analysis:
-
Analyze the dose-dependent effects of the compound on blood pressure and heart rate compared to placebo.
-
Correlate haemodynamic changes with biochemical markers.
-
Methodology for Investigating Vasodilator Mechanism (In Vitro)
This protocol describes an in-vitro experiment to elucidate the direct vasodilator mechanism.
-
Tissue Preparation:
-
Isolate arterial rings (e.g., rat aorta or mesenteric artery) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
-
Experimental Setup:
-
Connect the arterial rings to isometric force transducers to record changes in tension.
-
Pre-contract the rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).
-
-
Drug Administration:
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.
-
To investigate the role of potassium channels, pre-incubate some arterial rings with a KATP channel blocker (e.g., glibenclamide) before adding the vasoconstrictor and the test compound.
-
-
Data Analysis:
-
Construct concentration-response curves for the vasodilator effect of the test compound.
-
Compare the response in the presence and absence of the potassium channel blocker to determine if the vasodilation is mediated through this pathway.
-
Visualizations
Caption: Probable pathway leading to this compound's market withdrawal.
Caption: Proposed signaling pathway for this compound's direct vasodilator effect.
References
- 1. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 5. Drug-Induced Lupus Erythematosus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hematological Side-Effects of Prizidilol
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the hematological side-effects of Prizidilol.
Frequently Asked Questions (FAQs)
Q1: What are the known hematological side-effects of this compound reported in studies?
A1: The primary hematological side-effect reported in clinical studies of this compound is anemia. One study observed the development of anemia in one patient undergoing treatment.[1] Additionally, a statistically significant decrease in hemoglobin concentration was noted in 5 out of 10 patients in the same study.[1]
Q2: Have there been reports of other hematological side-effects such as leukopenia or thrombocytopenia with this compound?
A2: Based on the available literature, there are no specific case reports or clinical studies that have established a definitive link between this compound and the development of leukopenia (low white blood cell count) or thrombocytopenia (low platelet count). Research has primarily focused on its effects on red blood cells and hemoglobin.
Q3: What is the proposed mechanism for this compound-induced anemia?
A3: The exact mechanism by which this compound may induce anemia has not been fully elucidated in the available research. Antihypertensive medications, in general, can contribute to anemia through various mechanisms, including hemodilution, hemolytic anemia, or suppression of red blood cell production. However, the specific pathway for this compound remains to be investigated.
Q4: What are the recommendations for monitoring hematological parameters during this compound experiments?
A4: Continuous and careful monitoring of hematological parameters is crucial. It is recommended to establish baseline hematological values before initiating treatment with this compound. Regular monitoring should include complete blood counts (CBC) with differential, paying close attention to hemoglobin, hematocrit, and red blood cell indices. The frequency of monitoring should be higher in the initial phase of the study and in patients who show any decline in hematological values.
Troubleshooting Guide
Issue: A significant decrease in hemoglobin levels is observed in a subject during a Prizidiloll study.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the complete blood count (CBC) to verify the hemoglobin and hematocrit values.
-
Clinical Assessment: Evaluate the subject for any clinical signs and symptoms of anemia, such as fatigue, pallor, or shortness of breath.
-
Rule out Other Causes: Investigate other potential causes of anemia, including but not limited to, blood loss, nutritional deficiencies (iron, vitamin B12, folate), and underlying medical conditions.
-
Review Concomitant Medications: Assess if other medications being administered could be contributing to the hematological changes.
-
Consider Dose Reduction or Discontinuation: If this compound is the likely causative agent, a dose reduction or temporary discontinuation of the drug should be considered, accompanied by close monitoring of the subject's hematological parameters. The decision should be based on the severity of the anemia and the overall clinical status of the subject.
Data on Hematological Side-Effects of this compound
| Parameter | Finding | Study Population | Dosage | Treatment Duration | Source |
| Anemia | 1 out of 10 patients developed anemia. | 10 patients with mild to moderate essential hypertension. | Mean dose of 410 mg (100-700 mg). | Anemia developed after 7 weeks. | [1] |
| Hemoglobin Concentration | A slight but statistically significant decrease of 1.1 +/- 0.6 g/dl was observed in 5 out of 10 patients (p < 0.02). | 10 patients with mild to moderate essential hypertension. | Mean dose of 410 mg (100-700 mg). | Mean treatment period of 26.5 weeks (6.5-49 weeks). | [1] |
Experimental Protocols
While the specific, detailed hematological monitoring protocol from the key study on this compound is not fully available, the following represents a standard methodology for hematological assessment in clinical trials of antihypertensive drugs from that era.
Protocol: Hematological Monitoring in a this compound Clinical Trial
-
Subject Selection: Participants undergo a baseline screening, including a complete medical history and physical examination. Subjects with pre-existing hematological disorders may be excluded.
-
Baseline Assessment: A venous blood sample is collected from each participant at the beginning of the trial (Week 0) before the first administration of this compound.
-
Blood Sample Analysis: A complete blood count (CBC) with differential is performed. The parameters measured include:
-
Hemoglobin (g/dL)
-
Hematocrit (%)
-
Red Blood Cell (RBC) count (x10^12/L)
-
Mean Corpuscular Volume (MCV) (fL)
-
Mean Corpuscular Hemoglobin (MCH) (pg)
-
Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dL)
-
White Blood Cell (WBC) count (x10^9/L) with differential
-
Platelet count (x10^9/L)
-
-
Follow-up Monitoring: Blood samples are collected and analyzed at regular intervals throughout the study (e.g., Weeks 2, 4, 8, 12, and at the end of the study). The frequency of monitoring may be increased if any hematological abnormalities are detected.
-
Statistical Analysis: Changes in hematological parameters from baseline are analyzed using appropriate statistical methods (e.g., paired t-tests or repeated measures ANOVA) to determine the statistical significance of any observed changes.
Visualizations
Caption: Workflow for Investigating Potential Drug-Induced Hematological Side-Effects.
References
Technical Support Center: Prizidilol Plasma Concentration Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low plasma concentrations of Prizidilol during experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly low plasma concentrations of this compound in our study subjects. What are the potential causes?
A1: Low plasma concentrations of this compound can be attributed to several factors. A primary cause is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme.[1] Individuals can be categorized as "slow" or "rapid" acetylators. Rapid acetylators metabolize this compound more quickly, leading to lower systemic exposure. Other factors include patient-specific characteristics, sample handling, and potential drug interactions.
Q2: How does the acetylator phenotype impact this compound plasma concentrations?
A2: Due to its hydrazine (B178648) moiety, this compound is a substrate for the polymorphic N-acetyltransferase (NAT2) enzyme system.[1] Rapid acetylators will exhibit a faster clearance of this compound, resulting in a lower peak plasma concentration (Cmax) and area under the curve (AUC) compared to slow acetylators receiving the same dose. This can lead to significant inter-individual variability in drug exposure.
Q3: Are there any known drug-drug interactions that could lower this compound plasma levels?
A3: While specific drug-drug interaction studies for this compound are limited, its metabolism provides insight into potential interactions. This compound is metabolized by N-acetyltransferase and likely by cytochrome P450 (CYP) enzymes.[2] Co-administration with drugs that induce these enzymes could increase this compound metabolism and lower its plasma concentrations. It is advisable to review the co-administered medications for known inducers of NAT2 and relevant CYP isozymes.
Q4: What is the expected plasma elimination half-life of this compound?
A4: The plasma elimination half-life of this compound is approximately 3.9 hours, with a range of 2.0 to 8.9 hours.[3] This relatively short half-life means that plasma concentrations can decrease significantly, especially at 24 hours post-administration.[4]
Troubleshooting Guide: Low this compound Plasma Concentrations
If you are encountering lower than expected plasma concentrations of this compound, consider the following troubleshooting steps:
1. Review Sample Collection and Handling Procedures:
-
Timing of Blood Draw: Ensure that blood samples are collected at appropriate time points to capture the peak plasma concentration (Cmax), which is expected to occur around 2.5 hours after oral administration.[3]
-
Sample Stability: this compound stability in plasma under various storage conditions should be confirmed. Improper handling or storage could lead to degradation of the analyte.
2. Evaluate the Bioanalytical Method:
-
Method Sensitivity: Verify that the lower limit of quantification (LLOQ) of your analytical method is sufficient to detect the expected plasma concentrations, especially in individuals who may be rapid acetylators.
-
Extraction Recovery: Assess the efficiency of your sample preparation method to ensure that this compound is being effectively extracted from the plasma matrix.
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[5]
3. Consider the Impact of Acetylator Phenotype:
-
Genotyping: If feasible, genotyping subjects for NAT2 polymorphisms can help to explain the variability in plasma concentrations.
-
Data Stratification: Analyze the plasma concentration data by stratifying the subjects into "slow" and "rapid" acetylator groups. This may reveal a bimodal distribution of drug exposure.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Slow vs. Rapid Acetylators
| Parameter | Slow Acetylators (n=10) | Rapid Acetylators (n=10) |
| Cmax (ng/mL) | 450 ± 120 | 150 ± 50 |
| Tmax (hr) | 2.6 ± 0.5 | 2.4 ± 0.6 |
| AUC (ng·hr/mL) | 2100 ± 550 | 700 ± 200 |
| Elimination Half-life (hr) | 4.1 ± 0.8 | 3.7 ± 0.7 |
Note: This table presents hypothetical data for illustrative purposes, based on the known influence of acetylator status on hydrazine-containing drugs.
Experimental Protocols
Protocol 1: Hypothetical Bioanalytical Method for this compound in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., this compound-d7 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 318.2 -> Product ion (Q3) m/z 245.1
-
This compound-d7 (IS): Precursor ion (Q1) m/z 325.2 -> Product ion (Q3) m/z 252.1
-
Visualizations
Caption: this compound Metabolic Pathway.
References
- 1. Genetic Basis of Drug Metabolism - Page 4 [medscape.com]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol's biphasic effect on heart rate and plasma renin
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the biphasic effects of Prizidilol on heart rate and plasma renin activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antihypertensive agent with a dual mechanism of action. It acts as a nonselective beta-adrenoceptor antagonist and a direct-acting precapillary vasodilator.[1][2][3] This combination of activities leads to its complex hemodynamic effects.
Q2: What is the biphasic effect of this compound on heart rate and plasma renin activity?
A2: At intermediate and high doses, this compound induces a biphasic response in both heart rate and plasma renin activity. This is characterized by an initial decrease, attributed to the drug's beta-blocking properties, followed by a subsequent slight increase, which is believed to be a result of its vasodilatory action causing a reflex sympathetic response.[1]
Q3: What are the typical doses of this compound used in clinical studies to observe the biphasic effect?
A3: Clinical studies have utilized single oral doses of 150 mg, 300 mg, and 600 mg to investigate the dose-dependent effects of this compound.[1] The biphasic response is more pronounced at the intermediate and higher doses.[1]
Q4: How does the timing of measurements affect the observed effects of this compound?
A4: The biphasic nature of this compound's effects necessitates a time-course analysis. The initial drop in heart rate and plasma renin activity is typically observed in the early hours after administration, while the subsequent rise occurs later as the vasodilatory effects become more prominent.[1]
Q5: What are some common side effects observed with this compound administration in clinical trials?
A5: Reported side effects include postural dizziness, which may be associated with a significant drop in upright systolic blood pressure, and headache.[1]
Troubleshooting Guide
Problem: Inconsistent or absent biphasic response in experimental results.
-
Possible Cause 1: Inappropriate Dosing.
-
Troubleshooting: Ensure that the doses used are within the range reported to elicit a biphasic effect (e.g., 150 mg, 300 mg, 600 mg in human studies).[1] The effect is less pronounced at lower doses.
-
-
Possible Cause 2: Insufficient Sampling Frequency.
-
Troubleshooting: The biphasic effect is time-dependent. Increase the frequency of blood sampling and heart rate measurements, especially within the first 8 hours after drug administration, to capture both the initial decrease and the subsequent increase.
-
-
Possible Cause 3: Subject Variability.
-
Troubleshooting: Individual responses to this compound can vary. Ensure a sufficiently large sample size to detect the biphasic trend. Consider if factors like patient's baseline sympathetic tone or genetic variations could influence the results.
-
-
Possible Cause 4: Assay Sensitivity for Plasma Renin Activity.
-
Troubleshooting: Verify the sensitivity and reproducibility of the plasma renin activity (PRA) assay. The changes in PRA can be subtle and require a precise and validated assay, such as a radioimmunoassay for angiotensin I.
-
Problem: Unexpectedly large variations in plasma renin activity measurements.
-
Possible Cause 1: Sample Handling and Storage.
-
Troubleshooting: Plasma for renin activity measurement is sensitive to handling. Ensure that blood samples are collected in appropriate tubes (e.g., with EDTA), immediately placed on ice, and centrifuged at a low temperature to separate the plasma. Plasma should be frozen promptly if not assayed immediately to prevent degradation of renin.
-
-
Possible Cause 2: Patient's Salt Intake and Posture.
-
Troubleshooting: Plasma renin activity is highly influenced by dietary salt intake and the patient's posture. Standardize the dietary salt intake of subjects for a period before the study and ensure that blood samples are drawn with the patient in a consistent position (e.g., supine for a specified duration).
-
Data Presentation
Note: The following tables are illustrative representations based on descriptions of the biphasic effect from clinical trials.[1] The exact mean values and standard deviations from the primary literature were not available.
Table 1: Illustrative Biphasic Effect of this compound on Heart Rate (beats per minute)
| Time Point | Placebo (Baseline) | This compound (150 mg) | This compound (300 mg) | This compound (600 mg) |
| Pre-dose | 70 ± 5 | 70 ± 5 | 70 ± 5 | 70 ± 5 |
| 2 hours | 69 ± 5 | 67 ± 6 | 65 ± 5 | 63 ± 6 |
| 4 hours | 70 ± 6 | 68 ± 5 | 66 ± 6 | 65 ± 5 |
| 8 hours | 71 ± 5 | 72 ± 6 | 73 ± 5 | 74 ± 6 |
| 23 hours | 70 ± 5 | 71 ± 5 | 72 ± 6 | 73 ± 5 |
Table 2: Illustrative Biphasic Effect of this compound on Plasma Renin Activity (ng/mL/hr)
| Time Point | Placebo (Baseline) | This compound (150 mg) | This compound (300 mg) | This compound (600 mg) |
| Pre-dose | 1.5 ± 0.5 | 1.5 ± 0.5 | 1.5 ± 0.5 | 1.5 ± 0.5 |
| 2 hours | 1.4 ± 0.4 | 1.2 ± 0.5 | 1.0 ± 0.4 | 0.8 ± 0.3 |
| 4 hours | 1.5 ± 0.5 | 1.3 ± 0.4 | 1.2 ± 0.5 | 1.1 ± 0.4 |
| 8 hours | 1.6 ± 0.6 | 1.7 ± 0.5 | 1.8 ± 0.6 | 2.0 ± 0.7 |
| 23 hours | 1.5 ± 0.5 | 1.6 ± 0.6 | 1.7 ± 0.5 | 1.8 ± 0.6 |
Experimental Protocols
Protocol 1: Evaluation of the Dose-Dependent Biphasic Effects of this compound in Hypertensive Patients
-
Subject Recruitment: Recruit a cohort of patients with a diagnosis of benign essential hypertension.
-
Study Design: Employ a randomized, placebo-controlled, cross-over design. A Latin square design is appropriate to minimize carry-over effects of the different doses.[1]
-
Treatment Arms:
-
Washout Period: Ensure a sufficient washout period (e.g., one week) between each treatment arm.[1]
-
Procedure:
-
On the morning of the study, after an overnight fast, subjects will have an intravenous cannula inserted for blood sampling.
-
Baseline measurements of heart rate, blood pressure, and a blood sample for plasma renin activity will be taken.
-
The assigned treatment (placebo or this compound dose) will be administered orally.
-
Heart rate and blood pressure will be monitored at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly up to 8 hours, and at 23 hours).
-
Blood samples for plasma renin activity will be collected at pre-dose, and at 2, 4, 8, and 23 hours post-dose.
-
-
Data Analysis: Analyze the changes in heart rate and plasma renin activity from baseline for each treatment group over the time course of the study.
Protocol 2: Measurement of Plasma Renin Activity (PRA)
-
Sample Collection and Handling:
-
Collect whole blood into pre-chilled tubes containing a suitable anticoagulant (e.g., EDTA).
-
Immediately place the blood sample on ice to minimize enzymatic activity.
-
Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Aspirate the plasma and store it frozen at -20°C or lower until analysis.
-
-
Assay Principle: The PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen (B3276523) by renin. The generated angiotensin I is then quantified using a competitive radioimmunoassay (RIA).
-
Procedure (based on a typical RIA for Angiotensin I):
-
Angiotensin I Generation: Thaw the plasma samples on ice. To a portion of the plasma, add a buffer to maintain an optimal pH for renin activity. Incubate the plasma at 37°C for a specific period (e.g., 1.5 hours) to allow for the generation of angiotensin I. A parallel sample should be kept at 4°C to measure baseline angiotensin I.
-
Radioimmunoassay:
-
Prepare a standard curve of known concentrations of angiotensin I.
-
In assay tubes, add the plasma incubates (both 37°C and 4°C), the angiotensin I standards, a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I), and a specific antibody against angiotensin I.
-
Incubate the mixture to allow for competitive binding of labeled and unlabeled angiotensin I to the antibody.
-
Separate the antibody-bound angiotensin I from the free angiotensin I (e.g., using a second antibody or charcoal).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Calculation: Calculate the concentration of angiotensin I in the plasma samples by comparing their radioactivity with the standard curve. The PRA is then calculated as the difference in angiotensin I concentration between the 37°C and 4°C incubates, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour of incubation (ng/mL/hr).
-
Signaling Pathways and Experimental Workflows
Caption: this compound's beta-blockade signaling pathway.
Caption: Proposed direct vasodilation pathway of this compound.
Caption: Experimental workflow for this compound clinical trial.
References
- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
Prizidilol and Postural Dizziness: A Technical Support Resource for Researchers
For researchers, scientists, and drug development professionals investigating the antihypertensive agent Prizidilol, understanding and troubleshooting potential side effects is crucial for accurate experimental design and data interpretation. This technical support center provides a comprehensive guide to postural dizziness, a noted adverse effect in this compound studies.
Troubleshooting Guide & FAQs
This section addresses specific issues related to postural dizziness that may be encountered during experiments with this compound.
Q1: We are observing a higher-than-expected incidence of postural dizziness in our animal models treated with this compound. What could be the underlying cause?
A1: Postural dizziness, or orthostatic hypotension, is a known potential side effect of this compound. This is primarily due to its dual pharmacological action:
-
Vasodilation: this compound directly relaxes peripheral blood vessels, which can lead to a drop in blood pressure.
-
Beta-Adrenergic Blockade: It also blocks beta-adrenergic receptors, which can inhibit the compensatory increase in heart rate that normally occurs when standing up to maintain blood pressure.
The combination of these effects can result in an exaggerated drop in blood pressure upon postural changes, leading to reduced cerebral blood flow and the sensation of dizziness. In a clinical study involving patients with essential hypertension, postural dizziness was reported in 2 out of 8 participants.[1]
Q2: How can we accurately and consistently assess postural dizziness or orthostatic hypotension in our experimental subjects?
A2: A standardized protocol is essential for the reliable assessment of postural dizziness. The following methodology, adapted from clinical trial practices, can be applied to animal models with appropriate modifications.
Experimental Protocol: Assessment of Orthostatic Hypotension
Objective: To measure the change in blood pressure and heart rate in response to a postural challenge after administration of this compound or a control substance.
Materials:
-
Blood pressure monitoring system appropriate for the animal model (e.g., tail-cuff plethysmography, telemetry).
-
A tilting platform or a method to safely and consistently change the posture of the animal from a prone/supine to an upright position.
-
Timing device.
Procedure:
-
Acclimatization: Allow the animal to acclimate to the testing environment and any monitoring equipment to minimize stress-related cardiovascular changes.
-
Baseline Measurement (Pre-Dose):
-
Secure the animal in a prone or supine position on the testing platform.
-
After a stabilization period of at least 5 minutes, record baseline systolic and diastolic blood pressure and heart rate. Take at least three separate readings and average them.
-
-
Drug Administration: Administer this compound or the vehicle control according to the experimental protocol.
-
Post-Dose Monitoring (Supine): At specified time points post-administration (e.g., 1, 2, 4, and 6 hours), repeat the blood pressure and heart rate measurements in the supine position.
-
Postural Challenge (Upright):
-
At each post-dose time point, following the supine measurements, gently and swiftly move the animal to an upright or head-up tilt position (e.g., 60-80 degrees).
-
Immediately begin continuous blood pressure and heart rate monitoring for a period of 3 to 5 minutes.
-
Record blood pressure and heart rate at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the change in systolic and diastolic blood pressure and heart rate from the supine to the upright position at each time point for both the this compound and control groups.
-
Orthostatic hypotension is typically defined as a sustained drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.
-
Q3: Are there any confounding factors we should consider that might influence the incidence of postural dizziness in our studies?
A3: Yes, several factors can influence the hemodynamic response to this compound and the likelihood of observing postural dizziness:
-
Hydration Status: Dehydration can exacerbate hypotensive effects. Ensure all subjects are adequately hydrated.
-
Anesthesia: If anesthesia is used for any part of the experiment, it can independently affect blood pressure and autonomic function. Choose an anesthetic with minimal cardiovascular effects.
-
Concurrent Medications: Other drugs that affect blood pressure or heart rate can interact with this compound.
-
Species and Strain Differences: The cardiovascular physiology and drug metabolism can vary significantly between different animal species and even strains.
Quantitative Data on Postural Dizziness
Data on the incidence of postural dizziness with this compound is limited. However, available information from early clinical studies is summarized below. For a broader context, data for other beta-blockers, particularly those with vasodilating properties, are also included.
| Drug Class | Drug | Study Population | Incidence of Postural Dizziness/Orthostatic Hypotension | Citation |
| Vasodilator & Beta-Blocker | This compound | 8 patients with essential hypertension | 25% (2 out of 8 patients) | [1] |
| Beta-Blocker | General (Meta-analysis) | 1,097 patients | Increased odds of orthostatic hypotension (OR 7.76) vs. placebo | [2] |
| Alpha- and Beta-Blocker | Carvedilol | Heart failure patients | Higher prevalence of orthostatic hypotension compared to metoprolol | [3] |
Note: The data for this compound is from a small, early-phase study and should be interpreted with caution. The drug was later withdrawn from development for reasons other than this side effect.[4]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of this compound-induced postural dizziness and the experimental workflow for its assessment, the following diagrams are provided.
Caption: Mechanism of this compound-induced postural dizziness.
Caption: Workflow for assessing postural dizziness.
References
- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced orthostatic hypotension: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Prizidilol vs. Labetalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological mechanisms of prizidilol and labetalol (B1674207), two antihypertensive agents with dual modes of action. The information presented is collated from a range of preclinical and clinical studies to support further research and drug development in the cardiovascular field.
Overview of this compound and Labetalol
Labetalol is a well-established antihypertensive drug that functions as a competitive antagonist at both α1- and non-selective β-adrenergic receptors.[1][2] This dual antagonism leads to a reduction in peripheral vascular resistance without a significant reflex increase in heart rate.[2] this compound, which has been withdrawn from the market due to side effects, is characterized as a non-selective β-adrenoceptor antagonist with an additional direct-acting vasodilator effect.[3][4] Unlike labetalol, the vasodilatory action of this compound is not mediated through α-adrenergic blockade.[5][6]
Mechanism of Action at the Receptor Level
Labetalol: Dual α- and β-Adrenergic Antagonism
Labetalol's antihypertensive effect stems from its ability to competitively block both α1- and β-adrenergic receptors. The β-blocking action is more potent than its α-blocking action.[2] The ratio of β- to α-antagonism is approximately 3:1 after oral administration and 7:1 following intravenous administration.[7] Receptor-binding studies have indicated that labetalol's affinity for β-adrenoceptors is about 10 times higher than for α-adrenoceptors.[5] Comparatively, its affinity for α-receptors is roughly 10 times less than that of phentolamine, and its affinity for β-receptors is about 10 times less than that of propranolol (B1214883).[5]
This compound: β-Adrenergic Antagonism and Direct Vasodilation
This compound is a non-selective β-adrenoceptor antagonist.[3] Its vasodilatory effect, however, is a result of a direct action on vascular smooth muscle and is not mediated through the activation of vascular β-receptors.[5][6] This direct precapillary vasodilation contributes significantly to its blood pressure-lowering effect.[8][9] The precise molecular target for its direct vasodilatory action is not as well-defined as the receptor antagonism of labetalol.
Comparative Hemodynamic Effects
Both labetalol and this compound lower blood pressure by reducing total peripheral resistance. However, their effects on other hemodynamic parameters, such as heart rate and cardiac output, show some differences.
| Hemodynamic Parameter | Labetalol | This compound |
| Blood Pressure | Significant reduction[10] | Significant reduction[11] |
| Total Peripheral Resistance | Significant reduction | Significant reduction[3] |
| Heart Rate | Reduced | Reduced, but to a lesser extent than pure β-blockers |
| Cardiac Output | Less reduction compared to pure β-blockers | Small increase reported in some studies |
| Stroke Volume | Increased | Increased[3] |
Experimental Data and Protocols
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., labetalol or this compound) for α- and β-adrenergic receptors.
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target adrenergic receptors (e.g., rat cerebral cortex). The tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Competitive Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]-Prazosin for α1-receptors, [3H]-CGP 12177 for β-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Hemodynamic Studies in Hypertensive Patients
Clinical studies investigating the hemodynamic effects of these drugs typically follow a structured protocol.
Objective: To assess the effect of the drug on blood pressure, heart rate, cardiac output, and peripheral vascular resistance.
Experimental Protocol:
-
Patient Selection: Patients with a diagnosis of essential hypertension are recruited for the study.
-
Baseline Measurements: After a washout period from previous antihypertensive medications, baseline hemodynamic parameters are measured. This includes intra-arterial blood pressure monitoring, heart rate recording, and determination of cardiac output using methods like dye-dilution (e.g., Cardiogreen). Total peripheral resistance is calculated from these measurements.
-
Drug Administration: The drug is administered orally or intravenously at specified doses.
-
Post-Dose Monitoring: Hemodynamic parameters are monitored at regular intervals after drug administration.[9]
-
Exercise Testing: In some studies, measurements are also taken during standardized exercise tests on a bicycle ergometer to assess the drug's effect under physiological stress.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by labetalol and this compound, as well as a typical experimental workflow for assessing their hemodynamic effects.
Caption: Labetalol's dual blockade of α1 and β-adrenergic receptors.
Caption: this compound's β-blockade and direct vasodilatory action.
Caption: Workflow for a comparative hemodynamic study.
Conclusion
Labetalol and this compound, while both effective antihypertensive agents that combine β-blockade with vasodilation, achieve this through distinct mechanisms. Labetalol's effects are attributable to its dual α1- and β-adrenergic receptor antagonism. In contrast, this compound combines non-selective β-blockade with a direct, non-receptor-mediated vasodilatory action. These mechanistic differences are reflected in their varied hemodynamic profiles, particularly concerning their effects on heart rate and cardiac output. Further research into the specific molecular targets of this compound's direct vasodilatory action could provide valuable insights for the development of novel antihypertensive therapies.
References
- 1. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labetalol binding to specific alpha- and beta-adrenergic sites in vitro and its antagonism of adrenergic responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of intravenous labetalol and follow-up therapy with oral labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prizidilol and Propranolol in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two beta-adrenoceptor antagonists, prizidilol and propranolol (B1214883), for the treatment of hypertension. By examining their distinct mechanisms of action, hemodynamic effects, and pharmacokinetic profiles, this document serves as a resource for researchers and professionals in pharmacology and drug development.
Introduction and Mechanisms of Action
Propranolol, a well-established non-selective beta-blocker, has been a cornerstone in hypertension therapy for decades. Its primary mechanism involves antagonizing beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] The blockade of β1-receptors in cardiac tissue reduces heart rate, myocardial contractility, and consequently, cardiac output.[1][2] Additionally, it inhibits renin release from the kidneys, suppressing the renin-angiotensin-aldosterone system.[2]
This compound represents a different therapeutic concept, combining non-selective beta-blockade with direct precapillary vasodilator properties.[3][4] This dual-action mechanism aims to lower blood pressure not only by reducing cardiac output but also by decreasing total peripheral resistance (TPR), which is the primary hemodynamic disturbance in established essential hypertension.[5] The vasodilation is a direct effect on vascular smooth muscle, distinct from the beta-2 receptor-mediated vasodilation.[6]
Signaling Pathway Diagrams
The distinct mechanisms of these two agents are visualized below.
Comparative Hemodynamic Effects
The fundamental difference in mechanism leads to distinct hemodynamic profiles. While both drugs effectively lower blood pressure, their effects on other cardiovascular parameters, particularly at rest and during exercise, differ significantly.
Data from Comparative Clinical Trials
A key study by Malini et al. (1984) directly compared the effects of this compound and propranolol on renal hemodynamics in patients with mild-to-moderate essential hypertension. The data highlights the contrasting effects of the two drugs on renal perfusion, a critical consideration in long-term hypertension management.[7]
| Parameter | This compound | Propranolol |
| Effect on Blood Pressure | Comparable to Propranolol | Comparable to this compound |
| Effective Renal Plasma Flow (Rest) | Increased by 9% | Decreased by 13.6% |
| Glomerular Filtration Rate (Rest) | Unmodified | Unmodified |
| Table 1: Comparative Effects on Renal Hemodynamics at Rest after 3 Months of Treatment.[7] |
While conventional beta-blockers like propranolol can reduce cardiac output and may increase total peripheral resistance, agents with vasodilating properties such as this compound can lower blood pressure while maintaining or even improving organ perfusion.[5][8] Long-term treatment with this compound has been shown to cause a marked fall in total peripheral resistance, with an unchanged cardiac output despite a reduction in heart rate.[5] In contrast, propranolol typically reduces heart rate and cardiac output, with an associated increase in total peripheral resistance.[8]
| Hemodynamic Parameter | This compound | Propranolol |
| Blood Pressure | ↓↓ | ↓↓ |
| Heart Rate | ↓ or ↔ | ↓↓ |
| Cardiac Output | ↔ | ↓ |
| Total Peripheral Resistance | ↓↓ | ↑ or ↔ |
| Table 2: General Comparison of Systemic Hemodynamic Effects. (↓ Decrease, ↓↓ Marked Decrease, ↑ Increase, ↔ Unchanged) |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion characteristics of a drug are crucial to its clinical utility, influencing dosing frequency and patient variability. Propranolol is characterized by extensive first-pass metabolism, leading to low oral bioavailability.[1][9] this compound also undergoes metabolism, notably through acetylation, which can be influenced by a patient's acetylator phenotype.[10]
| Pharmacokinetic Parameter | This compound | Propranolol |
| Oral Bioavailability | Variable (influenced by acetylator status)[10] | ~25% (extensive first-pass metabolism)[8][11] |
| Plasma Elimination Half-life (t½) | ~3.9 hours (range 2.0-8.9 h)[12] | ~3-6 hours |
| Plasma Protein Binding | Data not widely available | ~90% (80-95%)[1][5][11] |
| Metabolism | Hepatic, via N-acetyltransferase system[10] | Extensive hepatic (CYP2D6, CYP1A2)[1] |
| Table 3: Comparative Pharmacokinetic Data. |
Experimental Protocols
To provide context for the presented data, this section details the methodology of a key comparative study.
Protocol Summary: Malini et al. (1984) - "Comparison of the effects of this compound and propranolol on renal haemodynamics at rest and during exercise"
-
Study Design : A randomized clinical trial conducted over a 3-month treatment period.[7]
-
Patient Population : 22 patients with mild-to-moderate, uncomplicated essential hypertension.[7]
-
Intervention : Patients were randomly assigned to receive either this compound (n=10) or propranolol (n=12) following a placebo period.[7]
-
Key Measurements :
-
Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were measured.
-
Assessments were performed at rest and during a cycloergometer exercise test.[7]
-
-
Objective : To compare the effects of the two drugs on renal hemodynamics for a comparable reduction in blood pressure.[7]
General Experimental Workflow for Comparative Antihypertensive Trials
The diagram below illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing two antihypertensive agents.
Conclusion
This compound and propranolol both effectively lower blood pressure but through distinct hemodynamic pathways. Propranolol acts as a conventional non-selective beta-blocker, primarily reducing cardiac output. In contrast, this compound's dual mechanism of beta-blockade and direct vasodilation allows it to decrease blood pressure by reducing total peripheral resistance, which may offer advantages in preserving organ perfusion, particularly renal blood flow.[5][7]
The choice between these agents in a clinical or developmental context depends on the desired hemodynamic profile. The vasodilating property of this compound presents a more targeted approach to addressing the elevated peripheral resistance characteristic of essential hypertension. These findings underscore the importance of considering the complete hemodynamic and pharmacokinetic profile when developing and evaluating new antihypertensive therapies.
References
- 1. mims.com [mims.com]
- 2. Bioavailability of propranolol following oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the interaction between ropranolol and NSAIDs in protein binding by gel filtration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of this compound and propranolol on renal haemodynamics at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of propranolol after oral, sublingual, and intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propranolol - Wikipedia [en.wikipedia.org]
- 12. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prizidilol and Hydralazine in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Prizidilol and hydralazine (B1673433), two vasodilating antihypertensive agents. The following sections detail their mechanisms of action, comparative clinical and hemodynamic effects, and known side effect profiles, supported by experimental data.
Mechanism of Action
This compound and hydralazine both exert their antihypertensive effects through vasodilation, but their pharmacological profiles differ significantly. This compound is a unique compound that combines precapillary vasodilator and non-selective beta-adrenoceptor blocking properties.[1][2] In contrast, hydralazine is a direct-acting arteriolar vasodilator.[3]
The vasodilatory action of hydralazine is not fully elucidated but is known to involve multiple pathways within vascular smooth muscle cells.[3] It is believed to interfere with calcium metabolism, a critical component of muscle contraction.[3] Specifically, it may inhibit the inositol (B14025) trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum.[3] Additionally, there is evidence to suggest that hydralazine may open potassium channels, leading to hyperpolarization and relaxation of the smooth muscle.[1]
This compound's vasodilatory effect is also direct, but its molecular target is less clearly defined in the available literature.[2] Its non-selective beta-blocking activity, similar to drugs like propranolol (B1214883), provides an additional mechanism for blood pressure reduction by decreasing heart rate and cardiac output.[1][2]
Comparative Efficacy
Clinical studies have demonstrated the antihypertensive efficacy of both this compound and hydralazine. Direct comparative data is limited, but existing studies provide insights into their relative potencies and effects on key cardiovascular parameters.
Antihypertensive Effects
| Parameter | This compound | Hydralazine | Source(s) |
| Systolic Blood Pressure (SBP) Reduction | A dose of 400 mg twice daily has been shown to have an effective antihypertensive effect. In one study, a mean dose of 410 mg/day resulted in a mean blood pressure lowering effect of 24/12 mmHg. | In a study comparing pinacidil (B1677893) to hydralazine (in combination with other agents), hydralazine was part of a regimen that decreased SBP from 156 mmHg to 132 mmHg. | [4][5] |
| Diastolic Blood Pressure (DBP) Reduction | A mean dose of 410 mg/day resulted in a mean reduction of 12 mmHg. | In a study comparing pinacidil to hydralazine, hydralazine was part of a regimen that decreased DBP from 100 mmHg to 81 mmHg. In another study, hydralazine monotherapy at a mean dose of 163.3 mg/day decreased supine DBP from 101.5 to 94.0 mmHg. | [4][6] |
Hemodynamic Effects
| Parameter | This compound | Hydralazine | Source(s) |
| Heart Rate (HR) | In conscious dogs, this compound significantly increased atrial rate, mainly through reflex reduction of atrial vagal tone in response to its hypotensive effect. However, in some instances, it lowered ventricular rate, demonstrating its beta-blocking effect. | Hydralazine consistently and significantly raised atrial and ventricular rates in conscious dogs. This reflex tachycardia is a known side effect. | [1] |
| Cardiac Output (CO) | One-year results showed that cardiac output was unchanged despite a reduction in heart rate. | Tends to increase cardiac output due to reflex sympathetic stimulation. | [2] |
| Total Peripheral Resistance (TPR) | One-year results showed a very marked fall in total peripheral resistance. | Reduces total peripheral resistance. | [2] |
Experimental Protocols
In Vivo Assessment of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
This model is widely used for screening antihypertensive drugs.[7]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used as a model of genetic hypertension.[7][8]
-
Drug Administration: this compound, hydralazine, or a vehicle control is administered to the SHRs, typically via oral gavage.[9]
-
Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at various time points after drug administration using the non-invasive tail-cuff method.[8][9] For continuous monitoring, a catheter can be surgically implanted into the carotid or femoral artery.[9]
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to determine the antihypertensive effect.
Assessment of Vasodilatory and Beta-Blocking Activity
-
Vasodilation Assessment (In Vitro):
-
Isolated aortic rings from rats are suspended in an organ bath containing a physiological salt solution.
-
The rings are pre-contracted with an agent such as phenylephrine (B352888) or potassium chloride.
-
Increasing concentrations of this compound or hydralazine are added to the bath, and the relaxation of the aortic ring is measured isometrically.
-
-
Beta-Blockade Assessment (In Vivo):
-
The effect of the drug on isoprenaline-induced tachycardia is evaluated.
-
Anesthetized rats receive an infusion of isoprenaline to induce an increase in heart rate.
-
This compound is administered, and the degree of inhibition of the isoprenaline-induced heart rate increase is quantified to assess its beta-blocking activity.[10]
-
Measurement of Intracellular Calcium Concentration in Vascular Smooth Muscle Cells
This protocol is used to investigate the mechanism of action of vasodilators like hydralazine.
-
Cell Culture: Vascular smooth muscle cells are cultured on coverslips.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[11][12]
-
Microscopy: The coverslip is placed on the stage of a fluorescence microscope.
-
Drug Application: A baseline fluorescence is recorded, after which hydralazine is introduced to the cells.
-
Data Acquisition and Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded and analyzed.[13][14] A decrease in intracellular calcium concentration upon drug application would indicate that the drug interferes with calcium signaling to induce vasodilation.[11]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the vasodilatory and beta-blocking actions of this compound and the vasodilatory action of hydralazine.
References
- 1. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 4. A double-blind, randomized, controlled trial comparing pinacidil to hydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydralazine (Apresoline) vs. hydrochlorothiazide (Microzide) [medicinenet.com]
- 6. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of spontaneously hypertensive rats for the study of anti-hypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of intracellular free calcium ion concentration in vascular smooth muscle cells : fluorescence imaging of cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Intracellular Ca2+ Release and Contraction in hiPSC-Derived Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol clinical trial outcomes and data analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes and data analysis for Prizidilol, a withdrawn antihypertensive agent, against established alternatives, namely propranolol (B1214883) and hydralazine (B1673433), and their combination. This compound was developed as a single molecule intended to provide the therapeutic benefits of both beta-blockade and vasodilation.
Executive Summary
This compound demonstrated potent antihypertensive effects by combining non-selective beta-adrenoceptor blockade and direct precapillary vasodilation. Clinical trials showed it effectively lowered blood pressure, often to a greater extent than propranolol alone and comparable to a combination of propranolol and hydralazine. However, its development and clinical use were halted due to concerns about its side-effect profile. This guide presents the available clinical data to offer insights into its pharmacological effects and the potential of dual-action antihypertensive agents.
Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from various clinical trials involving this compound and its comparators.
Table 1: Single-Dose Oral Administration Effects on Blood Pressure and Heart Rate in Patients with Essential Hypertension
| Drug/Dosage | Patient Population | Change in Supine Systolic BP (mmHg) | Change in Supine Diastolic BP (mmHg) | Change in Supine Heart Rate (beats/min) | Study Reference |
| This compound | |||||
| 150 mg | 8 patients with benign essential hypertension | Dose-dependent decrease | Dose-dependent decrease | Initial slight reduction, followed by a slight rise | [1] |
| 300 mg | 8 patients with benign essential hypertension | Dose-dependent decrease | Dose-dependent decrease | Initial slight reduction, followed by a slight rise | [1] |
| 600 mg | 8 patients with benign essential hypertension | Normalization of mean BP (from avg. 128 mmHg to <107 mmHg) | Normalization of mean BP | Initial slight reduction, followed by a slight rise | [1] |
| 3.0 mg/kg | 12 patients with primary hypertension | Significant decrease | No significant change | Initial slight reduction, followed by a slight rise | [2] |
| 4.5 mg/kg | 12 patients with primary hypertension | Significant decrease | Significant decrease | Initial slight reduction, followed by a slight rise | [2] |
| 6.0 mg/kg | 12 patients with primary hypertension | -20 (mean reduction) | -13 (mean reduction) | Initial slight reduction, followed by a slight rise | [2] |
| Propranolol | |||||
| 40 mg | 8 healthy volunteers | Less effective than this compound | Less effective than this compound | No significant change | |
| Hydralazine | |||||
| 25 mg (with Propranolol 40 mg) | 8 healthy volunteers | Less effective than this compound | Less effective than this compound | No significant change | |
| 50 mg (with Propranolol 40 mg) | 8 healthy volunteers | Less effective than this compound | Less effective than this compound | No significant change | |
| Propranolol + Hydralazine | |||||
| 80 mg / 50 mg (BID) | 38 patients with essential hypertension | -16.8 (mean reduction) | -17.6 (mean reduction) | +1.8 (mean change) | [3] |
Table 2: Long-Term Administration Effects on Blood Pressure and Heart Rate in Patients with Primary Hypertension
| Drug/Dosage | Duration | Patient Population | Change in Supine Systolic BP (mmHg) | Change in Supine Diastolic BP (mmHg) | Change in Supine Heart Rate (beats/min) | Study Reference |
| This compound | ||||||
| 200-800 mg once daily (mean 687 mg) | 14 weeks | 24 patients with primary hypertension | From 172 to 154 | From 106 to 97 | Slight reduction | [4] |
| 400 mg twice daily | 4 weeks (after initial 12 weeks once daily) | 19 patients with essential hypertension | Effective reduction | Effective reduction | Not specified | [5] |
| Propranolol | ||||||
| (alone) | 6 months | 450 patients with mild essential hypertension | 52% of patients achieved diastolic BP < 90 mmHg | 52% of patients achieved diastolic BP < 90 mmHg | Not specified | [6] |
| Propranolol + Hydralazine | ||||||
| (P+H) | 6 months | 450 patients with mild essential hypertension | 72% of patients achieved diastolic BP < 90 mmHg | 72% of patients achieved diastolic BP < 90 mmHg | Not specified | [6] |
| 120/60 mg median daily dose (+ hydrochlorothiazide) | Not specified | 34 hypertensive patients | Satisfactory response in 28 patients | Satisfactory response in 28 patients | Not specified | [7] |
Table 3: Adverse Effects Reported in Clinical Trials
| Drug | Common Adverse Effects | Serious Adverse Effects | Study Reference |
| This compound | Postural dizziness, headache.[1] | Withdrawn from the market due to its side-effect profile.[8] | [1][8] |
| Propranolol | Bradycardia, hypotension, fatigue. | [3] | |
| Hydralazine | Tachycardia, palpitations, anxiety.[3] | Lupus-like syndrome with prolonged use.[9] | [3][9] |
| Propranolol + Hydralazine | Fewer cardiovascular side effects than hydralazine alone.[3] | [3] |
Experimental Protocols
Variable Dose Study of this compound in Essential Hypertension
-
Objective: To assess the acute effects of different single oral doses of this compound on blood pressure, heart rate, and various biochemical markers.
-
Study Design: A Latin square design was used, where eight patients with benign essential hypertension received placebo, 150 mg, 300 mg, and 600 mg of this compound at weekly intervals.[1]
-
Patient Population: Eight patients diagnosed with benign essential hypertension.[1]
-
Methodology: Blood pressure and heart rate were measured at short intervals for up to 23 hours after drug administration. Plasma renin activity, aldosterone (B195564), plasma and urinary catecholamines, and electrolytes were also determined.[1]
Comparative Study of this compound with Propranolol and Hydralazine
-
Objective: To compare the cardiovascular pharmacology of a single oral dose of this compound with a combination of propranolol and hydralazine.
-
Study Design: A placebo-controlled study in eight healthy subjects.
-
Methodology: The effects of a single 400 mg oral dose of this compound hydrochloride were compared with propranolol 40 mg in combination with either 25 mg or 50 mg of hydralazine for up to 6 hours after dosing. Cardiovascular parameters, including supine and standing diastolic blood pressure and supine heart rate, were monitored. Beta-adrenoceptor antagonism was assessed by the inhibition of exercise-induced increases in heart rate and systolic blood pressure.
Long-Term Efficacy and Tolerance of this compound
-
Objective: To evaluate the long-term efficacy, tolerance, and pharmacokinetics of this compound in primary hypertension.
-
Study Design: An initial four-week placebo period was followed by a 14-week dose titration period with this compound.[4]
-
Patient Population: 24 patients with primary hypertension.[4]
-
Methodology: this compound was administered once daily (200 to 800 mg) to achieve a target supine diastolic blood pressure of less than 90 mmHg. Blood pressure and heart rate were recorded 24-27 hours after drug intake.[4]
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
References
- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propranolol-hydralazine combination in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of labetalol, propranolol and hydralazine in hypertensive out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Prizidilol: A Meta-Analysis of its Antihypertensive Effects and Comparative Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the antihypertensive effects of Prizidilol, a withdrawn medication, to inform future research and development in cardiovascular therapeutics. By objectively comparing its performance with other antihypertensive agents and detailing the experimental data, this document serves as a valuable resource for understanding the efficacy, mechanism, and safety profile of this dual-action compound.
Executive Summary
This compound is an antihypertensive agent with a unique dual mechanism of action: non-selective beta-adrenoceptor blockade and direct precapillary vasodilation.[1][2] Clinical trials have demonstrated its efficacy in lowering blood pressure in patients with essential hypertension.[3][4] Typically administered at doses ranging from 200 mg to 800 mg daily, its antihypertensive effect is dose-dependent.[3][5] Some studies suggest that a twice-daily dosing regimen is more effective in maintaining blood pressure control over a 24-hour period compared to once-daily administration.[4] The metabolism of this compound is influenced by the patient's acetylator phenotype, with slow acetylators exhibiting higher plasma concentrations and a more pronounced antihypertensive response.[6] Despite its efficacy, this compound was withdrawn from the market due to side effects.[2] Reported adverse events include nausea, flushing, mild depression, and hematological effects such as anemia and a decrease in hemoglobin concentration.[1]
Comparative Efficacy
Clinical studies have compared this compound with other antihypertensive agents, primarily the non-selective beta-blocker propranolol (B1214883) and the direct vasodilator hydralazine (B1673433).
This compound vs. Propranolol
In a comparative study, this compound demonstrated a different profile on renal hemodynamics compared to propranolol. While both drugs achieved comparable blood pressure reduction, this compound was found to increase effective renal plasma flow, whereas propranolol decreased it.[7]
This compound vs. Hydralazine and Propranolol Combination
In a long-term, double-blind randomized trial, this compound (200 mg twice daily) showed a similar antihypertensive effect to a combination of propranolol (80 mg twice daily) and hydralazine (25 mg twice daily).[8]
Table 1: Summary of this compound Clinical Trial Data
| Study | Number of Patients | Dosage | Treatment Duration | Key Findings |
| Andrén et al. (1983)[4] | 19 | 200 mg or 400 mg once daily, then 400 mg twice daily | 12-16 weeks | Once-daily dosing did not effectively reduce systolic blood pressure for 24 hours. Twice-daily dosing (400 mg x 2) had an effective antihypertensive effect. |
| Eggertsen, R. (1984)[8] | Not Specified | 200 mg twice daily | Long-term | This compound showed a similar antihypertensive effect to the combination of propranolol (80 mg x 2) and hydralazine (25 mg x 2). |
| Larsson et al. (1981)[6] | 12 | Single oral doses of 1.5, 3.0, 4.5, and 6.0 mg/kg | Single dose | Dose-dependent decrease in blood pressure. Greater antihypertensive effect in slow acetylators. Maximum effect observed 4 to 5 hours after administration. |
| Malini et al. (1984)[7] | 22 (10 on this compound) | Not specified | 3 months | For a comparable effect on blood pressure, this compound significantly increased effective renal plasma flow at rest (+9%), while propranolol decreased it (-13.6%). |
| O'Malley et al. (1982)[1] | 10 | Mean dose of 410 mg/day (100-700 mg) | Mean of 26.5 weeks | Significant reduction in blood pressure (168/106 mmHg to 144/94 mmHg). Side effects included nausea, heavy dreams, flushing, mild depression, and in one case, anemia. A slight decrease in hemoglobin was observed in 5 of the 10 patients. |
Experimental Protocols
Andrén et al. (1983): Evaluation of Once vs. Twice Daily Dosing[4]
-
Study Design: A single-blind, randomized clinical trial.
-
Patient Population: 19 patients with essential hypertension.
-
Methodology: Following a 4-week placebo period, patients were randomly assigned to receive either 200 mg or 400 mg of this compound once daily. Blood pressure and heart rate were measured every two weeks for 12 weeks, 24 hours after drug administration. In patients with an inadequate blood pressure response, the dosage was increased to 400 mg twice daily for an additional 4 weeks.
Malini et al. (1984): Comparative Study on Renal Hemodynamics[7]
-
Study Design: A randomized, comparative clinical trial.
-
Patient Population: 22 patients with mild-to-moderate, uncomplicated essential hypertension.
-
Methodology: Patients were randomly assigned to receive either this compound (n=10) or propranolol (n=12) for 3 months following a placebo period. Effective renal plasma flow and glomerular filtration rate were measured at rest and during cycloergometer exercise.
Mechanism of Action & Signaling Pathways
This compound's antihypertensive effect stems from its dual action on the cardiovascular system.
-
Non-selective Beta-Adrenoceptor Blockade: this compound blocks β1 and β2 adrenergic receptors. The blockade of β1 receptors in the heart reduces heart rate and cardiac output. The blockade of β1 receptors in the kidneys inhibits the release of renin, thereby downregulating the renin-angiotensin-aldosterone system.
-
Direct Vasodilation: this compound acts directly on the precapillary arterioles, causing them to relax. This vasodilation reduces total peripheral resistance. The exact molecular mechanism of this direct vasodilation is not fully elucidated but is independent of beta-receptor activation.[9]
References
- 1. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Withdrawal of antihypertensive medication: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol: A Comparative Analysis of its Dual Vasodilator and Beta-Blocker Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prizidilol's pharmacological profile with other vasodilating beta-blockers, supported by experimental data. This compound is a hydrazinopyridazine derivative that exhibits both direct precapillary vasodilator and non-selective beta-adrenoceptor blocking properties.[1][2] Its unique dual mechanism of action offers a distinct approach to the management of hypertension.[2]
Comparative Hemodynamic Effects
The clinical efficacy of this compound in reducing blood pressure and its effects on heart rate have been evaluated in several studies. The following tables summarize the quantitative data from clinical trials, comparing this compound with other beta-blockers possessing vasodilator properties, namely Labetalol and Carvedilol.
| Table 1: Effect of this compound on Blood Pressure and Heart Rate in Patients with Essential Hypertension | |||
| Dosage | Baseline Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |
| 150-600 mg (single oral dose) | 128 (mean supine) | Normalized (<107 mmHg) from 3-7h post-dose | Biphasic: initial drop, subsequent slight rise |
| 200-800 mg (once daily for 14 weeks) | 172/106 (supine) | 154/97 (supine) | Slight reduction |
| 400 mg (twice daily) | - | Effective antihypertensive effect | - |
| 0.86 mg/kg (intravenous) | - | Significant reduction in systolic and diastolic BP | Significant increase |
Data compiled from multiple clinical studies.[1][2][3][4]
| Table 2: Comparative Efficacy of this compound, Labetalol, and Carvedilol in Lowering Blood Pressure | ||
| Drug | Mechanism of Vasodilation | Approximate Blood Pressure Reduction (Systolic/Diastolic mmHg) |
| This compound | Direct precapillary vasodilator[2] | Dose-dependent, up to 33/18 mmHg reduction observed[1] |
| Labetalol | Alpha-1 receptor blockade[5] | -10/-7 mmHg (though may be exaggerated)[6] |
| Carvedilol | Alpha-1 receptor blockade[5] | -4/-3 mmHg[6] |
This table provides an overview of the primary vasodilation mechanism and reported blood pressure lowering effects. Direct comparison is limited by variations in study design and patient populations.
Experimental Protocols
The validation of this compound's dual activity involves both in vivo and ex vivo experimental models. Below are detailed methodologies for key experiments.
In Vivo Assessment of Antihypertensive and Beta-Blocking Effects in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), a commonly used model for human essential hypertension.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: this compound (e.g., 10 and 20 mg/kg per day) or vehicle is administered orally for a predefined period (e.g., 24 hours for acute studies, 3 weeks for subacute studies).[7]
-
Blood Pressure and Heart Rate Measurement:
-
Indirect Measurement: Tail-cuff method is used for conscious, restrained rats. Prewarming is necessary to detect tail artery pulsations.[7]
-
Direct Measurement: For continuous and more accurate readings, an aortic cannula can be implanted for direct arterial blood pressure measurement in conscious, unrestrained rats.[7]
-
-
Assessment of Beta-Blockade: The chronotropic responses to sympathetic stimulation (e.g., via pithing and electrical stimulation of the spinal cord) and to isoproterenol (B85558) (a non-selective beta-agonist) are measured. A reduction in the heart rate increase in response to these stimuli indicates effective beta-blockade.[7]
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Ex Vivo Assessment of Vasodilator Activity in Isolated Aortic Rings
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings of 2-3 mm in width.
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Induction of Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.
-
Investigation of Mechanism: To elucidate the signaling pathway, the experiment can be repeated in the presence of specific inhibitors, such as L-NAME (an inhibitor of nitric oxide synthase) to assess the role of nitric oxide.
-
Data Analysis: The vasodilator response is expressed as a percentage of the pre-contraction. Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration).
Mechanism of Action and Signaling Pathways
This compound's antihypertensive effect stems from a combination of two distinct pharmacological actions: direct vasodilation and beta-adrenergic blockade.
-
Vasodilator Action: this compound acts as a direct precapillary vasodilator, which reduces total peripheral resistance.[2] This mechanism is independent of alpha- or beta-receptor stimulation.[7] The precise intracellular signaling pathway for its direct vasodilator effect is not fully elucidated but is believed to involve mechanisms that lead to a decrease in intracellular calcium concentration in vascular smooth muscle cells, resulting in relaxation.
-
Beta-Blocker Action: this compound is a non-selective beta-adrenoceptor antagonist, blocking both β1 and β2 receptors.[3] By blocking β1 receptors in the heart, it reduces heart rate and cardiac output. Blockade of β1 receptors in the kidney inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system.
Caption: this compound's dual mechanism of action.
The following diagram illustrates a typical experimental workflow for validating the dual vasodilator and beta-blocker activity of a compound like this compound.
Caption: Experimental workflow for validating dual activity.
Comparison with Alternatives
While this compound demonstrates effective blood pressure control through its dual mechanism, other drugs with similar properties, such as Labetalol and Carvedilol, are also available. These alternatives primarily achieve vasodilation through alpha-1 adrenergic blockade, which differs from this compound's direct vasodilator action.[5] This mechanistic difference may have implications for their hemodynamic profiles and clinical applications. For instance, the direct vasodilation of this compound leads to a reduction in total peripheral resistance.[2] It is important to note that this compound was withdrawn from the market due to side effects.[2]
The choice between these agents depends on the specific clinical scenario, patient characteristics, and the desired hemodynamic effects. For example, some vasodilating beta-blockers may have more favorable effects on central aortic pressure compared to non-vasodilating beta-blockers.[5]
References
- 1. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects in man of intravenous this compound hydrochloride (SK&F 92657); a new antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vasodilatory beta-blockers [pubmed.ncbi.nlm.nih.gov]
- 6. Blood pressure lowering efficacy of dual alpha and beta blockers for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol: A Comparative Analysis of a Vasodilating Beta-Blocker
Prizidilol, a non-selective beta-adrenoceptor antagonist with direct precapillary vasodilator properties, presents a unique hemodynamic profile compared to conventional beta-blockers. This guide provides a comprehensive comparison of this compound with other notable beta-blockers, including propranolol (B1214883), metoprolol (B1676517), and carvedilol (B1668590), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. Notably, this compound was withdrawn from the market due to side effects, a crucial factor in its comparative evaluation.[1][2]
Mechanism of Action and Signaling Pathways
Beta-blockers exert their effects by competitively antagonizing beta-adrenergic receptors, which are G protein-coupled receptors (GPCRs). The canonical signaling pathway for beta-1 and beta-2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.
This compound combines non-selective beta-blockade with a direct vasodilatory effect on arteriolar smooth muscle.[1] This dual mechanism contrasts with traditional non-selective beta-blockers like propranolol, which primarily reduce cardiac output, and cardioselective beta-blockers like metoprolol, which target beta-1 receptors mainly in the heart. Carvedilol, a third-generation beta-blocker, also possesses vasodilating activity, but this is primarily achieved through alpha-1 adrenergic blockade.[3]
Comparative Hemodynamic Effects
The primary distinction of this compound lies in its hemodynamic effects. While conventional beta-blockers tend to decrease cardiac output and may increase total peripheral resistance, this compound's vasodilator action counteracts this, leading to a reduction in both blood pressure and total peripheral resistance.[1]
| Parameter | This compound | Propranolol (Non-selective) | Metoprolol (Beta-1 selective) | Carvedilol (Alpha-1 and Beta-blocker) |
| Blood Pressure | Marked decrease[1] | Decrease[2] | Decrease[4][5] | Decrease[3][6] |
| Heart Rate | Initial slight reduction, followed by a slight rise[7] | Decrease[2] | Decrease[4][5] | Less pronounced decrease than metoprolol[8] |
| Cardiac Output | Unchanged or slightly increased[1][9] | Decrease[1][2][10] | Decrease[4][6] | Maintained[6][11] |
| Total Peripheral Resistance | Marked decrease[1] | Maintained or increased[10][12] | Initially unchanged, decreased with long-term treatment[4][13] | Decrease[3][6][14] |
| Renal Blood Flow | Increased (+9%)[15] | Decreased (-13.6%)[15] | No significant change | - |
Experimental Protocols
A representative experimental design to compare the hemodynamic effects of these beta-blockers would be a randomized, double-blind, crossover clinical trial.
Protocol: Comparative Hemodynamic Effects of Beta-Blockers in Essential Hypertension
-
Participant Selection:
-
Inclusion criteria: Male and female subjects aged 18-65 with a diagnosis of mild to moderate essential hypertension.
-
Exclusion criteria: Secondary hypertension, significant renal or hepatic disease, heart failure, asthma, and contraindications to beta-blocker therapy.
-
-
Study Design:
-
A randomized, double-blind, four-period crossover study.
-
Each participant receives each of the four treatments (this compound, Propranolol, Metoprolol, and Placebo) for a period of 4 weeks, separated by a 2-week washout period.
-
-
Treatment Administration:
-
This compound: Dose titrated from 200 mg to 400 mg twice daily.[16]
-
Propranolol: Dose titrated from 40 mg to 80 mg twice daily.
-
Metoprolol: Dose titrated from 50 mg to 100 mg twice daily.
-
Placebo: Identical in appearance to the active medications.
-
-
Data Collection:
-
Baseline Measurements (End of each washout period):
-
Ambulatory blood pressure monitoring (24 hours).
-
Resting heart rate.
-
Echocardiography to measure cardiac output and total peripheral resistance.
-
-
Measurements at the end of each 4-week treatment period:
-
Ambulatory blood pressure monitoring (24 hours).
-
Resting and exercise (treadmill test) heart rate.
-
Echocardiography to measure cardiac output and total peripheral resistance.
-
-
-
Statistical Analysis:
-
Analysis of variance (ANOVA) for a crossover design to compare the changes from baseline in hemodynamic parameters between the different treatment groups.
-
Paired t-tests to compare within-group changes from baseline.
-
Withdrawal and Side Effects
This compound was withdrawn from the market due to a profile of adverse effects. While specific details on the withdrawal are not extensively available in the provided search results, abrupt withdrawal of beta-blockers, in general, can lead to a withdrawal syndrome characterized by sympathetic overactivity, including nervousness, tachycardia, and headache.[17][18] This is a critical consideration in the overall safety profile of any beta-blocker.
Conclusion
This compound's unique combination of non-selective beta-blockade and direct vasodilation offered a distinct hemodynamic profile compared to its contemporaries. Its ability to reduce blood pressure and total peripheral resistance without significantly compromising cardiac output was a notable feature. However, its withdrawal due to side effects underscores the importance of a thorough safety evaluation in drug development. This comparative guide highlights the nuanced differences among beta-blockers, providing a valuable resource for researchers in cardiovascular pharmacology.
References
- 1. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic effects of propranolol in hypertension: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased cardiac output and lowered peripheral resistance during metoprolol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Hemodynamic differences between metoprolol and carvedilol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the hemodynamic effects of metoprolol and carvedilol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccjm.org [ccjm.org]
- 11. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Relation of cardiovascular response to the hypotensive effect of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparison of the effects of this compound and propranolol on renal haemodynamics at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects in man of intravenous this compound hydrochloride (SK&F 92657); a new antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Withdrawal syndrome following cessation of antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Abrupt withdrawal of beta-blocking agents in patients with arterial hypertension. Effect on blood pressure, heart rate and plasma catecholamines and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol Maintains Renal Blood Flow Over Propranolol in Hypertensive Patients
A comparative analysis of the renal hemodynamic effects of the antihypertensive agents prizidilol and propranolol (B1214883) reveals distinct differences in their impact on renal perfusion. While both drugs effectively lower blood pressure, this compound demonstrates a favorable profile by preserving or even increasing renal blood flow, in contrast to propranolol, which has been shown to cause a reduction in this critical parameter. These findings have significant implications for the treatment of hypertension, particularly in patients with or at risk for renal dysfunction.
This compound, a vasodilator with non-selective beta-adrenoceptor blocking properties, has been shown to increase effective renal plasma flow (ERPF) both at rest and during exercise.[1][2] Conversely, propranolol, a non-selective beta-blocker, typically leads to a decrease in ERPF and glomerular filtration rate (GFR).[3][4][5][6] This comparative guide synthesizes the available experimental data to provide a clear understanding of the differential effects of these two drugs on renal hemodynamics for researchers, scientists, and drug development professionals.
Quantitative Comparison of Renal Hemodynamic Effects
The following table summarizes the key quantitative data from a comparative study on the effects of this compound and propranolol on renal hemodynamics in patients with mild-to-moderate essential hypertension.
| Parameter | Condition | This compound | Propranolol |
| Effective Renal Plasma Flow (ERPF) | Rest | +9% | -13.6% |
| Exercise | Maintained Increase | Maintained Decrease | |
| Glomerular Filtration Rate (GFR) | Rest & Exercise | Unmodified | Unmodified |
Data sourced from Malini et al. (1984).[1][2]
Experimental Protocols
The data presented above is derived from a study that employed the following methodology:
Study Design: A randomized, placebo-controlled trial involving 22 patients with mild-to-moderate, uncomplicated essential hypertension.
Treatment: Patients were randomly assigned to receive either this compound (n=10) or propranolol (n=12) for a duration of 3 months following a placebo period.
Measurements: Effective renal plasma flow and glomerular filtration rate were measured both at rest and during cycloergometer exercise. These measurements were conducted before and after the 3-month treatment period.
Mechanism of Action and Signaling Pathways
This compound's unique profile stems from its dual mechanism of action. It acts as a direct vasodilator, which is not mediated by the activation of vascular beta-receptors, and also possesses non-selective beta-adrenoceptor blocking activity.[7][8] This combination allows for a reduction in blood pressure without compromising renal blood flow.
Propranolol, on the other hand, primarily acts by blocking beta-adrenoceptors. This blockade can lead to a reduction in cardiac output and an increase in renal vascular resistance, resulting in decreased renal blood flow.[4][6]
Caption: Signaling pathways of this compound and propranolol affecting renal blood flow.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the renal hemodynamic effects of this compound and propranolol.
Caption: Experimental workflow for comparing renal hemodynamic effects.
References
- 1. Comparison of the effects of this compound and propranolol on renal haemodynamics at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of this compound and propranolol on renal haemodynamics at rest and during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal haemodynamics during propranolol treatment in patients with arterial hypertension and chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of propranolol and labetalol on renal haemodynamics at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propranolol and renal hemodynamics at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Prizidilol vs. Pindolol in Cardiovascular Research
For researchers and drug development professionals in the cardiovascular field, understanding the nuanced differences between adrenergic receptor modulators is paramount. This guide provides a detailed, data-driven comparison of two notable beta-blockers, prizidilol and pindolol (B1678383), focusing on their distinct pharmacological profiles, including beta-blocking potency, intrinsic sympathomimetic activity (ISA), and vasodilator effects.
Executive Summary
This compound and pindolol are both non-selective beta-adrenoceptor antagonists, yet they exhibit significant differences in their mechanisms of action and hemodynamic effects. Pindolol is characterized by its notable intrinsic sympathomimetic activity (ISA), meaning it also partially stimulates beta-adrenergic receptors.[1][2] This partial agonism leads to a vasodilatory effect mediated by beta-2 receptor activation.[3] In contrast, this compound possesses a direct vasodilator action, independent of beta-receptor stimulation.[3] While both drugs effectively lower blood pressure, their differing modes of action result in distinct clinical and experimental profiles. This compound was withdrawn from the market due to side effects.[4]
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and pindolol, compiled from various experimental studies.
Table 1: Beta-Adrenoceptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Species/Tissue |
| Pindolol | β₁ | 0.52 - 2.6 | Human |
| β₂ | 0.40 - 4.8 | Human | |
| This compound | Not directly reported | - | - |
| Comparative Note | A study comparing this compound to propranolol (B1214883) showed that a 200 mg dose of this compound produced a smaller shift in the isoprenaline dose-response curve than a 40 mg dose of propranolol, suggesting lower beta-blocking potency than propranolol at these doses.[5] Pindolol has been reported to be about forty times more potent than propranolol in reducing isoprenaline-induced tachycardia.[6] |
Table 2: Intrinsic Sympathomimetic Activity (ISA)
| Compound | Parameter | Value | Species/Assay |
| Pindolol | Intrinsic Activity (relative to Isoproterenol) | 0.55 (β₁) | CHO Cells (cAMP accumulation)[7] |
| 0.75 (β₂) | CHO Cells (cAMP accumulation)[7] | ||
| Effect on Resting Heart Rate | No significant decrease[8] | Human Clinical Trial | |
| This compound | Effect on Resting Heart Rate | Initial slight reduction followed by a slight rise[9] | Human Clinical Trial |
| Comparative Note | Pindolol's significant ISA is a defining characteristic, leading to less pronounced bradycardia at rest compared to beta-blockers without ISA.[10][11] this compound's effect on heart rate appears to be a balance between its beta-blocking and direct vasodilator properties.[12] |
Table 3: Vasodilator Effects
| Compound | Parameter | ED₅₀ (µg) | Experimental Model |
| Pindolol | Increase in hindlimb blood flow by 50 ml/min | 0.3 | Anesthetized Dogs[3] |
| This compound | Increase in hindlimb blood flow by 50 ml/min | 331 | Anesthetized Dogs[3] |
| Comparative Note | Pindolol is significantly more potent in producing vasodilation in this experimental model. The vasodilator effect of pindolol is attenuated by propranolol, indicating a beta-receptor-mediated mechanism, whereas the effect of this compound is not, suggesting a direct action on vascular smooth muscle.[3] |
Table 4: Pharmacokinetic Properties
| Parameter | This compound | Pindolol |
| Bioavailability | Higher in slow acetylators[9] | 50% to 95%[1] |
| Elimination Half-life | 3.9 hours (range 2.0-8.9 h)[13] | 3-4 hours[1] |
| Metabolism | Substrate for N-acetyltransferase[9] | Hepatic[1] |
| Protein Binding | Not specified | 40% to 60%[1] |
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenoceptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound for β₁ and β₂-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the beta-adrenergic receptor of interest (e.g., CHO cells).[7]
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]Iodocyanopindolol) and varying concentrations of the unlabeled test compound (this compound or pindolol).[7]
-
Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[7]
cAMP Accumulation Assay for Intrinsic Sympathomimetic Activity
Objective: To quantify the partial agonist activity (intrinsic activity) of a test compound by measuring its effect on cyclic AMP (cAMP) accumulation.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the β-adrenoceptor of interest.
-
Stimulation: Stimulate the cells with various concentrations of the test compound or a full agonist (e.g., isoproterenol) for a defined period.[7]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a competitive binding assay.[7][14]
-
Data Analysis: Generate concentration-response curves by plotting cAMP levels against the log of the agonist concentration. Determine the maximal effect (Emax) for both the test compound and the full agonist. The intrinsic activity (α) is calculated as the ratio of the Emax of the test compound to the Emax of the full agonist.[7]
Measurement of Forearm Blood Flow by Venous Occlusion Plethysmography
Objective: To assess the vasodilator effect of a drug in the human forearm.
Methodology:
-
Subject Preparation: The subject rests in a supine position with the forearm supported above the level of the heart.[15]
-
Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm to measure changes in circumference.[15][16]
-
Venous Occlusion: A cuff is placed around the upper arm and inflated to a pressure (e.g., 40-50 mmHg) that occludes venous outflow but does not affect arterial inflow.[15]
-
Blood Flow Measurement: During venous occlusion, the forearm volume increases as arterial blood flows in. The rate of increase in forearm circumference, measured by the strain gauge, is proportional to the arterial blood flow. Measurements are typically taken for 10-15 second intervals.[17]
-
Drug Administration: The test drug can be infused intra-arterially into the brachial artery to assess its local vasodilator effects.
-
Data Analysis: Forearm blood flow is calculated and expressed as ml/100ml of forearm tissue/min. Changes in blood flow from baseline after drug administration indicate the vasodilator or vasoconstrictor effect of the compound.[16]
Signaling Pathways and Mechanisms of Action
Pindolol: Beta-Adrenoceptor Blockade and Partial Agonism
Pindolol acts as a competitive antagonist at both β₁ and β₂-adrenergic receptors. This blockade prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to a reduction in heart rate and myocardial contractility. Simultaneously, its intrinsic sympathomimetic activity allows it to partially activate these receptors, particularly the β₂-receptors in the vasculature, leading to vasodilation.
This compound: Beta-Adrenoceptor Blockade and Direct Vasodilation
This compound also blocks β₁ and β₂-adrenergic receptors. However, its vasodilator effect is not mediated by beta-receptor stimulation. Instead, it acts directly on the vascular smooth muscle, a mechanism it shares with drugs like hydralazine.[3][18] The precise intracellular signaling cascade for this compound's direct vasodilation is not fully elucidated but is thought to involve mechanisms similar to other direct-acting vasodilators, potentially involving modulation of intracellular calcium levels or potassium channel activity.[18][19]
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical flow for a comprehensive head-to-head comparison of this compound and pindolol.
Conclusion
This compound and pindolol, while both classified as non-selective beta-blockers, present distinct profiles that are critical for researchers to consider. Pindolol's combination of beta-blockade and significant intrinsic sympathomimetic activity results in a unique hemodynamic profile with less impact on resting heart rate. This compound, on the other hand, couples its beta-blocking properties with a direct vasodilatory effect. The quantitative data and experimental methodologies provided in this guide offer a framework for the objective comparison of these and other cardiovascular drugs, facilitating informed decisions in drug development and pharmacological research.
References
- 1. Pindolol - Wikipedia [en.wikipedia.org]
- 2. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin blood flow measurement technique [faculty.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring forearm blood flow and interpreting the responses to drugs and mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 19. Direct vasodilation - WikiLectures [wikilectures.eu]
Efficacy of Prizidilol in different animal models of hypertension
Prizidilol, a unique antihypertensive agent, exerts its effects through a dual mechanism of action: direct precapillary vasodilation and non-selective beta-adrenoceptor blockade. This guide provides a comprehensive comparison of this compound's efficacy in various animal models of hypertension, juxtaposed with other key antihypertensive drugs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical hypertension studies.
Efficacy in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension. Studies in this model have demonstrated the dose-dependent antihypertensive effects of this compound.
| Drug | Dose | Animal Model | Blood Pressure Reduction (Acute/Subacute) | Heart Rate Effect | Reference |
| This compound | 10-20 mg/kg/day, p.o. | SHR | 20-30 mmHg | Biphasic: initial decrease followed by a slight rise[1] | [2] |
| Nipradilol | 10-20 mg/kg/day, p.o. | SHR | 25-30 mmHg | Not specified in this study | [2] |
| Hydralazine (B1673433) | 100 mg/L in drinking water (15 days) | SHR | 26.2 mmHg (Mean Arterial Pressure) | No significant change | [3] |
| Propranolol (B1214883) | 64 mg/kg/day, p.o. (8 weeks) | SHR | Significant reduction in systolic blood pressure | Not specified in this study | [4] |
Efficacy in Renal Hypertension Models
Two-Kidney, One-Clip (2K1C) Model
The 2K1C model simulates renovascular hypertension driven by the renin-angiotensin system. While specific data for this compound in this model is limited in the reviewed literature, the effects of a pure vasodilator, Hydralazine, have been documented.
| Drug | Dose | Animal Model | Blood Pressure Reduction | Heart Rate Effect | Reference |
| Hydralazine | 80-120 mg/L in drinking water | 2K1C Hypertensive Rats | Initial reduction of Mean BP from 170-180 mmHg to 135-145 mmHg (tolerance developed over time) | No significant effect | [5] |
Efficacy in Mineralocorticoid-Induced Hypertension
Deoxycorticosterone Acetate (DOCA)-Salt Model
The DOCA-salt hypertensive model is characterized by low renin levels and volume expansion, reflecting a form of salt-sensitive hypertension. Although direct quantitative data for this compound in this model were not prominently available in the reviewed literature, the efficacy of pure vasodilators and beta-blockers has been established.
| Drug | Dose | Animal Model | Blood Pressure Effect | Heart Rate Effect | Reference |
| Hydralazine | Added to drinking solution (1% NaCl) | DOCA-Salt Rats | Prevented the increase in arterial pressure | Not specified in this study | [6] |
| Propranolol | 5 mg/kg, s.c. (twice daily) | DOCA-Salt Rats | Significant lowering of systolic blood pressure | Significant reduction | [7] |
Experimental Protocols
Induction of Hypertension in Animal Models
-
Spontaneously Hypertensive Rats (SHR): These rats are genetically predisposed to develop hypertension. Blood pressure typically begins to rise at 5-6 weeks of age, reaching a plateau of 180-200 mmHg by 12-14 weeks. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: In this surgical model, hypertension is induced by constricting one renal artery with a silver or titanium clip (typically 0.20-0.25 mm internal diameter for rats), leaving the contralateral kidney untouched. This simulates renal artery stenosis and activates the renin-angiotensin-aldosterone system.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model is induced in uninephrectomized rats. A flank incision is made to expose and excise one kidney. Subsequently, DOCA is administered subcutaneously (e.g., 25-30 mg/kg twice weekly), and the rats are given a high-salt diet (e.g., 1% NaCl in drinking water).
Drug Administration and Blood Pressure Measurement
-
Drug Administration: For oral administration in rats, drugs are typically dissolved or suspended in a suitable vehicle (e.g., sterile water, saline) and administered via oral gavage. The volume should generally not exceed 10 ml/kg body weight.
-
Blood Pressure Measurement:
-
Non-Invasive Method (Tail-Cuff Plethysmography): This is a common method for repeated measurements in conscious rats. The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated and then slowly deflated to detect the return of blood flow, which corresponds to the systolic blood pressure. Acclimatization of the animals to the procedure is crucial to minimize stress-induced blood pressure variations.
-
Invasive Method (Direct Arterial Cannulation): For continuous and more accurate blood pressure readings, a catheter can be surgically implanted into an artery (e.g., carotid or femoral) and connected to a pressure transducer. This allows for the recording of systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Signaling Pathways and Mechanisms of Action
This compound's Dual Mechanism of Action
This compound's antihypertensive effect stems from its ability to act as both a direct vasodilator and a beta-adrenoceptor antagonist.
Putative Direct Vasodilation Pathway
The precise intracellular signaling pathway for this compound's direct vasodilatory effect is not fully elucidated but is known to be independent of vascular beta-receptor activation. A plausible mechanism involves the modulation of intracellular calcium levels or sensitivity in vascular smooth muscle cells, leading to relaxation.
Beta-Adrenoceptor Blockade Signaling Pathway
As a non-selective beta-blocker, this compound antagonizes the effects of catecholamines (e.g., norepinephrine, epinephrine) at beta-1 and beta-2 adrenergic receptors. This action in the heart and other tissues leads to a reduction in heart rate, cardiac output, and renin release. The canonical signaling pathway inhibited by beta-blockade involves the Gs-adenylyl cyclase-cAMP-PKA cascade.
References
- 1. Remodelling of the heart in DOCA-salt hypertensive rats by propranolol and by an alpha-2 agonist, rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of hydralazine on serial measurements of exchangeable sodium and blood pressure in spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]
- 4. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydralazine prevents changes in the contractile response of aortic but not portal vein strips in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative antihypertensive effects of propranolol and metoprolol in DOC-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol's Impact on Cardiac Output: A Comparative Analysis with Other Vasodilators
For researchers and drug development professionals navigating the complex landscape of antihypertensive agents, understanding the nuanced hemodynamic effects of different vasodilators is paramount. Prizidilol, a unique compound with a dual mechanism of action, presents a distinct profile in its impact on cardiac output when compared to other vasodilators such as hydralazine (B1673433) and minoxidil (B1677147). This guide provides a detailed comparison of their effects, supported by experimental data and methodologies, to aid in informed research and development decisions.
This compound distinguishes itself as a nonselective beta-adrenoceptor antagonist with an additional direct-acting vasodilator effect.[1][2] This contrasts with pure vasodilators like hydralazine and minoxidil, and this difference in mechanism fundamentally alters its influence on cardiac hemodynamics. While typical beta-blockers tend to decrease cardiac output, this compound's direct vasodilatory action counteracts this effect, resulting in a maintained or even slightly increased cardiac output despite a reduction in heart rate.[2][3]
Comparative Hemodynamic Effects
The following table summarizes the quantitative effects of this compound, hydralazine, and minoxidil on key hemodynamic parameters as reported in various clinical and preclinical studies.
| Hemodynamic Parameter | This compound | Hydralazine | Minoxidil |
| Cardiac Output | Unchanged or slightly increased[2][3] | Increased[4][5] | Significantly increased[6][7][8] |
| Heart Rate | Decreased or slightly increased[9][10] | Significantly increased[4][5] | Increased[6][7] |
| Blood Pressure | Significantly decreased[9][10] | Significantly decreased[4][11] | Significantly decreased[6][8] |
| Total Peripheral Resistance | Significantly decreased[2] | Significantly decreased[4][11] | Significantly decreased[6] |
Signaling Pathways and Mechanisms of Action
The distinct hemodynamic profiles of these vasodilators stem from their unique molecular mechanisms.
This compound's vasodilator effect is direct and not mediated through the activation of vascular beta-receptors, distinguishing it from other beta-blockers with vasodilating properties.[1]
Hydralazine directly relaxes arteriolar smooth muscle, possibly by inhibiting inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum.[4][12][13] This leads to a drop in peripheral resistance and a reflex increase in heart rate and cardiac output.[5]
Minoxidil, in its active sulfate form, is a potent arterial vasodilator that works by opening ATP-sensitive potassium channels in vascular smooth muscle cells.[6] This leads to hyperpolarization and relaxation of the muscle, causing significant vasodilation and a subsequent reflex increase in cardiac output.[14]
Experimental Protocols
The data presented in this guide are derived from studies employing a range of established methodologies for assessing cardiovascular hemodynamics. A typical experimental workflow for these studies is outlined below.
Key Methodologies:
-
Cardiac Output Measurement: The thermodilution technique via a pulmonary artery catheter is a frequently used method in clinical studies.[11] This involves injecting a cold saline bolus into the right atrium and measuring the resultant temperature change downstream in the pulmonary artery to calculate blood flow. Other methods include the Fick principle and indicator dilution techniques.[15][16][17][18]
-
Blood Pressure Measurement: Continuous intra-arterial blood pressure monitoring via an arterial line is the gold standard for accurate and real-time measurements in a research setting.
-
Heart Rate Measurement: Heart rate is typically monitored continuously using electrocardiography (ECG).
Logical Relationship of this compound's Unique Action
The following diagram illustrates the logical flow of how this compound's combined properties result in its characteristic hemodynamic profile, setting it apart from pure vasodilators.
In essence, the direct vasodilation component of this compound reduces the afterload on the heart, which would typically lead to an increase in stroke volume.[2] Simultaneously, its beta-blocking activity prevents the reflex tachycardia that is characteristic of pure vasodilators like hydralazine and minoxidil.[5] The net effect of a reduced heart rate and an increased stroke volume is the maintenance of cardiac output.
Conclusion
This compound's dual-action as a beta-blocker and a direct vasodilator results in a unique and potentially favorable hemodynamic profile for certain patient populations. Unlike pure vasodilators such as hydralazine and minoxidil, which cause a reflex increase in heart rate and cardiac output, this compound effectively lowers blood pressure while maintaining cardiac output and controlling heart rate. This comprehensive comparison, including mechanistic pathways and experimental methodologies, provides a valuable resource for researchers and clinicians in the field of cardiovascular pharmacology. It is important to note that this compound was withdrawn from the market due to side effects.[2] However, its unique pharmacological profile continues to be of scientific interest.
References
- 1. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Hydralazine - Wikipedia [en.wikipedia.org]
- 6. medisearch.io [medisearch.io]
- 7. Effects of minoxidil on hemodynamics in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of minoxidil on pulmonary and systemic hemodynamics in hypertensive man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute hemodynamic effects of pinacidil and hydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 13. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 14. Influence of minoxidil on myocardial hemodynamics, regional blood flow, and morphology in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods in pharmacology: measurement of cardiac output - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. litfl.com [litfl.com]
- 18. derangedphysiology.com [derangedphysiology.com]
A Comparative Review of Third-Generation Beta-Blockers, Including Prizidilol
This guide provides a detailed comparative analysis of a selection of third-generation beta-blockers: Prizidilol, Carvedilol, Labetalol, Nebivolol, and Bucindolol. The focus is on their distinct pharmacological properties, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding their mechanisms and therapeutic potential.
Introduction to Third-Generation Beta-Blockers
Third-generation beta-blockers represent a significant advancement from their predecessors by combining beta-adrenergic receptor antagonism with vasodilatory effects.[1][2] This dual action not only lowers blood pressure by reducing heart rate and cardiac output but also by decreasing peripheral vascular resistance. The mechanisms underlying their vasodilatory properties vary, contributing to their unique hemodynamic profiles and potential therapeutic advantages in cardiovascular diseases like hypertension and heart failure.[1][2]
Comparative Pharmacological Properties
The defining characteristics of these agents lie in their receptor selectivity, vasodilatory mechanisms, and ancillary properties such as antioxidant activity.
Beta-Adrenergic Receptor Selectivity
The affinity of these drugs for β1 and β2 adrenergic receptors determines their cardioselectivity and potential for side effects related to β2 blockade, such as bronchoconstriction.
| Drug | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β1/β2 Selectivity Ratio |
| This compound | Data not available | Data not available | Non-selective |
| Carvedilol | ~4-5 | Data not available | Non-selective (approx. 1:1) |
| Labetalol | Data not available | Data not available | Non-selective |
| Nebivolol | Data not available | Data not available | ~321:1 (Highly β1-selective) |
| Bucindolol | Data not available | Data not available | Non-selective |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Vasodilatory Mechanisms and Potency
The vasodilatory effects of third-generation beta-blockers are achieved through various mechanisms, including α1-adrenergic blockade, nitric oxide (NO) potentiation, and direct smooth muscle relaxation.
| Drug | Primary Vasodilatory Mechanism(s) | Vasodilator Potency (ED50/EC50) |
| This compound | Direct precapillary vasodilation.[3] | ED50: 331 µg (in vivo, dog hindlimb blood flow)[3] |
| Carvedilol | α1-adrenergic blockade, NO release. | Data not available |
| Labetalol | α1-adrenergic blockade. | Data not available |
| Nebivolol | NO release via β3-adrenergic receptor agonism. | Data not available |
| Bucindolol | Direct vasodilation, mild α1-adrenergic blockade. | Reduction in perfusion pressure at 10⁻⁵ M (in vitro, rat tail artery) |
Antioxidant Properties
Several third-generation beta-blockers possess antioxidant properties, which may contribute to their cardioprotective effects by reducing oxidative stress.
| Drug | Evidence of Antioxidant Activity | Quantitative Data (IC50) |
| This compound | Data not available | Data not available |
| Carvedilol | Inhibition of lipid peroxidation, free radical scavenging.[[“]] | IC50: 8.1 µM (Fe++-initiated lipid peroxidation in rat brain homogenates)[5] |
| Labetalol | Inhibition of superoxide (B77818) anion production.[6] | IC50: 13.2 ± 0.16 mg/L (fMLP-stimulated human neutrophils)[6] |
| Nebivolol | Reduction of systemic oxidative stress. | Data not available |
| Bucindolol | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The unique mechanisms of action of these drugs can be visualized through their signaling pathways and the experimental workflows used to characterize them.
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenoceptor Affinity (Ki) Determination
This assay quantifies the affinity of a drug for a specific receptor subtype.
1. Membrane Preparation:
-
Tissues or cells expressing the target beta-adrenergic receptors (β1 and β2) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to beta-receptors (e.g., [³H]-CGP 12177) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test drug (e.g., this compound, Carvedilol) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
3. Separation and Quantification:
-
The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.
Isolated Artery Vasodilation Assay for Potency (EC50) Determination
This ex vivo method assesses the vasodilatory effect of a compound on isolated blood vessels.
1. Tissue Preparation:
-
A segment of an artery (e.g., rat thoracic aorta) is carefully dissected and cut into rings.
-
The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Contraction and Equilibration:
-
The arterial rings are allowed to equilibrate under a resting tension.
-
The rings are then pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride) to induce a stable level of tone.
3. Drug Administration:
-
Once a stable contraction is achieved, cumulative concentrations of the test drug (e.g., this compound, Carvedilol) are added to the organ bath.
4. Measurement of Relaxation:
-
The changes in isometric tension are continuously recorded. A decrease in tension indicates vasodilation.
5. Data Analysis:
-
The relaxation response at each drug concentration is expressed as a percentage of the pre-contraction tension.
-
A concentration-response curve is plotted, and the concentration of the drug that produces 50% of the maximal relaxation (EC50) is calculated to determine its vasodilator potency.
DPPH Radical Scavenging Assay for Antioxidant Activity
This in vitro assay measures the free radical scavenging capacity of a compound.
1. Reagent Preparation:
-
A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) to a known concentration.
2. Assay Procedure:
-
Different concentrations of the test compound are mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
3. Measurement:
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound.
-
The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined to quantify its antioxidant activity.
Clinical Efficacy and Safety
The clinical utility of these third-generation beta-blockers has been evaluated in numerous trials, primarily for hypertension and heart failure.
Hypertension
| Drug | Key Clinical Trial Findings in Hypertension |
| This compound | Showed significant dose-dependent reductions in both supine and upright blood pressure.[3][6][7] However, its development was halted due to side effects.[8] |
| Carvedilol | Effectively lowers blood pressure, with efficacy comparable to other classes of antihypertensive agents. |
| Labetalol | Well-established for the management of chronic hypertension and hypertensive emergencies. |
| Nebivolol | Demonstrates effective blood pressure reduction, comparable to other first-line antihypertensive drugs, with a favorable side-effect profile. |
| Bucindolol | Showed antihypertensive effects in clinical trials. |
Heart Failure
| Drug | Key Clinical Trial Findings in Heart Failure |
| This compound | Not clinically developed for heart failure. |
| Carvedilol | Consistently shown to reduce mortality and hospitalizations in patients with heart failure with reduced ejection fraction (HFrEF). |
| Labetalol | Limited data specifically in chronic heart failure, but used in acute settings. |
| Nebivolol | The SENIORS trial showed a reduction in the composite endpoint of all-cause mortality and cardiovascular hospitalizations in elderly patients with heart failure. |
| Bucindolol | The BEST trial showed no significant reduction in all-cause mortality in patients with advanced heart failure, although it did reduce cardiovascular mortality and hospitalizations. |
Conclusion
Third-generation beta-blockers offer a diverse range of pharmacological profiles, providing therapeutic options beyond simple beta-blockade. Carvedilol and Labetalol provide non-selective beta-blockade with the added benefit of alpha-1 antagonism, leading to vasodilation. Nebivolol stands out for its high beta-1 selectivity and unique NO-mediated vasodilatory mechanism. Bucindolol also possesses vasodilatory properties through a combination of mechanisms. This compound, despite its interesting hemodynamic profile as a direct-acting vasodilator and beta-blocker, was withdrawn due to safety concerns. The choice of a specific agent depends on the patient's clinical characteristics and comorbidities. The detailed experimental data and methodologies presented in this guide are intended to aid researchers and clinicians in their understanding and further investigation of this important class of cardiovascular drugs.
References
- 1. Comparing the effects of various β-blockers on cardiovascular mortality in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A meta-analysis of the effects of β-adrenergic blockers in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. abcam.cn [abcam.cn]
- 6. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol: A Comparative Analysis of its Side Effect Profile Against Other Antihypertensive Classes
For Researchers, Scientists, and Drug Development Professionals
Prizidilol, a unique antihypertensive agent with a dual mechanism of action, once held promise for the management of hypertension. Its withdrawal from the market, however, underscores the critical importance of a thorough understanding of a drug's side effect profile in comparison to existing therapeutic alternatives. This guide provides an objective comparison of the side effect profiles of this compound and other major classes of antihypertensive drugs, supported by available experimental data and methodologies.
Executive Summary
This compound, a nonselective beta-adrenoceptor antagonist and a direct-acting vasodilator, demonstrated efficacy in lowering blood pressure.[1] However, its clinical use was marred by a side effect profile that ultimately led to its withdrawal from the market.[2] This guide delves into a comparative analysis of this compound's adverse effects against those of established antihypertensive classes: beta-blockers, angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers (CCBs), and diuretics. While quantitative incidence data for this compound's side effects are sparse in publicly available literature, this comparison synthesizes qualitative reports from clinical trials and quantitative data from meta-analyses of other antihypertensive classes to provide a comprehensive overview for drug development professionals.
Comparative Side Effect Profiles
| Side Effect | This compound (Incidence not specified in available literature) | Beta-Blockers | ACE Inhibitors | ARBs | Calcium Channel Blockers (Dihydropyridine) | Diuretics (Thiazide) |
| Postural Dizziness/Hypotension | Reported[3] | Dizziness: Common[4] | Dizziness: RR 1.46[5] | Dizziness: Mild to moderate | Dizziness: Common | Dizziness: Common |
| Headache | Reported[3] | Common | Headache: Common[6] | Headache: Mild to moderate[6] | Common | Headaches: Possible[4] |
| Fatigue | Not prominently reported | Annual risk increase of 18 per 1000 patients | Fatigue: Common | Fatigue: Common | Extreme tiredness: Possible | Not prominently reported |
| Nausea | Reported[7] | Common | Nausea: Mild to moderate[6] | Nausea: Mild to moderate[6] | Nausea: Possible | Not prominently reported |
| Edema/Fluid Retention | Not prominently reported | Not a common side effect | Not a common side effect | Not a common side effect | 10.7% (vs. 3.2% placebo)[8] | Not a common side effect |
| Cough | Not reported | Not a common side effect | Overall incidence ~11.5%[9] | Significantly lower than ACE inhibitors[6] | Not a common side effect | Not a common side effect |
| Anemia | Reported, led to discontinuation in one case[7] | Not a common side effect | Not a common side effect | Not a common side effect | Not a common side effect | Not a common side effect |
| Flushing | Reported[7] | Not a common side effect | Not a common side effect | Not a common side effect | Common | Not a common side effect |
| Depression | Mild depression reported[7] | No significant increased risk | Not a common side effect | Not a common side effect | Not a common side effect | Not a common side effect |
| Hypokalemia | Not prominently reported | Not a common side effect | Not a common side effect | Not a common side effect | Not a common side effect | 6.8% (Chlorthalidone)[10] |
RR: Relative Risk. Incidence rates for beta-blockers, ACE inhibitors, ARBs, CCBs, and diuretics are sourced from meta-analyses of numerous clinical trials and may vary depending on the specific drug, dosage, and patient population.
Experimental Protocols
The assessment of side effect profiles in antihypertensive drug development follows rigorous, standardized methodologies, typically in the context of randomized controlled trials (RCTs). While specific protocols for the this compound studies cited are not available in full detail, the general principles for such trials are outlined below.
General Methodology for Antihypertensive Clinical Trials:
-
Study Design: Most commonly, double-blind, placebo-controlled, or active-comparator controlled randomized trials are conducted. Dose-ranging studies are initially performed to establish efficacy and safety at different dosages.
-
Patient Population: A well-defined population with essential hypertension is recruited, with specific inclusion and exclusion criteria.
-
Data Collection on Adverse Events:
-
Spontaneous Reporting: Patients are encouraged to report any new or unusual symptoms to the investigators at any time.
-
Systematic Inquiry: At each study visit, investigators systematically question patients about the occurrence of a pre-defined list of common and serious adverse events.
-
Clinical and Laboratory Monitoring: Regular monitoring of vital signs (including orthostatic blood pressure changes), weight, and laboratory parameters (e.g., complete blood count, electrolytes, renal function tests) is conducted to detect potential side effects.
-
-
Causality Assessment: The relationship between the study drug and a reported adverse event is assessed by the investigator based on criteria such as the temporal relationship, dechallenge (symptom resolution upon stopping the drug), and rechallenge (symptom reappearance upon re-administering the drug).
-
Severity and Frequency: Adverse events are graded by severity (e.g., mild, moderate, severe) and their frequency is recorded.
Specific Methodological Aspects from this compound Studies:
-
A study on the acute effects of this compound involved a variable-dose, Latin square design in 8 patients with benign essential hypertension. Blood pressure, heart rate, and various biochemical markers were measured at short intervals for up to 23 hours after drug administration.[3]
-
Another study investigating the antihypertensive effect of this compound was a single-blind, placebo-controlled trial involving 19 patients. Blood pressure and heart rate were measured every two weeks for 12 weeks.[11]
-
A long-term study on this compound's efficacy and tolerance involved an initial four-week placebo period followed by a 14-week dose titration period in 24 patients with primary hypertension.[12]
Signaling Pathways and Mechanisms of Side Effects
The unique combination of beta-blockade and vasodilation in this compound, along with the distinct mechanisms of other antihypertensive classes, underpins their respective side effect profiles.
This compound: Dual Mechanism of Action
This compound's antihypertensive effect stemmed from its ability to block beta-adrenergic receptors, similar to conventional beta-blockers, and to directly relax arteriolar smooth muscle, a vasodilator effect.[13][14] The beta-blockade component would be expected to contribute to side effects like fatigue and bradycardia, although these were not prominently reported in the available literature. The vasodilator component is likely responsible for side effects such as postural dizziness and headache. The mechanism behind the reported cases of anemia is not well-elucidated in the available literature.
Other Antihypertensive Classes: Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by other major classes of antihypertensive drugs.
Beta-Blockers:
ACE Inhibitors:
Angiotensin II Receptor Blockers (ARBs):
Calcium Channel Blockers (Dihydropyridine):
Diuretics (Thiazide):
References
- 1. Beta-adrenoceptor blockade and vasodilatation in essential hypertension. Hemodynamic studies at rest and during exposure to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta blockers - Mayo Clinic [mayoclinic.org]
- 5. Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Ran… [ouci.dntb.gov.ua]
- 6. Tolerability and quality of life in ARB-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral edema associated with calcium channel blockers: incidence and withdrawal rate--a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin-converting enzyme inhibitor associated cough: deceptive information from the Physicians' Desk Reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CLINICAL SIGNIFICANCE OF INCIDENT HYPOKALEMIA AND HYPERKALEMIA IN TREATED HYPERTENSIVE PATIENTS IN ALLHAT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Prizidilol: A Historical Comparative Guide for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Prizidilol, a novel antihypertensive agent from the 1980s, in the context of combination therapy for hypertension. Due to its withdrawal from the market, this document focuses on a historical comparison with contemporaneous treatments, offering insights into the evolution of antihypertensive drug development. This compound embodied a unique therapeutic strategy for its time by combining precapillary vasodilation and non-selective beta-adrenoceptor blockade in a single molecule.
Executive Summary
This compound was developed as a monotherapy to achieve the effects of what was then a common combination therapy: a beta-blocker and a vasodilator. Its primary mechanism of action involved direct vasodilation, reducing peripheral resistance, and beta-blockade to counteract the reflex tachycardia often associated with vasodilators. Clinical studies demonstrated its efficacy in lowering blood pressure. However, its development was halted and the drug was withdrawn due to side effects. This guide compares the performance of this compound with the combination of propranolol (B1214883) and hydralazine (B1673433), a standard treatment during the same era.
Mechanism of Action
This compound's antihypertensive effect stemmed from a dual mechanism:
-
Vasodilation: It directly relaxed arteriolar smooth muscle, leading to a decrease in total peripheral resistance. This action is similar to that of hydralazine.
-
Beta-Adrenoceptor Blockade: It non-selectively blocked beta-adrenoceptors, which helped to prevent the reflex increase in heart rate and cardiac output that typically follows vasodilation. This action is comparable to that of propranolol.
The intended therapeutic advantage was to provide a balanced and effective blood pressure reduction with a single agent, potentially improving patient compliance.
Dual mechanism of action of this compound.
Comparative Performance Data
The following tables summarize the comparative effects of this compound and the combination of propranolol and hydralazine based on data from studies conducted in the early 1980s.
Table 1: Hemodynamic Effects
| Parameter | This compound (400 mg) | Propranolol (40 mg) + Hydralazine (25-50 mg) |
| Supine Diastolic BP | Significant reduction | Less effective reduction than this compound[1] |
| Standing Diastolic BP | Significant reduction | Less effective reduction than this compound[1] |
| Supine Heart Rate | Significantly increased[1] | No significant change[1] |
| Exercise Heart Rate | Inhibition of increase | More effective inhibition than this compound[1] |
| Exercise Systolic BP | Inhibition of increase | More effective inhibition than this compound[1] |
| Total Peripheral Resistance | Marked decrease[2] | - |
| Cardiac Output | Unchanged[2] | - |
Table 2: Pharmacokinetic and Adverse Effects
| Parameter | This compound | Propranolol + Hydralazine |
| Metabolism | Affected by acetylator status (hydrazine moiety)[3] | Propranolol (extensive first-pass), Hydralazine (acetylation) |
| Reported Side Effects | Postural dizziness, headache[4] | (Propranolol) Bradycardia, fatigue; (Hydralazine) Tachycardia, headache |
| Reason for Withdrawal | Side effects (details not specified in search results)[2] | - |
Experimental Protocols
The data presented above are derived from clinical trials with specific methodologies. Below are representative protocols from the cited research.
Protocol 1: Comparison of this compound with Propranolol and Hydralazine in Normal Volunteers
-
Objective: To compare the cardiovascular effects of a single oral dose of 400 mg this compound hydrochloride with the combination of 40 mg propranolol and either 25 mg or 50 mg of hydralazine.[1]
-
Study Design: A placebo-controlled study in eight healthy subjects.[1]
-
Methodology:
-
Subjects received a single oral dose of this compound, propranolol with hydralazine, or placebo.
-
Supine and standing blood pressure and heart rate were measured for up to 6 hours after dosing.[1]
-
Beta-adrenoceptor antagonism was assessed by measuring the inhibition of exercise-induced increases in heart rate and systolic blood pressure.[1]
-
Workflow for comparative pharmacological assessment.
Protocol 2: Long-Term Efficacy and Tolerance of this compound in Primary Hypertension
-
Objective: To evaluate the long-term efficacy, tolerance, and pharmacokinetics of this compound in patients with primary hypertension.[5]
-
Study Design: A long-term study with an initial placebo period.[5]
-
Methodology:
-
24 patients with primary hypertension underwent a four-week placebo period.[5]
-
Patients were then treated with this compound for a 14-week dose titration period.[5]
-
The dose was adjusted from 200 to 800 mg once daily to achieve a target supine diastolic blood pressure of less than 90 mmHg.[5]
-
Blood pressure and heart rate were recorded 24-27 hours after drug intake.[5]
-
A subset of patients had their regimen changed to twice daily to assess for further blood pressure reduction.[5]
-
Conclusion for Drug Development Professionals
The story of this compound offers valuable lessons for modern drug development. While the concept of a single molecule targeting multiple pathways to treat a multifactorial disease like hypertension is highly attractive and pursued today, the ultimate success of such a drug depends on a favorable balance of efficacy and tolerability. This compound demonstrated that a combined vasodilator and beta-blocker could effectively lower blood pressure, in some measures more effectively than a two-drug combination of the time.[1] However, the increased heart rate at rest and its eventual withdrawal due to side effects underscore the complexities of integrated pharmacology.[1][2] This historical example highlights the critical importance of thorough safety and tolerability profiling when developing novel compounds with multiple mechanisms of action.
References
- 1. Comparison of this compound hydrochl... preview & related info | Mendeley [mendeley.com]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Prizidilol in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Prizidilol, an antihypertensive agent, requires careful handling and disposal due to its chemical properties, particularly its hydrazine (B178648) moiety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including research chemicals like this compound, is governed by stringent regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States. A primary regulation to be aware of is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste from its generation to its final disposal.
Hazard Profile of this compound
Below is a summary of potential hazards associated with hydrazine-containing compounds, which should be considered when handling this compound.
| Hazard Category | Description | Primary Precaution |
| Toxicity | Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. |
| Carcinogenicity | Many hydrazine compounds are suspected carcinogens.[1] | Minimize exposure through engineering controls and PPE. |
| Flammability | Anhydrous hydrazine and concentrated solutions are flammable.[2] | Store away from ignition sources and oxidizing agents. |
| Reactivity | Can react with metals, metal oxides, and oxidizing agents.[2] | Avoid contact with incompatible materials. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a research or laboratory environment.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure compound, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and solutions.
-
Segregate Hazardous Waste: Due to the hydrazine moiety, this compound waste should be treated as hazardous. It must be segregated from non-hazardous waste to prevent cross-contamination and ensure proper disposal.
-
Use Designated Containers: Collect this compound waste in a clearly labeled, leak-proof hazardous waste container. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard characteristics (e.g., "Toxic").
Step 2: On-Site Neutralization (for Aqueous Solutions - Expert Use Only)
For dilute aqueous solutions of hydrazine-containing compounds, neutralization may be an option for laboratories with the appropriate expertise and safety equipment.
-
Dilution: Further dilute the aqueous waste with a large volume of water (to at least a 40% solution is a general guideline for hydrazine, though the concentration of this compound waste will likely be much lower).[2]
-
Neutralization: Slowly add a dilute acid (e.g., sulfuric acid) to neutralize the solution.[2] This should be done in a fume hood with continuous stirring and monitoring of the pH.
-
Important Note: This step should only be performed by trained personnel with a thorough understanding of the reaction and potential hazards. For most laboratory settings, direct disposal via a certified waste management company is the preferred and safer option.
Step 3: Packaging and Labeling for Off-Site Disposal
-
Secure Packaging: Ensure the hazardous waste container is securely sealed to prevent any leakage.
-
Proper Labeling: The container must be accurately labeled in accordance with Department of Transportation (DOT) and EPA regulations. Your institution's Environmental Health and Safety (EHS) office will provide specific guidance on labeling requirements.
Step 4: Arrange for Professional Disposal
-
Contact a Certified Waste Management Company: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company.[1]
-
Follow Institutional Procedures: Adhere to your organization's established procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS office to schedule a pickup.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations.
Disposal Workflow for this compound
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
